Lanreotide
Beschreibung
Eigenschaften
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDHBTGHUJUUFI-SCTWWAJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H69N11O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
127984-74-1 (acetate salt) | |
| Record name | Lanreotide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60897514 | |
| Record name | Lanreotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60897514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1096.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108736-35-2 | |
| Record name | Lanreotide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanreotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60897514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [cyclo S-S]-3-(2- naphthyl)-D-alanyl-L-cysteinyl-L-tryrosyl-D-tryptophyl-L-lysyl-L-valyl-L- cysteinyl-L-threoninamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Lanreotide in Neuroendocrine Tumors
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: Lanreotide, a long-acting synthetic somatostatin (B550006) analog, is a cornerstone in the management of neuroendocrine tumors (NETs).[1] Its therapeutic efficacy is primarily mediated through its high-affinity interaction with somatostatin receptors (SSTRs), leading to the modulation of critical intracellular signaling pathways that govern hormone secretion and cell proliferation.[2][3] This technical guide provides a comprehensive analysis of this compound's mechanism of action, from receptor binding to downstream cellular effects. It details the quantitative aspects of its activity, outlines key experimental methodologies, and visualizes the complex signaling networks involved, offering a foundational resource for research and development in the field of neuroendocrine oncology.
Core Mechanism: Receptor Binding and Specificity
This compound is an octapeptide analog of the natural hormone somatostatin.[4] Its mechanism is initiated by binding to somatostatin receptors, a family of five G-protein coupled receptors (GPCRs) designated SSTR1 through SSTR5.[3] this compound exhibits a distinct binding profile, showing high affinity for SSTR2 and SSTR5, and reduced affinity for SSTR1, SSTR3, and SSTR4.[3][5] This specificity is critical, as SSTR2 is the most predominantly expressed subtype in well-differentiated NETs and is the primary mediator of the anti-secretory and anti-proliferative effects of somatostatin and its analogs.[6][7] The high expression of SSTRs on NETs provides the molecular basis for both diagnosis and targeted therapy with agents like this compound.[2]
Table 1: this compound Acetate Binding Affinities for Human Somatostatin Receptors
| Receptor Subtype | Binding Affinity (IC50, nmol/L) | Reference |
| SSTR1 | Low / Negligible Affinity | [3][5] |
| SSTR2 | 0.8 | [8] |
| SSTR3 | Moderate Affinity | [3] |
| SSTR4 | Low / Negligible Affinity | [3][5] |
| SSTR5 | 5.2 | [8] |
| Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher binding affinity. |
Intracellular Signaling Pathways
Upon binding to SSTR2 and SSTR5, this compound triggers the activation of multiple intracellular signaling cascades. These can be broadly categorized into direct effects, mediated by G-protein coupling, and indirect effects, which involve the modulation of other cellular processes.
Direct Effects: G-Protein-Mediated Pathways
SSTRs are coupled to inhibitory G-proteins (Gi/o).[9] Activation by this compound leads to the dissociation of the Gαi and Gβγ subunits, which initiate several downstream events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a significant reduction in intracellular cyclic AMP (cAMP) levels.[9][10] This is a primary mechanism for inhibiting hormone secretion, as the exocytosis of hormone-containing granules is a cAMP-dependent process.[3]
-
Modulation of Ion Channels: The Gβγ subunit directly modulates ion channel activity. It activates inwardly rectifying potassium (K+) channels, causing membrane hyperpolarization.[8] Concurrently, it inhibits voltage-gated calcium (Ca2+) channels, reducing the influx of Ca2+ into the cell.[3][10] The combined effect of decreased intracellular cAMP and Ca2+ robustly suppresses hormone and biogenic amine secretion from NET cells.[3]
-
Activation of Phosphotyrosine Phosphatases (PTPs): this compound binding stimulates the activity of PTPs, such as SHP-1 and SHP-2.[3][10] These enzymes play a crucial role in the anti-proliferative effects by dephosphorylating and thereby inactivating key components of growth factor signaling pathways, including receptor tyrosine kinases (RTKs) and downstream effectors like those in the MAPK and PI3K pathways.[2][3]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of this compound in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound in Gastroenteropancreatic Neuroendocrine Tumors - The ASCO Post [ascopost.com]
- 5. droracle.ai [droracle.ai]
- 6. Association Between Somatostatin Receptor Expression and Clinical Outcomes in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ronnyallan.net [ronnyallan.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Role of Somatostatin Receptor in Pancreatic Neuroendocrine Tumor Development, Diagnosis, and Therapy [frontiersin.org]
A Technical Guide to the Somatostatin Receptor Binding Affinity of Lanreotide
For Researchers, Scientists, and Drug Development Professionals
Lanreotide is a long-acting synthetic octapeptide analog of the natural hormone somatostatin (B550006). It is a cornerstone in the therapeutic management of conditions such as acromegaly and neuroendocrine tumors (NETs).[1] Its clinical efficacy is intrinsically linked to its high-affinity binding to specific subtypes of somatostatin receptors (SSTRs), which triggers downstream signaling cascades that inhibit hormone secretion and cell proliferation.[1][2] This technical guide provides a comprehensive overview of this compound's binding affinity to the five human SSTR subtypes, details the experimental protocols for its determination, and visualizes the subsequent intracellular signaling pathways.
Quantitative Binding Affinity Profile
This compound exhibits a distinct and selective binding profile for the five human somatostatin receptor subtypes (SSTR1-SSTR5). Its therapeutic effects are primarily mediated through its high-affinity interactions with SSTR2 and SSTR5.[1][2][3] The binding affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where lower values indicate a higher affinity. The data, collated from various in vitro radioligand binding assays, are summarized below.[1]
| Receptor Subtype | Binding Affinity (IC50/Ki, nM) | Reference |
| SSTR1 | >1000 | [1] |
| SSTR2 | 0.8 | [1] |
| SSTR3 | 100 | [1] |
| SSTR4 | >1000 | [1] |
| SSTR5 | 5.2 | [1] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, such as the radioligand used and the cell line.[4]
The logical relationship of this compound's binding affinity across the SSTR subtypes is visualized in the following diagram:
References
An In-depth Technical Guide to Lanreotide's Differential Signaling at SSTR2 and SSTR5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanreotide, a long-acting somatostatin (B550006) analog, is a cornerstone in the therapeutic management of neuroendocrine tumors (NETs) and acromegaly.[1][2] Its clinical efficacy is primarily mediated through its high-affinity binding to somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][3] While both receptors are coupled to the inhibitory G-protein (Gαi) pathway, leading to the canonical inhibition of adenylyl cyclase, their downstream signaling cascades diverge significantly, resulting in distinct cellular outcomes.[1] This technical guide provides a comprehensive analysis of the differential signaling pathways activated by this compound upon binding to SSTR2 and SSTR5. It delves into the quantitative aspects of receptor binding and functional activation, offers detailed protocols for key experimental assays, and presents visual diagrams of the complex signaling networks to elucidate the nuanced mechanism of action of this compound. A thorough understanding of these differences is pivotal for optimizing current therapeutic strategies and for the rational design of novel, more selective somatostatin analogs.
Quantitative Data Presentation
The differential effects of this compound are rooted in its binding affinities and subsequent functional potencies at SSTR2 and SSTR5. The following tables summarize the available quantitative data from various in vitro studies.
Table 1: this compound Binding Affinities for SSTR Subtypes
| Receptor Subtype | Binding Affinity (IC50/Ki, nM) |
| SSTR1 | >1000 |
| SSTR2 | 0.8 |
| SSTR3 | 100 |
| SSTR4 | >1000 |
| SSTR5 | 5.2 |
IC50/Ki values represent the concentration of this compound required to displace 50% of a specific radioligand, with lower values indicating higher binding affinity. Data collated from various in vitro radioligand binding assays.[4]
Table 2: this compound Functional Potency at SSTR2 and SSTR5
| Assay | Receptor | Parameter | Value (nM) |
| cAMP Inhibition | SSTR2 | IC50 | ~1.0 |
| cAMP Inhibition | SSTR5 | IC50 | ~10 |
| ERK1/2 Phosphorylation | SSTR2 | EC50 | Activation observed |
| ERK1/2 Phosphorylation | SSTR5 | EC50 | Activation observed, potentially with lower potency than SSTR2 |
IC50 (Inhibitory Concentration 50) in cAMP assays refers to the concentration of this compound that inhibits 50% of forskolin-induced cAMP production. EC50 (Effective Concentration 50) in ERK1/2 phosphorylation assays is the concentration that produces 50% of the maximal response.[1]
Differential Signaling Pathways
Upon binding this compound, both SSTR2 and SSTR5 couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] However, the signaling pathways diverge significantly downstream of this initial event.
SSTR2-Mediated Signaling
Activation of SSTR2 by this compound initiates a robust signaling cascade that contributes to its potent anti-proliferative and anti-secretory effects.[1]
-
Activation of Phosphotyrosine Phosphatases (PTPs): A key feature of SSTR2 signaling is the recruitment and activation of SHP-1 and SHP-2, which are phosphotyrosine phosphatases.[1][5] These PTPs can dephosphorylate and inactivate various signaling molecules, including receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), thereby attenuating mitogenic signals.[1]
-
Modulation of the MAPK Pathway: SSTR2 signaling can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[1] This activation, however, can be transient and context-dependent, sometimes leading to cell cycle arrest rather than proliferation.[1]
-
PI3K/AKT Pathway Inhibition: In some cellular contexts, SSTR2 activation can inhibit the pro-survival PI3K/AKT pathway, further contributing to its anti-proliferative effects.[1]
-
Receptor Internalization: Upon agonist binding, SSTR2 undergoes internalization and is then rapidly recycled back to the cell surface, allowing for resensitization of the signaling pathway.[6]
SSTR5-Mediated Signaling
While sharing the initial Gαi coupling with SSTR2, SSTR5-mediated signaling exhibits distinct features.
-
PTP-Independent Anti-proliferative Effects: Some studies suggest that the anti-proliferative effects of SSTR5 may be mediated through pathways independent of phosphotyrosine phosphatases.[1]
-
Calcium Channel Modulation: SSTR5 activation can influence intracellular calcium concentrations, although the precise mechanisms and downstream consequences are still under investigation.[1]
-
Heterodimerization: SSTR5 can form heterodimers with other SSTR subtypes, such as SSTR1 and SSTR2, which can alter ligand affinity, signaling, and internalization properties.[6][7] For instance, SSTR2/SSTR5 heterodimerization can enhance the potency of SSTR2-selective agonists in inhibiting adenylyl cyclase and activating ERK1/2.[7]
-
Receptor Internalization and Degradation: Following internalization, SSTR5 is often targeted for lysosomal degradation, in contrast to the recycling fate of SSTR2.[6] This can lead to a more prolonged downregulation of SSTR5 signaling.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound-induced SSTR2 signaling cascade.
Caption: this compound-induced SSTR5 signaling cascade.
Experimental Workflow Diagrams
Caption: Workflow for a cAMP accumulation assay.
Caption: Workflow for a Western blot assay for ERK1/2 phosphorylation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide step-by-step protocols for key experiments used to characterize this compound's activity at SSTR2 and SSTR5.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 and Ki) of this compound for SSTR2 and SSTR5.
Materials:
-
Cell membranes from cell lines stably expressing either human SSTR2 or SSTR5.
-
Radioligand (e.g., [¹²⁵I-Tyr³]-Octreotide).
-
Unlabeled this compound.
-
Binding buffer.
-
Wash buffer.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add binding buffer, cell membranes, radioligand, and varying concentrations of this compound.
-
For total binding, omit unlabeled this compound. For non-specific binding, add a high concentration of unlabeled somatostatin.
-
Incubate to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.[1]
cAMP Accumulation Assay
Objective: To measure the functional potency of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
Cells expressing SSTR2 or SSTR5.
-
This compound.
-
Forskolin.
-
cAMP assay kit.
Procedure:
-
Seed cells in a multi-well plate and culture overnight.
-
Serum-starve the cells for a few hours prior to the assay.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 30 minutes to induce cAMP production.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay format (e.g., HTRF, ELISA).
-
Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.[1]
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To assess the effect of this compound on the MAPK/ERK signaling pathway.
Materials:
-
Cells expressing SSTR2 or SSTR5.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blot apparatus.
-
Chemiluminescent substrate.
Procedure:
-
Seed and serum-starve cells as described for the cAMP assay.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).
-
Lyse the cells on ice and collect the lysates.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary antibody against phospho-ERK1/2, followed by the HRP-conjugated secondary antibody.
-
Detect the bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.[1]
Receptor Internalization Assay (Immunofluorescence)
Objective: To visualize and quantify the internalization of SSTR2 and SSTR5 upon this compound treatment.
Materials:
-
Cells expressing N-terminally tagged (e.g., FLAG or GFP) SSTR2 or SSTR5.
-
This compound.
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Primary antibody against the tag (if applicable).
-
Fluorescently labeled secondary antibody (if applicable).
-
DAPI for nuclear staining.
-
Confocal microscope.
Procedure:
-
Seed cells on glass coverslips.
-
Treat the cells with this compound for various time points (e.g., 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and fix with 4% PFA.
-
Permeabilize the cells if intracellular targets are to be stained.
-
Incubate with primary and fluorescently labeled secondary antibodies (for non-fluorescently tagged receptors).
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the subcellular localization of the receptors using a confocal microscope.
-
Quantify internalization by measuring the fluorescence intensity at the plasma membrane versus intracellular compartments.[1]
Conclusion
This compound exerts its therapeutic effects through a complex and nuanced interplay with SSTR2 and SSTR5.[1] While both receptors are Gαi-coupled and lead to the inhibition of adenylyl cyclase, their downstream signaling pathways diverge significantly. SSTR2 appears to mediate a broader range of anti-proliferative signals through the activation of phosphotyrosine phosphatases and modulation of the MAPK and PI3K/AKT pathways.[1] In contrast, SSTR5 signaling, while also contributing to anti-secretory and anti-proliferative effects, may utilize distinct intracellular effectors and is subject to modulation through heterodimerization.[1][7] The differential internalization and trafficking of SSTR2 and SSTR5 further contribute to the distinct temporal signaling profiles of this compound at these two receptors.[6] A comprehensive understanding of these divergent pathways is essential for the development of next-generation somatostatin analogs with improved therapeutic indices and for personalizing treatment strategies for patients with neuroendocrine tumors and acromegaly.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 3. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aiom.it [aiom.it]
- 5. Structural insights into the binding modes of this compound and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Growth Inhibition and Functioning of Human Somatostatin Receptor Type 2 Are Modulated by Receptor Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
Lanreotide Signal Transduction in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanreotide, a long-acting synthetic analog of somatostatin (B550006), is a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly. Its therapeutic efficacy is primarily attributed to its high-affinity binding to somatostatin receptors (SSTRs), predominantly subtypes 2 (SSTR2) and 5 (SSTR5). This interaction triggers a complex network of intracellular signaling cascades, culminating in potent anti-proliferative and anti-secretory effects. This technical guide provides a comprehensive overview of the core signal transduction pathways modulated by this compound in cancer cells. It includes a detailed examination of downstream effector molecules, quantitative data on its biological activity, and meticulously outlined experimental protocols for key assays. Furthermore, this guide incorporates mandatory visualizations of signaling pathways and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of the molecular mechanisms underpinning this compound's therapeutic action.
Core Mechanism of Action: Somatostatin Receptor-Mediated Signaling
This compound exerts its biological effects by mimicking the natural inhibitory functions of somatostatin. Upon binding to SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs), this compound initiates a cascade of intracellular events that can be broadly categorized into direct and indirect anti-proliferative and anti-secretory actions. The primary mechanism involves the activation of inhibitory G-proteins (Gi/o).
Canonical Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase
The predominant signaling pathway activated by this compound upon binding to SSTR2 and SSTR5 is the Gαi-mediated inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). The subsequent decrease in intracellular cAMP levels has several profound downstream consequences:
-
Reduced Hormone Secretion: In neuroendocrine cells, cAMP is a critical second messenger for hormone exocytosis. By lowering cAMP levels, this compound effectively curtails the secretion of various hormones, including growth hormone (GH), insulin, glucagon, and serotonin, which are often hypersecreted by NETs.
-
Modulation of Gene Transcription: cAMP-dependent protein kinase A (PKA) is a key downstream effector of cAMP. Reduced PKA activity due to lower cAMP levels can alter the phosphorylation status of transcription factors, thereby influencing the expression of genes involved in cell proliferation and survival.
Caption: this compound-mediated inhibition of the adenylyl cyclase pathway.
Modulation of Ion Channels
This compound has been shown to modulate the activity of various ion channels, a crucial mechanism for regulating cellular excitability and secretion:
-
Potassium (K+) Channels: Activation of certain K+ channels leads to hyperpolarization of the cell membrane, making it more difficult to reach the threshold for action potential firing and subsequent hormone release.
-
Calcium (Ca2+) Channels: this compound can inhibit voltage-gated Ca2+ channels, directly reducing the influx of Ca2+ that is essential for the fusion of secretory vesicles with the plasma membrane. Studies have demonstrated that similar somatostatin analogs can significantly reduce L-type voltage-dependent calcium channel currents in human neuroendocrine tumor cells.
Activation of Phosphotyrosine Phosphatases (PTPs)
A key anti-proliferative mechanism of this compound involves the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. Upon SSTR2 activation, these PTPs are recruited and activated, leading to the dephosphorylation of key signaling molecules involved in mitogenic pathways. This can include the dephosphorylation and inactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), thereby attenuating growth-promoting signals and leading to cell cycle arrest and apoptosis.
Non-Canonical Signaling Pathways
Beyond the classical Gαi-cAMP axis, this compound initiates several other signaling events that contribute to its anti-proliferative effects.
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway
The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival. The modulation of this pathway by this compound is complex and can be cell-type specific. In some contexts, SSTR2 signaling can lead to the activation of the MAPK/ERK pathway; however, this activation can be transient and may paradoxically lead to cell cycle arrest rather than proliferation. Conversely, in other cellular environments, this compound's activation of PTPs can lead to the dephosphorylation and inactivation of components of the MAPK/ERK cascade, contributing to its anti-proliferative effects.
Phosphatidylinositol 3-Kinase (PI3K) / Akt / Mammalian Target of Rapamycin (mTOR) Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Evidence suggests that this compound can negatively regulate this pathway. By activating PTPs, this compound can lead to the dephosphorylation and inactivation of key components of the PI3K/Akt pathway, resulting in reduced Akt phosphorylation. This, in turn, can lead to a decrease in the activity of mTOR and its downstream effectors, ultimately inhibiting protein synthesis, cell growth, and survival. Furthermore, studies have shown that concomitant inhibition of the PI3K/mTOR pathway can enhance the anti-proliferative effects of this compound in certain cancer cell lines.
Caption: this compound's anti-proliferative signaling pathways.
Quantitative Data
The in vitro efficacy of this compound has been quantified across various cancer cell lines. The data below summarizes key findings from multiple studies, illustrating the compound's cytostatic and cytotoxic potential.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (IC50, nM) |
| SSTR1 | >1000 |
| SSTR2 | 0.9 - 1.2 |
| SSTR3 | 12.1 - 30 |
| SSTR4 | >1000 |
| SSTR5 | 8.2 - 10 |
Note: IC50 values can vary depending on the specific radioligand and cell system used.
Table 2: Anti-proliferative Effects of this compound (IC50) in Neuroendocrine Tumor Cell Lines
| Cell Line | Tumor Type | This compound Concentration | Effect |
| BON-1 | Pancreatic NET | 0.195 to 100 µM | Dose-dependent decrease in cell viability. |
| QGP-1 | Pancreatic NET | Not specified | Decrease in cell viability and ATP expression. |
| NCI-H727 | Bronchial NET | 0.195 to 100 µM | Dose-dependent decrease in cell viability. |
| NCI-H720 | Atypical Bronchopulmonary NET | 1,000 - 10,000 nM | Modest inhibition of proliferation. |
| GH3 | Rat Pituitary Adenoma | 100 - 1000 nM | Reduced clonogenic survival by 5-10%. |
Table 3: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | Treatment | Observation |
| GH3 | 100 nM this compound | Moderate increase in apoptotic sub-G1 cells. |
| GH3 | This compound + 10 Gy radiation | 23% increase in the proportion of apoptotic sub-G1 cells. |
Experimental Protocols
Reproducible in vitro assessment of this compound's anti-proliferative activity requires standardized protocols.
Cell Viability (MTT/WST-1) Assay
This colorimetric assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed tumor cells (e.g., BON-1, NCI-H727) into 96-well plates at an optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
Reagent Incubation:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
For WST-1: Add WST-1 reagent and incubate for 1-4 hours.
-
-
Measurement:
-
For MTT: Add solubilization solution to dissolve the formazan crystals.
-
For WST-1: No solubilization step is needed.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability using the formula: Viability % = (OD_Treated / OD_Control) * 100. Plot a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a cell viability assay (MTT/WST-1).
Western Blotting
This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.
Materials:
-
Cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as required. Wash with cold PBS and lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
The Architecture of Affinity: A Technical Guide to the Discovery and Synthesis of Lanreotide Analogues
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the discovery and synthesis of Lanreotide analogues, a critical class of therapeutic peptides. We delve into the core principles of their design, the nuances of their chemical synthesis, and the experimental methodologies used to evaluate their biological activity. This guide is intended to serve as a comprehensive resource, offering detailed protocols, quantitative data for comparative analysis, and visual representations of the underlying biological and experimental frameworks.
Introduction: The Therapeutic Promise of Somatostatin (B550006) Analogues
This compound is a synthetic octapeptide analogue of the natural hormone somatostatin.[1] Native somatostatin plays a crucial role in regulating various endocrine and exocrine processes by inhibiting the secretion of hormones such as growth hormone (GH), insulin, and glucagon.[1][2] However, its therapeutic utility is limited by a very short biological half-life.[3] The development of somatostatin analogues like this compound, with significantly longer duration of action, has revolutionized the treatment of neuroendocrine tumors (NETs), acromegaly, and carcinoid syndrome.[2][4][5]
The clinical efficacy of this compound and its analogues is intrinsically linked to their high binding affinity for somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5.[2][6] This interaction triggers intracellular signaling cascades that lead to the inhibition of hormone secretion and antiproliferative effects on tumor cells.[1][2] The ongoing quest for novel this compound analogues is driven by the desire to enhance receptor subtype selectivity, improve pharmacokinetic profiles, and expand the therapeutic applications of this important class of drugs.
Structure-Activity Relationships: Decoding the Molecular Blueprint
The biological activity of this compound analogues is highly dependent on their specific amino acid sequence and three-dimensional conformation. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these peptides. The core pharmacophore resides in a specific β-turn sequence, which is critical for receptor binding.[7]
Key structural modifications that have been explored in the development of potent somatostatin analogues include:
-
Amino Acid Substitutions: Replacing specific amino acids within the octapeptide sequence can significantly impact binding affinity and selectivity for different SSTR subtypes. For instance, the substitution of Phenylalanine at position 3 with Tyrosine and Threonine at position 6 with Valine has been shown to produce highly potent analogues.[8]
-
N-terminal Modifications: Alterations at the N-terminus, such as the introduction of a D-Tryptophan residue, have been found to enhance the inhibitory effect on growth hormone release.[9]
-
Stereochemistry: The stereochemistry of the amino acid residues is crucial for maintaining the correct conformation for receptor binding. Epimerization at certain positions can lead to a significant loss of antiproliferative activity.[10]
-
Cyclization: The disulfide bridge between the two Cysteine residues is essential for constraining the peptide into its bioactive conformation.
Quantitative Analysis of this compound Analogues
The comparative evaluation of novel analogues relies on robust quantitative data. The following tables summarize key parameters for this compound and a selection of its analogues, providing a basis for understanding their relative potencies and receptor affinities.
Table 1: Somatostatin Receptor Binding Affinities (IC50, nM)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound | >1000 | 0.7 | 11.2 | >1000 | 6.2 |
| Octreotide (B344500) | >1000 | 0.6 | 23 | >1000 | 7.1 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| DOTALAN | ~200 | 4.3 | 5.1 | 3.8 | 10 |
Note: Lower IC50 values indicate higher binding affinity. Data is compiled from multiple sources and should be considered representative. Direct comparison is best made from studies where all compounds were evaluated under the same experimental conditions.[11][12]
Table 2: In Vivo Potency for Inhibition of Growth Hormone (GH) Release
| Compound | Relative Potency (Somatostatin = 1) |
| D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2 | 177 |
| D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2 | 113 |
| D-Trp-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-NH2 | 94.3 |
Data adapted from studies on highly potent octapeptide analogues of somatostatin.[8][9]
Experimental Protocols: A Guide to Synthesis and Evaluation
The development of novel this compound analogues involves a series of well-defined experimental procedures. This section provides an overview of the key methodologies employed.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for synthesizing peptide analogues like this compound.[8][13] The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
Materials:
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, DIC)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., Reagent K: TFA/thioanisole/water/phenol/EDT)
-
Solvents: DMF, DCM, Diethyl ether
General Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in a suitable solvent like DMF or DCM.[14]
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.[14]
-
Amino Acid Coupling: The first Fmoc-protected amino acid is coupled to the deprotected resin using a coupling agent and a base. The completion of the reaction is monitored by a qualitative test (e.g., Kaiser test).[15]
-
Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail.[14]
-
Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]
On-Resin Disulfide Bond Formation
For cyclic peptides like this compound, the formation of the disulfide bridge is a critical step. This can be achieved while the peptide is still attached to the solid support.
General Procedure:
-
Following the completion of the linear peptide synthesis, the N-terminal Fmoc group is removed.
-
The resin-bound peptide is treated with an oxidizing agent, such as iodine or potassium ferricyanide, to facilitate the formation of the disulfide bond between the two cysteine residues.[7]
-
The cyclic peptide is then cleaved from the resin as described above.
Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of this compound analogues for different SSTR subtypes.[11]
Objective: To determine the IC50 (the concentration of the analogue that inhibits 50% of the binding of a radiolabeled ligand) for each SSTR subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human SSTR subtype.
-
Radiolabeled somatostatin analogue (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14).
-
Unlabeled this compound analogue (competitor).
-
Assay buffer.
-
Filtration apparatus and glass fiber filters.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor analogue.
-
The reaction is allowed to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
The IC50 value is calculated by non-linear regression analysis of the competition binding curve.
In Vivo Assay for Growth Hormone Inhibition
This assay evaluates the biological activity of the synthesized analogues in a living organism.
Procedure:
-
Rats are anesthetized with sodium pentobarbital.[7]
-
The test analogue or saline (control) is injected subcutaneously.[7]
-
Blood samples are collected at various time points after injection.[7]
-
Plasma levels of growth hormone are measured using a radioimmunoassay (RIA).[7]
-
The potency of the analogue is determined by comparing the degree of GH inhibition to that of a standard (e.g., native somatostatin).
Visualizing the Molecular Landscape
To better understand the complex biological and experimental processes involved in the study of this compound analogues, the following diagrams have been generated using Graphviz.
Caption: Somatostatin Receptor 2 (SSTR2) Signaling Pathway initiated by this compound.
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Logical relationships in Structure-Activity Relationship (SAR) studies.
Conclusion
The discovery and synthesis of this compound analogues represent a remarkable success in medicinal chemistry and drug development. Through a systematic approach of structural modification and biological evaluation, researchers have been able to create highly potent and long-acting therapeutic agents. This guide has provided a comprehensive overview of the key principles and methodologies in this field, from the intricacies of peptide synthesis to the quantitative assessment of biological activity. The continued exploration of novel analogues holds the promise of further refining the therapeutic profile of this important class of drugs, ultimately leading to improved treatments for patients with neuroendocrine diseases.
References
- 1. This compound | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Somatuline® Depot (this compound) | Home [somatulinedepot.com]
- 6. droracle.ai [droracle.ai]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. Superactive octapeptide somatostatin analogs containing tryptophan at position 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On-resin synthesis of this compound epimers and studies of their structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00338A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. CN110330560B - The synthetic method of this compound acetate - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
- 15. US20140296144A1 - Process for the preparation of octreotide acetate - Google Patents [patents.google.com]
Preclinical Profile of Lanreotide in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide is a synthetic, long-acting octapeptide analog of the natural hormone somatostatin (B550006).[1] It is a key therapeutic agent in the management of neuroendocrine tumors (NETs) and acromegaly.[1] this compound's therapeutic efficacy is rooted in its high-affinity binding to somatostatin receptors (SSTRs), primarily subtypes 2 and 5 (SSTR2 and SSTR5).[1][2][3] This interaction triggers a cascade of intracellular signaling events, leading to antisecretory and antiproliferative effects.[1] This technical guide provides a comprehensive overview of the preclinical studies of this compound in oncology, detailing its mechanism of action, experimental protocols, and quantitative data from key in vitro and in vivo studies.
Core Mechanism of Action
This compound exerts its effects by mimicking the natural inhibitory actions of somatostatin.[1] Its primary mechanism involves binding to SSTRs, which are G-protein coupled receptors (GPCRs).[1] This binding initiates both canonical (G-protein dependent) and non-canonical signaling pathways.[1]
The predominant pathway is mediated by the inhibitory G-protein subunit, Gαi, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[1][2] This reduction in cAMP levels inhibits hormone secretion.[1] Beyond the classical Gαi-cAMP axis, this compound also modulates various ion channels and other critical signaling cascades like the MAPK/ERK and PI3K/Akt pathways, which are central to cell proliferation and survival.[1] Furthermore, this compound has been shown to inhibit angiogenesis by reducing the levels of vascular endothelial growth factor (VEGF).[2] These actions collectively contribute to its anti-proliferative and pro-apoptotic effects in cancer cells.[2][4]
Signaling Pathway Diagrams
In Vitro Preclinical Studies
In vitro studies are fundamental to elucidating the molecular mechanisms underlying the antiproliferative effects of this compound.[7] Neuroendocrine tumor (NET) cell lines, such as the bronchopulmonary NET cell lines NCI-H720 and NCI-H727, are commonly used models.[5][6][7]
Data Presentation: In Vitro Antiproliferative Effects
| Cell Line | Treatment | Concentration | Effect | Citation |
| NCI-H720 | This compound | 1,000 - 10,000 nM | Modest inhibition of proliferation | [5] |
| NCI-H727 | This compound | 10,000 nM | Modest inhibition of proliferation | [5] |
| NCI-H720 | BYL719 + Everolimus + this compound | Dose-dependent | Diminished cell proliferation | [5][6] |
| NCI-H727 | BYL719 + Everolimus + this compound | Dose-dependent | Diminished cell proliferation | [5][6] |
Experimental Protocols
1. Cell Culture [7]
-
Cell Lines: NCI-H720 or NCI-H727.
-
Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, they are washed with PBS, detached using Trypsin-EDTA, and re-seeded.
2. Cell Proliferation (WST-1) Assay [7]
-
Cell Seeding: Seed NCI-H720 or NCI-H727 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treatment (for combination studies): Pre-treat cells with 1 µM BYL719 and 1 nM everolimus for 48 hours.
-
Treatment: Treat cells with various concentrations of this compound acetate (B1210297) (e.g., 0.1-10,000 nM) for 120 hours. This compound should be re-applied every 48 hours due to its half-life.
-
Measurement: Add 10 µL of WST-1 reagent to each well and incubate for 0.5 to 4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.
3. Apoptosis (TUNEL) Assay [7]
-
Cell Preparation: Culture and treat cells on coverslips or chamber slides as required.
-
Fixation: Fix the cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 1 hour at 37°C, protected from light.
-
Staining and Visualization: Counterstain nuclei with DAPI and visualize using a fluorescence microscope.
4. Western Blotting [7]
-
Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration.
-
SDS-PAGE and Transfer: Denature 20 µg of protein from each sample, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane, incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect protein bands using a chemiluminescent substrate. Normalize band densities to a loading control (e.g., β-actin or GAPDH).
5. cAMP Measurement Assay [4]
-
Cell Culture and Treatment: Seed cells expressing target SSTRs in 96-well plates and culture overnight. Pre-incubate with various concentrations of this compound acetate.
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.
-
Measurement: Measure intracellular cAMP levels using a suitable assay kit.
-
Data Analysis: Compare cAMP levels in this compound-treated cells to control cells to determine the dose-dependent inhibitory effect.
6. Radioligand Binding Assay [8]
-
Materials: Cell membranes from cells expressing SSTRs, radioligand (e.g., [¹²⁵I-Tyr¹¹]SRIF-14), unlabeled this compound acetate.
-
Procedure: Prepare serial dilutions of unlabeled this compound. In a 96-well plate, combine cell membranes, radioligand, and either buffer (for total binding), excess unlabeled somatostatin (for non-specific binding), or this compound. Incubate to reach equilibrium.
-
Analysis: Rapidly filter the contents and measure radioactivity using a scintillation counter. Calculate specific binding and plot against this compound concentration to determine the IC50 value.
In Vivo Preclinical Studies
In vivo studies are crucial for validating the therapeutic efficacy of this compound in a whole-organism context. These studies often involve animal models with implanted neuroendocrine tumors.
Data Presentation: In Vivo Efficacy
| Animal Model | Treatment | Dosing | Effect | Citation |
| Rat Prostate Tumor Model | This compound | Not specified | As effective as castration in inhibiting tumor growth | [9] |
| Beagle Dogs (Toxicity Study) | This compound Acetate PLGA Microspheres | Up to 22 mg/kg | No significant acute or chronic toxicity observed | [10] |
Experimental Workflow Diagram
Experimental Protocols
1. Neuroendocrine Tumor Xenograft Model [9]
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously implant human neuroendocrine tumor cells (e.g., NCI-H727, BON-1) into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize animals into treatment and control groups.
-
Treatment Administration: Administer this compound acetate (e.g., 10-30 mg/kg) subcutaneously at specified intervals (e.g., every 2-4 weeks). The control group receives a vehicle control (e.g., sterile saline).
-
Efficacy Evaluation: Monitor tumor growth over the study period. At the end of the study, excise and weigh tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare treatment groups.
Conclusion
Preclinical studies have been instrumental in defining the multifaceted mechanism of action of this compound in an oncological context. Through a combination of in vitro and in vivo models, researchers have demonstrated its ability to inhibit cell proliferation, induce apoptosis, and modulate key signaling pathways crucial for tumor growth and survival. The detailed experimental protocols and quantitative data presented in this guide offer a foundational resource for scientists and drug development professionals working to further explore the therapeutic potential of this compound and develop novel combination therapies for neuroendocrine and other tumors. The synergistic effects observed when combining this compound with inhibitors of the PI3K/mTOR pathway highlight a promising avenue for future preclinical and clinical investigation.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of this compound in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparation, characterization and related in vivo release, safety and toxicity studies of long acting this compound microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
Lanreotide's Antiproliferative and Pro-apoptotic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanreotide, a long-acting synthetic somatostatin (B550006) analog, is a cornerstone in the management of neuroendocrine tumors (NETs). Beyond its well-established antisecretory functions, this compound exerts direct antiproliferative and pro-apoptotic effects on tumor cells. This technical guide provides an in-depth overview of the molecular mechanisms underpinning these effects, supported by quantitative data from in vitro studies and detailed experimental protocols. The signaling pathways modulated by this compound are visualized through diagrams to facilitate a comprehensive understanding of its mechanism of action.
Introduction
This compound is a synthetic octapeptide analog of the natural hormone somatostatin.[1] It exhibits a high binding affinity for somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which are frequently overexpressed on the surface of neuroendocrine tumor cells.[1][2] The binding of this compound to these G-protein coupled receptors initiates a cascade of intracellular signaling events that culminate in the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death.[1] This guide delves into the core mechanisms of this compound's antitumor activity, presenting key quantitative data and detailed methodologies for the cited experiments to aid researchers in the field.
Antiproliferative Effects of this compound
This compound's antiproliferative action is a multifactorial process involving the modulation of several key signaling pathways that control cell growth and division.
Quantitative Data on Antiproliferative Effects
The antiproliferative efficacy of this compound has been quantified in various neuroendocrine tumor cell lines. The data below summarizes key findings, illustrating its cytostatic potential.
| Cell Line | This compound Concentration | Treatment Duration | Proliferation Inhibition (%) | IC50 | Reference |
| QGP-1 (pancreatic NET) | 1 µM | 72 hours | 10.95% | Not Determined | [3] |
| NCI-H727 (bronchial NET) | 100 µM | 16 hours | 23% | Not Determined | [4] |
| NCI-H720 (bronchial NET) | 1,000 - 10,000 nM | 120 hours | Modest Inhibition | Not Determined | [1] |
| BON-1 (pancreatic NET, everolimus-resistant) | 25 µM | 72 hours | 50% | 25 µM | [4] |
| NCI-H727 (in combination with BYL719 + everolimus) | Not Applicable | Not Applicable | Not Applicable | 13.4 nM | [1] |
| NCI-H720 (in combination with BYL719 + everolimus) | Not Applicable | Not Applicable | Not Applicable | 108.1 nM | [1] |
Note: In some studies, this compound alone did not achieve a 50% reduction in cell viability, thus an IC50 value could not be determined.
Signaling Pathways Involved in Antiproliferation
This compound's antiproliferative effects are primarily mediated through the activation of SSTR2 and SSTR5, leading to the modulation of downstream signaling cascades.
-
Gαi-Mediated Inhibition of Adenylyl Cyclase: Upon binding to SSTR2/5, this compound activates the inhibitory G-protein subunit, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequent reduced activity of protein kinase A (PKA).[2]
-
Modulation of PI3K/Akt and MAPK/ERK Pathways: this compound can also influence the PI3K/Akt and MAPK/ERK signaling cascades, which are critical for cell growth and survival. The exact downstream effects can be cell-type specific.
-
Activation of Phosphotyrosine Phosphatases (PTPs): this compound can activate phosphotyrosine phosphatases such as SHP-1. These enzymes dephosphorylate and inactivate key signaling molecules involved in cell proliferation.
Induction of Cell Cycle Arrest
A key mechanism of this compound's antiproliferative action is the induction of cell cycle arrest, primarily at the G1 phase. This is thought to be mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, which prevent the progression of the cell cycle.
Pro-apoptotic Effects of this compound
In addition to inhibiting proliferation, this compound can induce apoptosis in neuroendocrine tumor cells, leading to a reduction in tumor mass.
Quantitative Data on Pro-apoptotic Effects
The pro-apoptotic effects of this compound have been observed both in vitro and in vivo.
| Study Type | Model | Treatment | Observation | Reference |
| In vivo | Patients with NETs | High-dose this compound | 1.94% increase in apoptotic index after 6 months | |
| In vivo | Patients with NETs | High-dose this compound | 4.22% increase in apoptotic index after 12 months | |
| In vitro | GH3 cells (rat pituitary tumor) | This compound + Irradiation | 23% increase in apoptotic sub-G1 cells |
Note: More specific quantitative data from in vitro Annexin V/PI apoptosis assays in various NET cell lines are needed to fully elucidate the pro-apoptotic potential of this compound as a monotherapy.
Signaling Pathways in Apoptosis Induction
The induction of apoptosis by this compound involves the activation of the intrinsic apoptotic pathway, characterized by the activation of executioner caspases.
-
Modulation of Bcl-2 Family Proteins: this compound signaling can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Mitochondrial Pathway: This shift can lead to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c initiates the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates the executioner caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.
Detailed Experimental Protocols
Cell Proliferation Assay (WST-1)
Objective: To quantify the effect of this compound on the proliferation of neuroendocrine tumor cells.
Materials:
-
Neuroendocrine tumor cell lines (e.g., NCI-H720, NCI-H727)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound acetate
-
WST-1 cell proliferation reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
For combination studies, pre-treat cells with other inhibitors for the desired duration (e.g., 48 hours).
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10,000 nM) for 120 hours. Due to its half-life, it is recommended to re-apply this compound every 48 hours.[1]
-
At the end of the treatment period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 0.5 to 4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Neuroendocrine tumor cell lines
-
Complete culture medium
-
This compound acetate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Harvest both adherent and floating cells and wash them twice with cold PBS.[5]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations.[5]
Western Blotting for Signaling Proteins
Objective: To analyze the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound.
Materials:
-
Neuroendocrine tumor cell lines
-
Complete culture medium
-
This compound acetate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-cleaved caspase-3, anti-PARP, anti-cyclin D1, anti-p21, anti-p27)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as required for the specific experiment.
-
Lyse the cells in ice-cold lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound exerts significant antiproliferative and pro-apoptotic effects on neuroendocrine tumor cells through a complex interplay of signaling pathways initiated by its binding to SSTR2 and SSTR5. The primary mechanisms involve the inhibition of adenylyl cyclase, modulation of the PI3K/Akt and MAPK/ERK pathways, activation of phosphotyrosine phosphatases, induction of cell cycle arrest via upregulation of CKIs, and activation of the intrinsic apoptotic cascade. While the general mechanisms are well-understood, further research is required to obtain more detailed quantitative data on the apoptotic effects and the precise modulation of cell cycle and apoptotic proteins in various neuroendocrine tumor subtypes. The experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted antitumor properties of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Differential Effects of Somatostatin, Octreotide, and this compound on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Lanreotide's Role in Inhibiting Hormone Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide is a long-acting, synthetic octapeptide analog of the endogenous hormone somatostatin (B550006). It exerts its therapeutic effects by mimicking the natural inhibitory actions of somatostatin, primarily through high-affinity binding to somatostatin receptors (SSTRs), with a pronounced affinity for subtypes 2 and 5 (SSTR2 and SSTR5).[1][2] This interaction triggers a cascade of intracellular signaling events, leading to the potent inhibition of hormone secretion and antiproliferative effects. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Data Presentation
Table 1: this compound Binding Affinity for Human Somatostatin Receptor Subtypes
The binding affinity of this compound for the five human somatostatin receptor subtypes has been characterized through in vitro radioligand binding assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters, with lower values indicating higher binding affinity.
| Receptor Subtype | Binding Affinity (IC50/Ki, nM) | Reference(s) |
| SSTR1 | >1000 | [1] |
| SSTR2 | 0.8 | [1] |
| SSTR3 | Moderate Affinity | [2] |
| SSTR4 | >1000 | [1] |
| SSTR5 | 5.2 | [1] |
Table 2: Clinical Efficacy of this compound in Hormone Inhibition in Acromegaly
Clinical trials have demonstrated this compound's efficacy in reducing growth hormone (GH) and insulin-like growth factor 1 (IGF-1) levels in patients with acromegaly.
| Parameter | Efficacy Data | Study Reference |
| GH Reduction | 63% of patients had a >50% reduction in GH levels after the first injection. | Clinical Trial Data |
| 72% of patients had a >50% reduction in GH levels after four injections. | Clinical Trial Data | |
| IGF-1 Normalization | 54% of patients achieved normalized IGF-1 levels after four injections. | Clinical Trial Data |
| Combined GH and IGF-1 Control | 38% of patients achieved both GH levels ≤ 2.5 ng/ml and normalized IGF-1 after four injections. | Clinical Trial Data |
| Mean Tumor Volume Reduction | Mean reductions from baseline were 20% by week 12, 25% by week 24, and 27% by study end. | Clinical Trial Data |
Table 3: this compound's Effect on Hormonal Markers in Carcinoid Syndrome
In patients with carcinoid syndrome, this compound has been shown to reduce the secretion of serotonin, measured by its urinary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).
| Parameter | Efficacy Data | Study Reference |
| 5-HIAA Reduction | 69% of this compound-treated patients with elevated baseline 5-HIAA achieved a biochemical response. | CLARINET study |
| Symptom Control | This compound significantly reduced the mean percentage of days requiring rescue medication for diarrhea and/or flushing compared to placebo. | ELECT study |
Signaling Pathways
This compound's primary mechanism of action is initiated by its binding to SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs). This binding activates inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP is a central node in the signaling cascade that mediates the antisecretory effects of this compound.
Beyond the canonical Gαi-cAMP pathway, this compound's activation of SSTRs can also lead to the modulation of ion channels and the activation of phosphotyrosine phosphatases (PTPs), contributing to its antisecretory and antiproliferative effects.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 and Ki) of this compound for specific somatostatin receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14), and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (no unlabeled this compound) and non-specific binding (a high concentration of unlabeled somatostatin).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Measurement Assay
Objective: To quantify the inhibitory effect of this compound on adenylyl cyclase activity by measuring intracellular cAMP levels.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells expressing the target SSTR subtype in a 96-well plate and culture overnight.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.[3]
-
-
Cell Lysis and cAMP Quantification:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the intracellular cAMP concentration for each treatment condition based on the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect on cAMP accumulation.
-
Cell Proliferation Assay (MTT/WST-1)
Objective: To determine the antiproliferative effects of this compound on neuroendocrine tumor cells.
Methodology:
-
Cell Seeding and Treatment:
-
Seed neuroendocrine tumor cells (e.g., BON-1, NCI-H727) in a 96-well plate at an optimal density.[4]
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 72-120 hours).
-
-
Colorimetric Reaction:
-
Add MTT or WST-1 reagent to each well and incubate for 2-4 hours. Living cells will reduce the tetrazolium salt to a colored formazan (B1609692) product.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.[5]
-
Conclusion
This compound's inhibitory effect on hormone secretion is a well-defined process initiated by its high-affinity binding to SSTR2 and SSTR5. This interaction triggers a cascade of intracellular signaling events, primarily through the inhibition of the adenylyl cyclase/cAMP pathway, leading to potent antisecretory and antiproliferative effects. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and to develop novel somatostatin analogs.
References
- 1. aiom.it [aiom.it]
- 2. benchchem.com [benchchem.com]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. Evaluation of the efficacy and safety of this compound in combination with targeted therapies in patients with neuroendocrine tumours in clinical practice: a retrospective cross-sectional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Structural Basis of Lanreotide's Therapeutic Action: An In-depth Technical Guide to Lanreotide-Receptor Complexes
For Researchers, Scientists, and Drug Development Professionals
Published: December 12, 2025
Executive Summary
Lanreotide, a synthetic octapeptide analog of somatostatin (B550006), is a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly. Its therapeutic efficacy is intrinsically linked to its high-affinity binding to somatostatin receptors (SSTRs), primarily subtypes 2 and 5. This interaction initiates a cascade of intracellular signaling events, culminating in potent anti-secretory and anti-proliferative effects. This technical guide provides a comprehensive exploration of the structural biology of this compound-receptor complexes, presenting quantitative binding data, detailed experimental methodologies, and visualized signaling pathways to serve as a critical resource for researchers, scientists, and professionals in drug development. Through a detailed understanding of these molecular interactions, this guide aims to facilitate the development of next-generation somatostatin analogs with enhanced therapeutic profiles.
This compound's Binding Affinity and Selectivity for Somatostatin Receptors
This compound's pharmacological activity is defined by its specific binding profile to the five subtypes of somatostatin receptors (SSTR1-5), which are G-protein coupled receptors (GPCRs). In vitro binding assays have consistently demonstrated that this compound exhibits a high affinity for SSTR2, with a slightly lower but still significant affinity for SSTR5. Its interaction with other subtypes is considerably weaker, highlighting its selectivity.[1][2]
The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of this compound required to displace 50% of a specific radioligand. A lower IC50 value indicates a higher binding affinity.
Table 1: Quantitative Binding Affinity of this compound for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Binding Affinity (IC50, nM) |
| SSTR1 | >1000[3] |
| SSTR2 | 0.8 - 1.2[4][5] |
| SSTR3 | ~100[4] |
| SSTR4 | >1000[4] |
| SSTR5 | 5.2 - 16[4][5][6] |
| Note: IC50 values are compiled from multiple sources and may vary depending on the specific experimental conditions, such as the radioligand and cell line used. |
Structural Insights from Cryo-Electron Microscopy
Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented, high-resolution insights into the structural basis of this compound's interaction with its cognate receptors. These studies have elucidated the precise binding pocket and the key amino acid residues involved in the this compound-SSTR complex.
Cryo-EM structures of this compound in complex with SSTR1 and SSTR2 reveal that the cyclic peptide nestles into a deep binding pocket within the transmembrane helices of the receptor.[7][8] The interaction is stabilized by a network of hydrogen bonds, hydrophobic interactions, and a crucial salt bridge.
A key feature of this interaction is the engagement of the conserved tryptophan-lysine (Trp-Lys) motif within this compound with specific residues in the receptor's binding pocket.[8] For instance, in SSTR2, the lysine (B10760008) residue of this compound forms a salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3), while the tryptophan residue engages in hydrophobic interactions with surrounding aromatic residues.[8] These detailed structural insights are invaluable for the rational design of novel somatostatin analogs with improved affinity and selectivity.
Signaling Pathways Activated by this compound
Upon binding to SSTR2 and SSTR5, this compound stabilizes a conformational state of the receptor that facilitates coupling to inhibitory G-proteins (Gαi).[1] This initiates a canonical signaling cascade that is central to this compound's therapeutic effects.
Canonical Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase
The primary signaling pathway activated by the this compound-SSTR complex involves the Gαi-mediated inhibition of adenylyl cyclase.[1] This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. The subsequent decrease in intracellular cAMP levels leads to:
-
Reduced Hormone Secretion: In neuroendocrine cells, cAMP is a key regulator of hormone exocytosis. By lowering cAMP levels, this compound effectively curtails the hypersecretion of hormones such as growth hormone (GH), insulin, and glucagon.[1]
-
Anti-proliferative Effects: cAMP can promote cell growth and proliferation in certain cancer cells. This compound-induced reduction in cAMP contributes to its anti-tumor effects.
Caption: this compound-SSTR2 Canonical Signaling Pathway.
Non-Canonical Signaling Pathways
Beyond the well-established Gαi-cAMP axis, this compound also modulates other signaling pathways that contribute to its therapeutic actions:
-
Ion Channel Regulation: this compound can modulate the activity of ion channels, including activating potassium (K+) channels and inhibiting voltage-gated calcium (Ca2+) channels. The activation of K+ channels leads to membrane hyperpolarization, reducing cellular excitability and hormone secretion. The inhibition of Ca2+ channels directly reduces the influx of calcium required for the exocytosis of secretory vesicles.
-
Phosphatase Activation: this compound binding can lead to the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. These enzymes can dephosphorylate and inactivate receptor tyrosine kinases (RTKs) and other signaling proteins involved in cell growth and proliferation.
-
MAPK Pathway Modulation: The mitogen-activated protein kinase (MAPK) pathway is another target of this compound signaling. While the effects can be cell-type specific, this compound often leads to the modulation of ERK1/2 activity, which can contribute to cell cycle arrest.
Key Experimental Protocols
A thorough understanding of the this compound-receptor complex relies on a suite of specialized experimental techniques. Below are detailed methodologies for key assays.
Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of this compound for different SSTR subtypes.
-
Objective: To determine the IC50 and subsequently the inhibition constant (Ki) of this compound for a specific SSTR subtype.
-
Materials:
-
Cell membranes prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing a single human SSTR subtype.
-
Radioligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1.5% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Culture cells expressing the target SSTR subtype to confluency. Harvest the cells and homogenize them in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in the binding buffer. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to all wells. To the "competitor" wells, add increasing concentrations of unlabeled this compound. To determine non-specific binding, add a high concentration of unlabeled somatostatin to a set of wells.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.
-
Objective: To quantify the dose-dependent inhibition of cAMP production by this compound.
-
Materials:
-
Cells expressing the target SSTR subtype (e.g., SSTR2 or SSTR5).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound.
-
cAMP assay kit (e.g., ELISA-based or HTRF-based).
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells into 96-well plates and allow them to adhere. Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for a short duration (e.g., 15-30 minutes) to induce cAMP production.
-
Cell Lysis and Detection: Lyse the cells according to the protocol of the chosen cAMP assay kit. Measure the intracellular cAMP concentration using the kit's detection method.
-
Data Analysis: Compare the cAMP levels in this compound-treated cells to those in control cells (treated with forskolin alone). Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC50 value for its functional activity.[9]
-
Cryo-Electron Microscopy (Cryo-EM) of this compound-Receptor Complexes
This structural biology technique provides high-resolution models of the this compound-SSTR complex.
-
Objective: To determine the three-dimensional structure of the this compound-SSTR-G protein complex.
-
General Workflow:
-
Sample Preparation: Co-express and purify the target SSTR and the G-protein subunits (Gαi, Gβ, Gγ). Reconstitute the complex into a lipid environment (e.g., nanodiscs or detergent micelles). Add this compound to form the final complex.
-
Grid Preparation: Apply a small volume of the purified complex solution to an EM grid. Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample, embedding the complexes in a thin layer of amorphous ice.
-
Data Collection: Image the vitrified sample using a transmission electron microscope equipped with a direct electron detector. Collect a large dataset of movie frames of the randomly oriented particles.
-
Image Processing: Correct for beam-induced motion and perform contrast transfer function (CTF) estimation. Automatically pick individual particle images from the micrographs.
-
2D and 3D Classification: Classify the particle images into different 2D class averages to remove noise and select for high-quality particles. Generate an initial 3D model and perform 3D classification to separate different conformational states.
-
3D Reconstruction and Refinement: Reconstruct a high-resolution 3D density map from the final set of particle images. Build and refine an atomic model of the this compound-SSTR-G protein complex into the cryo-EM map.
-
Conclusion and Future Directions
The structural and functional understanding of this compound-receptor complexes has advanced significantly, providing a solid foundation for its clinical success. The high-resolution structures obtained through cryo-EM have illuminated the precise molecular interactions that govern this compound's binding and selectivity, while detailed in vitro assays have quantified its potent effects on intracellular signaling.
Future research will likely focus on several key areas:
-
Exploring the structural basis of this compound's interaction with SSTR5 in more detail.
-
Investigating the role of receptor dimerization (homo- and heterodimers) in modulating this compound's signaling output.
-
Utilizing the detailed structural information to design novel somatostatin analogs with tailored receptor subtype selectivity and improved therapeutic properties, such as enhanced anti-proliferative activity or reduced side effects.
This in-depth technical guide serves as a comprehensive resource for the scientific community, aiming to catalyze further research and innovation in the development of targeted therapies for neuroendocrine tumors and other related disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. revvity.com [revvity.com]
Lanreotide Pharmacodynamics in In Vitro Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lanreotide, a synthetic octapeptide analog of somatostatin (B550006), demonstrates potent anti-secretory and anti-proliferative effects in various in vitro models.[1] Its therapeutic efficacy is primarily attributed to its high-affinity binding to somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), initiating a cascade of intracellular signaling events that modulate cellular function.[2][3] This technical guide provides an in-depth exploration of the in vitro pharmacodynamics of this compound, detailing its receptor binding profile, signal transduction pathways, and its impact on cellular processes such as hormone secretion, proliferation, and apoptosis. The information is supported by quantitative data and detailed experimental protocols to facilitate further research and development.
Receptor Binding Affinity and Selectivity
This compound's mechanism of action is rooted in its specific binding to the family of five G-protein coupled somatostatin receptors (SSTR1-5).[2] In vitro binding assays have consistently shown that this compound exhibits a high affinity for SSTR2 and a moderate to high affinity for SSTR5.[1][2] Its affinity for SSTR3 is lower, with weak to no significant binding to SSTR1 and SSTR4.[2] This selective binding profile is crucial as SSTR2 and SSTR5 are the primary mediators of the anti-secretory and anti-proliferative effects of somatostatin.[2]
Table 1: Binding Affinities of this compound for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Binding Affinity (IC50/Ki, nM) | Reference(s) |
| SSTR1 | >1000 (low affinity) | [2] |
| SSTR2 | High Affinity (qualitative) | [2] |
| SSTR3 | Low Affinity | [2] |
| SSTR4 | >1000 (low affinity) | [2] |
| SSTR5 | 16 (for Y-DOTA-lanreotide) | [2] |
Note: Affinity values can vary depending on the experimental conditions, cell lines used, and the specific radioligand employed.[2]
Signal Transduction Pathways
Upon binding to SSTR2 and SSTR5, this compound activates a complex network of intracellular signaling pathways, primarily mediated by inhibitory G-proteins (Gi/o).[4][5] These pathways collectively contribute to its therapeutic effects.
Inhibition of Adenylyl Cyclase and Reduction of cAMP
The canonical signaling pathway initiated by this compound involves the Gi-protein-mediated inhibition of adenylyl cyclase.[1] This leads to a significant decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1] The reduction in cAMP levels has widespread consequences, including the decreased activation of protein kinase A (PKA), which in turn reduces the phosphorylation of target proteins involved in hormone secretion and cell proliferation.[1][4]
References
Methodological & Application
Lanreotide In Vitro Cell Proliferation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanreotide is a synthetic somatostatin (B550006) analog with established anti-proliferative effects on various cell types, particularly neuroendocrine tumors (NETs).[1][2] Its mechanism of action is primarily mediated through high-affinity binding to somatostatin receptors (SSTRs), predominantly subtypes SSTR2 and SSTR5.[1][3][4][5] Activation of these G-protein coupled receptors triggers downstream signaling cascades that inhibit hormone secretion and suppress cell growth by inducing cell cycle arrest and apoptosis.[1][5][6] This document provides a detailed protocol for assessing the in vitro anti-proliferative activity of this compound using a colorimetric MTT assay, a widely accepted method for evaluating cell viability.[7]
Data Presentation: Efficacy of this compound in Neuroendocrine Tumor Cell Lines
The anti-proliferative effect of this compound can vary between cell lines, often influenced by the expression levels of SSTR2.[8] The following table summarizes a selection of in vitro data from studies on common NET cell lines.
| Cell Line | Cancer Type | Assay | This compound Concentration | Incubation Time | Observed Effect |
| NCI-H727 | Bronchopulmonary NET | WST-1 | 1,000 - 10,000 nM | 120 hours | Modest inhibition of proliferation.[8] |
| QGP-1 | Pancreatic NET | Cell Counting | 1 µM | 72 hours | Cell numbers reduced to 89.05% of control.[8] |
| BON-1 | Pancreatic NET | Cell Viability | 0.195 to 100 µM | Not Specified | Dose-dependent decrease in cell viability.[5] |
Note: The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. For this compound, a significant increase in the IC50 value in a treated cell population compared to the parental line can indicate the development of resistance.[9]
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound binding to SSTR2/5 inhibits proliferation.
Experimental Workflow: MTT Assay
References
- 1. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 2. The Antiproliferative Role of this compound in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. droracle.ai [droracle.ai]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Radioligand Binding Assay of Lanreotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide is a synthetic octapeptide analog of the natural hormone somatostatin (B550006), utilized in the management of neuroendocrine tumors (NETs) and acromegaly.[1] Its therapeutic action is mediated through high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5.[2] This document provides a detailed protocol for determining the binding affinity of this compound to human somatostatin receptors using a radioligand binding assay, a critical technique for characterizing its pharmacological profile.
The radioligand binding assay is a robust and sensitive in vitro method used to quantify the interaction between a ligand (in this case, this compound) and its receptor.[3] By measuring the ability of unlabeled this compound to displace a radiolabeled ligand from the receptor, we can determine its binding affinity, typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).
Data Presentation
The binding affinity of this compound for the five human somatostatin receptor subtypes (SSTR1-5) has been characterized through in vitro radioligand displacement assays. The following table summarizes the IC50 values, which represent the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand. Lower IC50 values are indicative of higher binding affinity.[4]
| Receptor Subtype | This compound (IC50, nM) |
| SSTR1 | >1000 |
| SSTR2 | 0.9 ± 0.1 |
| SSTR3 | 12.3 ± 1.1 |
| SSTR4 | >1000 |
| SSTR5 | 5.2 ± 0.6 |
Note: The IC50 values presented are a synthesis of data from multiple sources and may vary depending on the specific experimental conditions.[4]
Experimental Protocols
Competitive Radioligand Binding Assay for this compound
This protocol details the methodology for determining the binding affinity of this compound for a specific somatostatin receptor subtype expressed in cultured cells.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1 or HEK293) stably expressing a single subtype of the human somatostatin receptor.[3]
-
Radioligand: [¹²⁵I-Tyr¹¹]-Somatostatin-14.
-
Competitor Ligand: this compound at a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-treated with 0.5% polyethyleneimine (PEI).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target SSTR subtype to confluence.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following components in triplicate:
-
Total Binding: A fixed concentration of [¹²⁵I-Tyr¹¹]-Somatostatin-14 and a fixed amount of cell membrane preparation.
-
Non-specific Binding: A fixed concentration of [¹²⁵I-Tyr¹¹]-Somatostatin-14, a fixed amount of cell membrane preparation, and a high concentration of unlabeled somatostatin (e.g., 1 µM).
-
Competition: A fixed concentration of [¹²⁵I-Tyr¹¹]-Somatostatin-14, a fixed amount of cell membrane preparation, and increasing concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the pre-treated glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]
-
Mandatory Visualization
Signaling Pathways
Upon binding to SSTR2 and SSTR5, this compound initiates a signaling cascade primarily through the inhibitory G-protein subunit, Gαi.[1] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] The reduction in cAMP modulates downstream effectors, leading to the inhibition of hormone secretion and cell proliferation.[1] Additionally, this compound can modulate ion channel activity, particularly activating potassium (K+) channels, which causes membrane hyperpolarization and further inhibits hormone release.[1]
Caption: this compound signaling pathway via SSTR2/5.
Experimental Workflow
The experimental workflow for determining the binding affinity of this compound involves a series of sequential steps, from the preparation of cellular materials to the final analysis of binding data. This systematic process ensures the accuracy and reproducibility of the results.
Caption: Radioligand binding assay workflow.
References
Application Notes and Protocols: Lanreotide Dosage Calculation for Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide for the calculation and administration of Lanreotide in preclinical mouse xenograft models, including established protocols and a summary of its mechanism of action.
Introduction
This compound is a long-acting synthetic octapeptide analog of the natural hormone somatostatin (B550006).[1] It exerts its therapeutic effects by binding with high affinity to somatostatin receptors, primarily subtypes 2 and 5 (SSTR2 and SSTR5), which are often overexpressed in neuroendocrine tumors (NETs).[2][3] This binding initiates signaling cascades that lead to anti-proliferative and anti-secretory effects, making this compound a key agent in the treatment of conditions like acromegaly and in managing tumor growth in NETs.[4][5] The use of mouse xenograft models is crucial for evaluating the in vivo efficacy of this compound, and accurate dosage calculation is paramount for obtaining reliable and translatable preclinical data.
Mechanism of Action
This compound mimics the inhibitory actions of somatostatin.[2] Its primary mechanism involves binding to SSTR2 and SSTR5, which are G-protein-coupled receptors (GPCRs).[2] This binding activates an inhibitory G-protein subunit (Gαi), which in turn suppresses the activity of the enzyme adenylyl cyclase.[2] The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Reduced cAMP levels inhibit the secretion of various hormones, such as growth hormone (GH) and insulin-like growth factor-1 (IGF-1), and modulate gene transcription, ultimately leading to the inhibition of cell proliferation and induction of apoptosis in tumor cells.[2][4][5]
Caption: this compound signaling pathway via SSTR2/5.
Dosage Calculation for Mouse Models
Translating a human dose to a mouse model is not based on body weight alone. The most accurate method is allometric scaling, which uses Body Surface Area (BSA) to calculate the Animal Equivalent Dose (AED) from a Human Equivalent Dose (HED).[6]
Allometric Scaling Principle
The formula for converting a dose from human to animal is: AED (mg/kg) = HED (mg/kg) x (Human Km / Animal Km) [6]
The Km factor is a conversion constant calculated by dividing a species' average body weight by its body surface area.[6][7]
Data for Dose Calculation
The following tables provide the necessary constants for calculation and summarize reported dosages.
Table 1: Human and Mouse Km Factors for Dosage Conversion
| Species | Average Body Weight (kg) | Body Surface Area (m²) | Km Factor |
|---|---|---|---|
| Human | 60 | 1.62 | 37 |
| Mouse | 0.02 | 0.0066 | 3 |
Data sourced from multiple references.[6][8]
Table 2: Reported this compound Dosages in Mouse Xenograft Studies
| Mouse Model Type | Dosage | Administration Route | Frequency | Source |
|---|---|---|---|---|
| GH3 Tumor Xenograft | 2.5 - 50 mg/kg | Subcutaneous | Daily for 5 days | [9] |
| GH3 Tumor Xenograft | 10 mg/kg (Optimal) | Subcutaneous | Daily for 5 days | [9] |
| General Tumor Xenograft | 250 µg per mouse | Subcutaneous | Twice Daily | [6] |
| Carcinogenicity Study | 0.5 - 30 mg/kg | Subcutaneous | Daily for 104 weeks | [10][11] |
| NET Xenograft | 10 - 30 mg/kg | Subcutaneous | Every 2-4 weeks |[12] |
Protocol: Step-by-Step Dosage Calculation
Objective: To calculate the Animal Equivalent Dose (AED) for a mouse based on a common human dose.
-
Identify the Human Equivalent Dose (HED): A common human dose of this compound (Somatuline® Depot) is 90 mg for a 60 kg person.[6]
-
HED (mg/kg) = 90 mg / 60 kg = 1.5 mg/kg.
-
-
Identify Km Factors: From Table 1, the Km for a human is 37 and for a mouse is 3.[6]
-
Calculate the Km Ratio:
-
Km Ratio (Human / Mouse) = 37 / 3 ≈ 12.3.[13]
-
-
Calculate the Animal Equivalent Dose (AED):
-
AED (mg/kg) = HED (mg/kg) x Km Ratio
-
AED (mg/kg) = 1.5 mg/kg x 12.3 = 18.45 mg/kg .
-
This calculated dose serves as a robust starting point for an experimental study. Researchers should perform dose-response studies to determine the optimal therapeutic dose for their specific xenograft model, as efficacy can be dose-dependent.[9]
Experimental Protocols
Protocol 1: Preparation of this compound Acetate (B1210297) for Injection
The commercial formulation of this compound is a pre-filled syringe with a supersaturated aqueous gel.[6] For research, an injectable solution can be prepared from this compound acetate powder.
Materials:
-
This compound acetate powder
-
Sterile Water for Injection (WFI)
-
Sterile vials
-
Vortex mixer
-
Aseptic workspace (e.g., laminar flow hood)
Procedure:
-
Determine Required Concentration: Based on the calculated AED (e.g., 18.45 mg/kg) and the desired injection volume (typically 100-200 µL for a mouse), calculate the final concentration needed for the solution.
-
Example: For an 18.45 mg/kg dose in a 20g (0.02 kg) mouse with an injection volume of 100 µL (0.1 mL):
-
Total Dose = 18.45 mg/kg * 0.02 kg = 0.369 mg
-
Required Concentration = 0.369 mg / 0.1 mL = 3.69 mg/mL
-
-
-
Weigh Powder: Under aseptic conditions, accurately weigh the required amount of this compound acetate powder into a sterile vial.[6]
-
Reconstitution: Add the calculated volume of sterile WFI to the vial.[6]
-
Dissolution: Gently vortex the vial until the powder is completely dissolved. This compound acetate is slightly soluble in water, so this may require some time.[6]
-
Storage: Use the prepared solution within a timeframe validated for stability in your research context.
Protocol 2: Administration of this compound to Mice
This compound is administered via deep subcutaneous injection.[6][14]
Materials:
-
Prepared this compound acetate solution
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Animal restraint device
-
70% ethanol (B145695) swabs
Procedure:
-
Animal Preparation: Acclimatize mice to handling and restraint procedures to minimize stress.
-
Dose Preparation: Draw the calculated volume of the this compound solution into a sterile syringe.[6]
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.[6] Alternate injection sites between administrations.[14]
-
Aseptic Technique: Swab the injection site with 70% ethanol and allow it to dry.[6]
-
Injection: Gently lift the skin to form a "tent." Insert the needle at the base of the tented skin, parallel to the body, ensuring it enters the subcutaneous space.[6]
-
Administer Dose: Slowly inject the solution.
-
Withdraw Needle: Withdraw the needle and apply gentle pressure to the injection site if necessary.[6]
-
Monitoring: Monitor the animal for any adverse reactions at the injection site or for systemic effects such as changes in blood glucose, as this compound can cause both hypoglycemia and hyperglycemia.[6][14]
Protocol 3: General Mouse Xenograft Study Workflow
This protocol outlines the key phases of an in vivo efficacy study using this compound.
Caption: Experimental workflow for a mouse xenograft study.
Procedure:
-
Cell Culture: Culture human neuroendocrine tumor cells (e.g., BON-1, QGP-1) under appropriate sterile conditions.[12]
-
Tumor Implantation: Inject a suspension of 1-5 x 106 tumor cells in sterile PBS or Matrigel subcutaneously into the flank of each immunocompromised mouse (e.g., nude or SCID).[12]
-
Tumor Growth Monitoring: Once tumors are palpable, measure their volume 2-3 times per week using calipers. Volume is typically calculated as (Length x Width2) / 2.[12]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle Control, this compound).[12]
-
Treatment: Administer this compound or vehicle control according to the calculated dose and schedule (see Protocols 4.1 and 4.2).
-
Efficacy Evaluation: Continue to monitor tumor volume and animal body weight throughout the study. Observe for any clinical signs of toxicity.
-
Endpoint: At the end of the study (defined by tumor size limits or study duration), humanely euthanize the animals. Collect tumors for downstream analysis such as histology, immunohistochemistry, or biomarker analysis. Analyze the data to determine the statistical significance of tumor growth inhibition.
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 5. This compound | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Conversion between animals and human [targetmol.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Administration | Somatuline® Depot (this compound) [somatulinedepot.com]
Application Notes and Protocols: Western Blot Analysis of Lanreotide-Induced Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide is a synthetic somatostatin (B550006) analog with a high affinity for somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5.[1][2] These receptors are G protein-coupled receptors (GPCRs) and are frequently overexpressed in neuroendocrine tumors (NETs).[3] this compound's therapeutic efficacy in acromegaly and NETs stems from its ability to modulate intracellular signaling cascades upon binding to these receptors, leading to anti-secretory and anti-proliferative effects.[1][4][5]
The primary mechanism of action involves the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[1][6] This reduction in cAMP inhibits hormone secretion and influences gene transcription.[6] Beyond the canonical cAMP pathway, this compound has been shown to modulate other critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are central to cell proliferation, survival, and differentiation.[6][7] Furthermore, there is emerging evidence of crosstalk between somatostatin receptor signaling and the Transforming Growth Factor-β (TGF-β) pathway.
Western blot analysis is a fundamental technique to elucidate the intricate signaling events triggered by this compound. By quantifying the changes in the phosphorylation status of key proteins within these pathways, researchers can gain valuable insights into this compound's mechanism of action in different cellular contexts. This document provides detailed protocols for performing Western blot analysis to assess this compound-induced signaling and presents available quantitative data to guide experimental design and interpretation.
Key Signaling Pathways Modulated by this compound
This compound binding to SSTR2 and SSTR5 initiates a cascade of intracellular events that ultimately control cellular responses. The major signaling pathways affected are depicted below.
Caption: this compound signaling pathways.
Data Presentation: Quantitative Western Blot Analysis
The following table summarizes quantitative data from a study investigating the effects of this compound in combination with PI3K (BYL719) and mTOR (everolimus) inhibitors on key signaling proteins in the H720 and H727 neuroendocrine tumor cell lines. Data is presented as the mean percentage of protein band density relative to the vehicle control ± SEM.
| Target Protein | Cell Line | Treatment | Mean % of Control ± SEM |
| p-Akt (Ser473) | H720 | This compound + BYL719 + Everolimus | 50 ± 10 |
| H727 | This compound + BYL719 + Everolimus | 40 ± 8 | |
| Akt (pan) | H720 | This compound + BYL719 + Everolimus | 80 ± 12 |
| H727 | This compound + BYL719 + Everolimus | 75 ± 10 | |
| p-mTOR (Ser2448) | H720 | This compound + BYL719 + Everolimus | 60 ± 9 |
| H727 | This compound + BYL719 + Everolimus | 55 ± 7 | |
| mTOR | H720 | This compound + BYL719 + Everolimus | 90 ± 15 |
| H727 | This compound + BYL719 + Everolimus | 85 ± 13 | |
| p-ERK1/2 | H720 | This compound + BYL719 + Everolimus | 70 ± 11 |
| H727 | This compound + BYL719 + Everolimus | 65 ± 9 | |
| ERK1/2 | H720 | This compound + BYL719 + Everolimus | 95 ± 14 |
| H727 | This compound + BYL719 + Everolimus | 90 ± 12 |
Data is adapted from a study on combination therapy. The effects of this compound as a monotherapy can vary depending on the cell line, treatment duration, and concentration.
Experimental Protocols
This section provides a detailed methodology for Western blot analysis of this compound-induced signaling, focusing on the MAPK/ERK and PI3K/Akt pathways.
Experimental Workflow
Caption: Western blot experimental workflow.
Detailed Protocol
1. Cell Culture and Treatment
-
Seed appropriate neuroendocrine tumor cell lines (e.g., BON-1, NCI-H727) in 6-well plates and culture until they reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling activity.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for different time points (e.g., 15 min, 30 min, 1h, 24h). Include a vehicle-treated control.
2. Cell Lysis
-
After treatment, place the culture plates on ice and aspirate the media.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Recommended primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-phospho-Akt (Ser473)
-
Mouse anti-total-ERK1/2
-
Mouse anti-total-Akt
-
Mouse anti-GAPDH or anti-β-actin (loading control)
-
-
Note: Optimal antibody dilutions should be determined empirically.
8. Secondary Antibody Incubation
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
9. Detection
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using a digital imaging system or X-ray film.
10. Stripping and Reprobing
-
To normalize for protein loading, the membrane can be stripped of the phospho-specific antibodies and reprobed for the corresponding total protein and a loading control.
-
Wash the membrane in TBST and incubate in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly with TBST, re-block, and proceed with the primary antibody incubation for the total protein and loading control.
11. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein band to the corresponding total protein band intensity.
-
Further normalize to the loading control to account for any loading inaccuracies.
-
Express the results as a fold change relative to the vehicle-treated control.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of this compound in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes: Measuring Lanreotide Activity via cAMP Assay
Introduction
Lanreotide is a synthetic octapeptide analog of the natural hormone somatostatin (B550006), utilized in the management of neuroendocrine tumors (NETs) and acromegaly.[1][2][3] Its therapeutic efficacy is primarily mediated through high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5.[2][4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by this compound, trigger an intracellular signaling cascade leading to anti-secretory and anti-proliferative effects.[1][2] A key event in this pathway is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4] Therefore, measuring the inhibition of cAMP production is a robust method for quantifying the functional activity and potency of this compound.
This document provides a detailed protocol for assessing this compound activity using a competitive immunoassay to measure intracellular cAMP levels in a cell-based model.
Signaling Pathway of this compound Action
This compound mimics the inhibitory action of somatostatin.[1] Its binding to SSTR2 and SSTR5 activates the associated inhibitory G-protein (Gαi).[1][4] The activated Gαi subunit then inhibits the enzyme adenylyl cyclase.[4] This enzyme is responsible for the conversion of ATP to cAMP. The resulting reduction in intracellular cAMP levels leads to decreased activity of cAMP-dependent protein kinase A (PKA), which in turn modulates gene transcription and inhibits hormone secretion, contributing to the therapeutic effects of this compound.[1]
References
Application Notes and Protocols for Lanreotide in 3D Cell Culture and Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide is a long-acting synthetic analog of somatostatin (B550006), a natural hormone that regulates the endocrine system.[1] It exerts its effects by binding with high affinity to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which are often overexpressed in neuroendocrine tumors (NETs).[2][3] This binding triggers intracellular signaling cascades that lead to the inhibition of hormone secretion and the control of tumor growth, making this compound a key therapeutic agent in the management of NETs and acromegaly.[1][2]
Three-dimensional (3D) cell culture systems, including spheroids and patient-derived organoids, have emerged as powerful preclinical models. They more accurately recapitulate the complex architecture, cell-cell interactions, and heterogeneity of in vivo tumors compared to traditional 2D cell cultures.[2] This provides a more predictive platform for drug screening and personalized medicine. These "mini-organs" can be derived from patient tissues, preserving the original tumor's genetic and phenotypic characteristics.[2]
These application notes provide a comprehensive guide for the utilization of this compound in 3D cell culture and organoid models, with a focus on gastroenteropancreatic neuroendocrine tumors (GEP-NETs).
Mechanism of Action of this compound
This compound mimics the natural inhibitory effects of somatostatin but with a significantly longer half-life, enhancing its clinical efficacy.[2] Upon binding to SSTR2 and SSTR5, this compound initiates a cascade of intracellular events that inhibit cell proliferation and can induce apoptosis (programmed cell death).[2] This is primarily achieved through the modulation of key signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, which are critical for cell growth, survival, and angiogenesis.[2]
SSTRs are G-protein coupled receptors (GPCRs).[4] Upon this compound binding, the associated inhibitory G-proteins (Gαi/o) are activated.[4][5] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn inhibits hormone secretion.[4] The activation of SSTRs also leads to the modulation of the PI3K/AKT/mTOR and MAPK (Ras/Raf/MEK/ERK) signaling pathways, ultimately resulting in cell cycle arrest and apoptosis.[2]
Data Presentation: Quantitative Effects of this compound
While data from 3D organoid models are still emerging, the following tables summarize the quantitative data on the antiproliferative and biochemical effects of this compound from clinical trials and experimental studies to provide a basis for expected outcomes.[2]
| Parameter | Finding | Cell/Tumor Type | Reference |
| Progression-Free Survival (PFS) at 24 months | 65.1% in the this compound group vs. 33.0% in the placebo group | Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) | [6] |
| Median Progression-Free Survival (PFS) | 32.8 months | Metastatic Pancreatic/Intestinal Neuroendocrine Tumors | [7] |
| Tumor Stabilization | Achieved in 89% of patients receiving this compound Autogel | Progressive, well-differentiated Neuroendocrine Tumors | [8] |
| Apoptotic Index (AI) Increase | 1.94 +/- 1.71% after 6 months of high-dose this compound treatment | Neuroendocrine Tumors | [9] |
| Parameter | Baseline Value | Value after this compound Treatment | Patient Population | Reference |
| Serum Chromogranin A (CgA) | 3636 ng/mL | <100 ng/mL (after 5 months) | Patient with duodenal NET | [10][11][12] |
| Chromogranin A (CgA) Levels | A decrease in CgA from baseline significantly reduces the hazard of disease progression | Nonfunctioning Gastroenteropancreatic Neuroendocrine Tumors | [13][14] | |
| 5-HIAA (5-hydroxyindoleacetic acid) Excretion | Significant reduction | Patients with carcinoid syndrome | [15] |
Experimental Protocols
Protocol 1: Generation of Neuroendocrine Tumor (NET) Organoids from Patient-Derived Tissue
This protocol is adapted from established methods for generating organoids from tumor tissue.[16][17]
Materials:
-
Fresh NET tissue from surgical resection or biopsy
-
Sterile collection medium (e.g., DMEM/F-12) on ice
-
Enzymatic digestion solution: Collagenase Type II (1.5 mg/mL), Hyaluronidase Type IV (10 µg/mL) in DMEM/F-12
-
Y-27632 ROCK inhibitor (10 µM)
-
Primocin
-
Reduced Growth Factor Basement Membrane Extract (e.g., Matrigel® or Geltrex™)
-
Organoid Growth Medium (specific to NETs, may require optimization)
-
Dispase Type II
-
Accutase
-
Phosphate-Buffered Saline (PBS)
-
6-well and 96-well culture plates
Procedure:
-
Tissue Processing:
-
Obtain fresh tumor tissue in sterile collection medium on ice.
-
Mechanically mince the tissue into small fragments (<1 mm³) using sterile razor blades or needles in a petri dish.[16]
-
Transfer the tissue fragments to a conical tube.
-
-
Enzymatic Digestion:
-
Wash the tissue fragments with cold PBS.
-
Add the enzymatic digestion solution supplemented with Y-27632 and Primocin.
-
Incubate at 37°C for 30-60 minutes with agitation until a single-cell suspension or small cell clusters are obtained.[16]
-
-
Organoid Seeding:
-
Filter the cell suspension through a 70 µm cell strainer to remove larger debris.
-
Centrifuge the suspension to pellet the cells and aspirate the supernatant.
-
Resuspend the cell pellet in Basement Membrane Extract at a concentration of approximately 1x10^5 cells per 50 µL.[2]
-
Plate 50 µL domes of the cell-matrix mixture into pre-warmed 24-well plates.
-
Incubate at 37°C for 15-30 minutes to solidify the domes.[2]
-
-
Organoid Culture and Maintenance:
-
Overlay the domes with specialized Organoid Growth Medium.
-
Change the medium every 2-3 days.
-
Monitor organoid formation and growth using a brightfield microscope. Organoids should appear as cystic or dense spherical structures within 7-14 days.[2]
-
-
Organoid Passaging:
-
Once organoids reach a suitable size (e.g., 200-500 µm in diameter), mechanically disrupt the domes.
-
Incubate with Dispase Type II for 5 minutes at 37°C to dissolve the matrix.[16]
-
Collect organoids and wash with PBS.
-
Dissociate organoids into smaller fragments using Accutase for 5-10 minutes at 37°C.[16]
-
Re-plate the organoid fragments in fresh Basement Membrane Extract.
-
Protocol 2: this compound Treatment of 3D Organoids
Materials:
-
This compound acetate (B1210297)
-
Sterile water or other suitable solvent
-
Established NET organoids in 96-well plates
-
Organoid Growth Medium
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound acetate in sterile water. The concentration should be determined based on the desired final concentrations for the experiment.
-
-
Plating Organoids for Drug Screening:
-
Passage organoids as described in Protocol 1.
-
Plate organoid fragments or single cells in Basement Membrane Extract in a 96-well plate suitable for high-throughput screening.
-
-
This compound Treatment:
-
Perform serial dilutions of the this compound stock solution in Organoid Growth Medium to achieve the desired final concentrations (e.g., a range of 0.1 µM to 100 µM is a common starting point).[2]
-
Include a vehicle-only control (medium with the same concentration of the solvent used for the this compound stock).
-
Carefully remove the existing medium from the organoid-containing wells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation and Monitoring:
-
Incubate the treated organoids at 37°C in a humidified incubator with 5% CO2 for a predetermined duration (e.g., 72-120 hours).[2]
-
Monitor the morphological changes of the organoids daily using microscopy.
-
Protocol 3: Assessment of this compound Efficacy in Organoids
A. Cell Viability Assay (e.g., CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells.[18]
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Plate shaker
-
Luminometer
Procedure:
-
At the end of the this compound treatment period, equilibrate the 96-well plate with organoids and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.[19]
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.[19]
-
Mix the contents on a plate shaker for 5 minutes to induce cell lysis.[19]
-
Incubate at room temperature for 25-30 minutes to stabilize the luminescent signal.[19]
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control organoids.
Expected Results: A dose-dependent decrease in luminescence, indicating reduced cell viability with increasing concentrations of this compound.
B. Apoptosis Assay (e.g., Caspase-Glo® 3/7 3D)
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
Caspase-Glo® 3/7 3D Assay kit
-
White-walled 96-well plates
-
Plate shaker
-
Luminometer
Procedure:
-
Follow the this compound treatment protocol as described above.
-
Equilibrate the assay plate and the Caspase-Glo® 3/7 3D Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of culture medium in each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds.
-
Incubate at room temperature for 30 minutes to 3 hours.
-
Measure the luminescence.
Expected Results: A dose-dependent increase in luminescence, indicating an increase in caspase-3/7 activity and apoptosis with higher concentrations of this compound.
C. Hormone Secretion Assay (e.g., Chromogranin A ELISA)
This assay measures the concentration of Chromogranin A (CgA), a common biomarker for NETs, in the organoid culture supernatant.
Materials:
-
Human Chromogranin A (CgA) ELISA Kit
-
Treated organoid culture plates
-
Microplate reader
Procedure:
-
At the end of the this compound treatment period, carefully collect the culture supernatant from each well without disturbing the organoids.
-
Centrifuge the supernatant at 1000 x g for 20 minutes to remove any cell debris.[20]
-
Follow the manufacturer's instructions for the Chromogranin A ELISA kit. This typically involves:
-
Diluting the collected supernatant (a 1:20 dilution with the provided assay buffer is a good starting point).[21]
-
Adding standards, controls, and diluted samples to the antibody-coated microplate.
-
Incubating with a detection antibody (enzyme-conjugated).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm).[21]
-
-
Calculate the concentration of CgA in each sample based on the standard curve.
Expected Results: A dose-dependent decrease in the concentration of secreted Chromogranin A in the culture supernatant with increasing concentrations of this compound.
Visualizations
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. benchchem.com [benchchem.com]
- 3. The safety of this compound for neuroendocrine tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumour effects of this compound for pancreatic and intestinal neuroendocrine tumours: the CLARINET open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antiproliferative Role of this compound in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis in neuroendocrine tumors of the digestive system during treatment with somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Neuroendocrine tumor chromogranin A response following synthetic somatostatin analog (this compound): Early observations from an isolated duodenal neoplasm . - NeL.edu [nel.edu]
- 12. researchgate.net [researchgate.net]
- 13. Establishing the Quantitative Relationship Between this compound Autogel®, Chromogranin A, and Progression-Free Survival in Patients with Nonfunctioning Gastroenteropancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishing the Quantitative Relationship Between this compound Autogel®, Chromogranin A, and Progression-Free Survival in Patients with Nonfunctioning Gastroenteropancreatic Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of prolonged-release this compound in patients with gastrointestinal neuroendocrine tumors and hormone-related symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Patient-Derived Organoid Models of Human Neuroendocrine Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dkfz.de [dkfz.de]
- 18. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
- 19. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [worldwide.promega.com]
- 20. immunomart.com [immunomart.com]
- 21. ldn.de [ldn.de]
Application Notes: Stability of Lanreotide in Cell Culture Media
Introduction
Lanreotide is a synthetic octapeptide analog of somatostatin (B550006) used in the treatment of acromaly and neuroendocrine tumors.[1] Its therapeutic efficacy is mediated through its interaction with somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5, leading to the inhibition of hormone secretion and tumor cell proliferation.[1][2] For researchers conducting in vitro studies, understanding the stability of this compound in cell culture media is critical for obtaining reliable and reproducible results. This document provides a summary of this compound stability, protocols for its assessment, and guidance for experimental design.
Factors Influencing this compound Stability
The stability of this compound in cell culture media can be affected by several factors:
-
Enzymatic Degradation: The primary pathway for this compound degradation in a biological matrix like cell culture media containing serum is enzymatic cleavage by proteases. While this compound is designed for enhanced stability compared to native somatostatin, the presence of proteases in fetal bovine serum (FBS) can contribute to its degradation.
-
Temperature and pH: Forced degradation studies have shown that this compound is susceptible to chemical modification under conditions of high temperature and alkaline pH.[3] Standard cell culture conditions (37°C, pH ~7.4) can contribute to gradual degradation over time.
-
Adsorption to Plasticware: Peptides like this compound can adsorb to the surfaces of culture plates and tubes, which can lead to a lower effective concentration in the medium.[3] The use of low-protein-binding plasticware is recommended to minimize this effect.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can degrade the peptide.[4] It is advisable to aliquot stock solutions into single-use volumes to maintain stability.[4]
Quantitative Stability Data
While specific half-life data in common cell culture media like DMEM or RPMI-1640 is not extensively published, studies in human serum provide valuable insights. In one study, this compound demonstrated high stability, with only 4% degradation observed after 24 hours in 25% human fresh blood serum at 37°C.[5] In contrast, the linear precursor of this compound showed 50% degradation within 15 hours under the same conditions.[5] Another study reported that one of its epimers, P4, was 40% degraded after 24 hours in serum.[5]
Table 1: Summary of this compound Stability in Biological Fluids
| Biological Matrix | Incubation Time (hours) | Temperature (°C) | Degradation (%) |
| 25% Human Fresh Blood Serum | 24 | 37 | 4 |
| 25% Human Fresh Blood Serum (Linear Precursor) | 15 | 37 | 50 |
| 25% Human Fresh Blood Serum (P4 Epimer) | 24 | 37 | 40 |
Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stable, concentrated stock solution of this compound.
Materials:
-
This compound acetate (B1210297) solid
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO) or sterile water
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Bring the this compound acetate solid to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the solid in a minimal amount of sterile DMSO or water.[4]
-
Ensure the solvent is purged with an inert gas to minimize oxidation.[4]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.[4]
-
Store the aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Assessment of this compound Stability in Cell Culture Media by HPLC
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).[3]
Materials:
-
HPLC system with a C18 column and UV detector[3]
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without FBS
-
This compound stock solution (from Protocol 1)
-
Sterile, low-protein-binding tubes[3]
-
Acetonitrile (B52724) (ACN), HPLC grade[3]
-
Trifluoroacetic acid (TFA), HPLC grade[3]
-
Ultrapure water[3]
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge
Procedure:
-
Spiking this compound into Media: Dilute the this compound stock solution into the cell culture medium (with and without FBS) to the final desired experimental concentration in sterile, low-protein-binding tubes.[3]
-
Time Zero (T0) Sample: Immediately after spiking, take an aliquot of the this compound-containing media. This will serve as your T0 reference.[3]
-
Incubation: Incubate the remaining this compound-containing media at 37°C in a 5% CO2 incubator.[3]
-
Sample Collection: At various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots from the incubated media.[3]
-
Sample Preparation for HPLC:
-
To precipitate proteins, add two volumes of ice-cold acetonitrile to each sample aliquot.[3]
-
Vortex briefly and incubate at -20°C for at least 30 minutes.[3]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a new tube for HPLC analysis.[3]
-
-
HPLC Analysis:
-
Data Analysis:
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound upon binding to somatostatin receptors.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
Application Notes: Lanreotide Treatment in Primary Cell Cultures
Introduction
Lanreotide acetate (B1210297) is a long-acting, synthetic octapeptide analog of the natural hormone somatostatin (B550006).[1][2] It is a cornerstone therapy for conditions involving excessive hormone production, such as acromaly and neuroendocrine tumors (NETs).[2][3] The therapeutic efficacy of this compound stems from its high-affinity binding to somatostatin receptors (SSTRs), primarily subtypes SSTR2 and SSTR5.[4][5][6] This receptor engagement initiates a cascade of intracellular signaling events, leading to potent anti-secretory and anti-proliferative effects.[5][6][7]
The primary mechanism of action involves the activation of an inhibitory G-protein (Gαi), which suppresses the enzyme adenylyl cyclase.[1][5] This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a critical second messenger for hormone exocytosis and cell proliferation.[1][4][6] Consequently, this compound effectively inhibits the secretion of various hormones, including growth hormone (GH), insulin, and glucagon.[2][6] Beyond the canonical cAMP pathway, this compound can also induce cell cycle arrest and apoptosis (programmed cell death) by modulating other signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, and by activating phosphotyrosine phosphatases (PTPs).[3][4][5][6]
While established cell lines are invaluable tools, primary cell cultures—derived directly from fresh patient tissue—offer a more clinically relevant model.[8] They better recapitulate the cellular heterogeneity and preserve the original genetic and phenotypic characteristics of the in vivo environment, providing a more predictive platform for evaluating therapeutic responses.[3][8] These application notes provide detailed protocols for the treatment of primary cell cultures with this compound, designed to assist researchers in elucidating its mechanism of action and evaluating its therapeutic potential.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize quantitative data from in vitro studies on various cell lines, providing a reference for designing experiments in primary cell cultures.
Table 1: Anti-proliferative and Cytotoxic Effects of this compound
| Cell Line | Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference(s) |
| BON-1 | Pancreatic NET | 0.195 - 100 µM | 6, 16, and 24 hours | Dose-dependent decrease in cell viability.[9] | [9], |
| QGP-1 | Pancreatic NET | Not Specified | Not Specified | Decrease in cell viability and ATP expression.[9][10] | [9],[10] |
| NCI-H727 | Bronchial NET | 0.195 - 100 µM | 6, 16, and 24 hours | Dose-dependent decrease in cell viability.[9] | [9], |
| GH3 | Rat Pituitary Adenoma | 100 - 1000 nM | 48 hours | 5-10% reduction in clonogenic survival; 23% increase in apoptosis post-irradiation.[11] | [11] |
| Human Pituitary Adenoma (Primary) | Pituitary Adenoma | Not Specified | Not Specified | Inhibition of cell proliferation.[9][12] | [9],[12] |
Table 2: Effects of this compound on Gene Expression and Hormone Secretion
| Cell Line/Culture | Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference(s) |
| NT-3 | Pancreatic NET | 10 nM and 1 µM | Not Specified | Regulation of neuroendocrine gene expression.[9][13] | [13],[9] |
| Human Pituitary Adenoma (Primary) | Pituitary Adenoma | Not Specified | Not Specified | Inhibition of Growth Hormone (GH) secretion.[5][9][12] | [5],[9],[12] |
| BON Cells | Pancreatic NET | 10 nM and 1 µM | Not Specified | Upregulation of CHGA, SYP, SSTR2, and SSTR5 mRNA.[13] | [13] |
| QGP Cells | Pancreatic NET | 1 µM | Not Specified | Downregulation of CHGA; stimulation of SLC2A2 and SSTR2.[13] | [13] |
Experimental Protocols
Protocol 1: General Primary Cell Culture Initiation and Maintenance
Primary cell cultures require specific conditions to maintain their viability and in vivo-like characteristics.[8] This protocol provides a general framework; specific media and supplements should be optimized for the tissue of origin.
Materials:
-
Fresh tissue sample in sterile collection medium (e.g., DMEM/F12) on ice
-
TumorMACS™ Medium or other specialized primary cell culture medium
-
Enzyme solution (e.g., Accutase®, Trypsin/EDTA, or a tumor dissociation kit)
-
Phosphate-Buffered Saline (PBS), sterile
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Coated culture flasks/plates (e.g., Collagen IV)
-
Humidified incubator (37°C, 5% CO₂)
Methodology:
-
Tissue Dissociation: Mechanically mince the tissue into small fragments in a sterile petri dish. Transfer fragments to an enzymatic digestion solution and incubate at 37°C according to the manufacturer's protocol, monitoring the process closely.
-
Cell Isolation: Neutralize the enzyme with medium containing FBS. Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Cell Seeding: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete growth medium. Determine cell viability and count using a method like Trypan Blue exclusion.
-
Culturing: Seed the cells onto coated culture vessels at an appropriate density. For semi-adherent cells like the NT-3 line, collagen IV-coated flasks are recommended.[13]
-
Maintenance: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days. Monitor for fibroblast overgrowth, which can be managed by gentle, differential trypsinization.[14]
-
Passaging: When cultures reach 70-80% confluency, passage them at a low split ratio (e.g., 1:1 or 1:2) using an appropriate cell detachment solution.[14]
Protocol 2: Preparation of this compound Acetate Stock Solution
Materials:
-
This compound acetate powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, or sterile water
-
Sterile, nuclease-free microcentrifuge tubes
Methodology:
-
Reconstitution: Calculate the required mass of this compound acetate to prepare a high-concentration stock solution (e.g., 10 mM). Add the appropriate volume of sterile DMSO or water to the vial.[15]
-
Dissolution: Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can aid dissolution.[15]
-
Aliquoting and Storage: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[15]
Protocol 3: Cell Viability and Proliferation Assay (WST-1 / MTT)
This colorimetric assay measures cellular metabolic activity, which is proportional to the number of viable cells.[5]
Materials:
-
Primary cells seeded in a 96-well plate
-
This compound acetate working solutions (diluted from stock in complete medium)
-
WST-1 or MTT reagent
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize for 24-48 hours.[1][4]
-
Treatment: Remove the medium and replace it with fresh medium containing a range of this compound concentrations (e.g., 0.1 µM to 100 µM).[3][9] Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 to 120 hours).[1][4] For long-term incubations, consider re-applying this compound every 48 hours.[4]
-
Reagent Addition: At the end of the treatment, add 10 µL of WST-1 reagent to each well and incubate for 0.5 to 4 hours at 37°C.[4] If using MTT, add the reagent and incubate, then add solubilization solution to dissolve the formazan (B1609692) crystals.[1][15]
-
Absorbance Measurement: Measure the absorbance at 450 nm for WST-1 or 570 nm for MTT using a microplate reader.[1][4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the results to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).[1]
Protocol 4: Apoptosis Assay (TUNEL Staining)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[4]
Materials:
-
Cells grown on coverslips or chamber slides
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Methodology:
-
Culture and Treatment: Culture and treat cells with this compound as required for your experiment.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.[4]
-
Permeabilization: Wash cells with PBS, then permeabilize with 0.1% Triton X-100 for 5 minutes.[4]
-
TUNEL Reaction: Wash cells with PBS. Incubate the cells with the TUNEL reaction mixture in a humidified, dark chamber for 1 hour at 37°C.[4]
-
Staining and Visualization: Wash the cells with PBS and counterstain the nuclei with DAPI. Mount the coverslips and visualize the cells under a fluorescence microscope.[4]
-
Quantification: Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells.[4]
Protocol 5: Hormone Secretion Assay (ELISA)
This protocol is for quantifying the inhibition of hormone secretion into the culture medium. The specific ELISA kit will depend on the hormone of interest (e.g., Growth Hormone, Insulin, Serotonin).
Materials:
-
Primary cells seeded in multi-well plates
-
This compound acetate working solutions
-
Serum-free cell culture medium
-
Hormone-specific ELISA kit
Methodology:
-
Cell Seeding and Treatment: Seed cells and allow them to stabilize. Wash the cells with PBS and replace the medium with serum-free medium containing various concentrations of this compound and a vehicle control.
-
Sample Collection: Incubate for a predetermined time (e.g., 24 hours). Collect the culture supernatant from each well. Centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol, using the collected supernatant as the sample.
-
Data Analysis: Generate a standard curve using the provided hormone standards. Calculate the hormone concentration in each sample. Determine the percentage of hormone secretion inhibition relative to the vehicle control.
Protocol 6: Western Blot Analysis of Signaling Pathways
Western blotting is used to detect changes in the expression and phosphorylation of key proteins in signaling cascades like the PI3K/mTOR pathway.[4]
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., NP-40 or RIPA) with protease and phosphatase inhibitors
-
Bradford or BCA protein assay reagents
-
SDS-PAGE equipment and reagents
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-SSTR2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in buffer.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.[4]
-
SDS-PAGE and Transfer: Denature 20 µg of protein from each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.[4]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) for 1 hour. Incubate the membrane with a specific primary antibody overnight at 4°C.[4]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.[4]
-
Analysis: Normalize band densities to a loading control (e.g., β-actin or GAPDH).[4]
Visualizations
Caption: Core signaling pathways activated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Different approaches for 3D primary cell culture model development – faCellitate [facellitate.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound promotes apoptosis and is not radioprotective in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Somatostatin receptor-specific analogs: effects on cell proliferation and growth hormone secretion in human somatotroph tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential Effects of Somatostatin, Octreotide, and this compound on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling | MDPI [mdpi.com]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. benchchem.com [benchchem.com]
Application Notes: Immunohistochemistry for Somatostatin Receptor (SSTR) Expression in Lanreotide Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide is a long-acting synthetic somatostatin (B550006) analog with a high binding affinity for somatostatin receptor subtype 2 (SSTR2) and, to a lesser extent, SSTR5. Its therapeutic efficacy, particularly in the management of neuroendocrine neoplasms (NENs) and acromegaly, is primarily mediated through the activation of these receptors. The binding of this compound to SSTRs initiates intracellular signaling cascades that lead to the inhibition of hormone secretion and cell proliferation. Given that the effectiveness of this compound is contingent on the presence of its target receptors on tumor cells, the accurate assessment of SSTR expression is crucial for patient selection and for predicting therapeutic response. Immunohistochemistry (IHC) is a widely utilized and accessible method for evaluating SSTR2 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues, providing critical information for clinical decision-making.
These application notes provide a comprehensive guide to the use of immunohistochemistry for determining SSTR expression in the context of this compound studies, including detailed experimental protocols, a summary of quantitative data from relevant studies, and visualizations of key pathways and workflows.
SSTR2 Signaling Pathway Activated by this compound
This compound binding to SSTR2, a G-protein-coupled receptor (GPCR), triggers a cascade of intracellular events. This activation leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels. The signaling pathway also involves the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1, and modulation of the MAPK pathway. The culmination of these signals results in the inhibition of hormone hypersecretion and potent anti-proliferative effects, including cell cycle arrest and apoptosis.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results in Lanreotide In Vitro Experiments
Welcome to the Technical Support Center for Lanreotide in vitro research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to help you navigate the common challenges encountered when working with this potent somatostatin (B550006) analog.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
This compound is a synthetic octapeptide analog of somatostatin.[1][2] Its primary mechanism of action is binding with high affinity to somatostatin receptor subtypes 2 and 5 (SSTR2 and SSTR5).[1][2][3][4] This binding to G-protein coupled receptors triggers a cascade of intracellular signaling events, most notably the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3][5] The reduction in cAMP modulates downstream effectors, resulting in the inhibition of hormone secretion and antiproliferative effects in tumor cells.[3][5][6] The antiproliferative actions can also be mediated through the activation of phosphotyrosine phosphatases (PTPs) and modulation of the MAPK and PI3K/Akt signaling pathways.[4]
Q2: Which cell lines are commonly used for in vitro studies with this compound?
Several neuroendocrine tumor (NET) cell lines are used to study the effects of this compound. Commonly used lines that express SSTR2 and/or SSTR5 include BON-1 (pancreatic NET) and NCI-H727 (bronchial NET).[7] It is crucial to verify the expression of SSTR2 and SSTR5 in your chosen cell line, as low or absent expression is a primary reason for a lack of response.[6][8]
Q3: How should I prepare and store this compound for in vitro experiments?
This compound acetate (B1210297) is typically a solid that is slightly soluble in DMSO and methanol.[6] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in a sterile solvent like DMSO.[6] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[6] It is highly recommended to prepare fresh working solutions from the stock for each experiment to minimize degradation.
Q4: How stable is this compound in cell culture media?
The stability of this compound in cell culture media can be affected by factors such as temperature, pH, and the presence of enzymes in serum.[6][9] While this compound is designed for enhanced stability compared to native somatostatin, degradation can still occur, especially during long-term experiments.[9] For experiments lasting longer than 24-48 hours, it is advisable to refresh the media with freshly diluted this compound to maintain a consistent concentration.[6] One study indicated that this compound is highly stable against enzymatic degradation, showing only 4% degradation after 24 hours in 25% human fresh blood serum at 37°C.[9]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays
Question: We are observing significant variability between replicate wells and experiments in our cell viability assays (e.g., MTT, WST-1). What are the potential causes and solutions?
Answer:
High variability is a common issue and can stem from several factors:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.[6]
-
Solution: Ensure you have a homogenous single-cell suspension before and during seeding. Use calibrated pipettes and consistent technique.
-
-
Edge Effects in Multi-well Plates: Wells on the perimeter of the plate are prone to evaporation, which can concentrate media components, including this compound.[6]
-
Solution: Avoid using the outermost wells of the plate. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Inaccurate Pipetting: Errors in preparing serial dilutions of this compound or dispensing reagents can introduce significant variability.[6]
-
Solution: Use calibrated pipettes and pay close attention to your pipetting technique. Prepare fresh dilutions for each experiment.
-
-
Peptide Instability: this compound may degrade in the incubator over the course of a long experiment.[6]
-
Solution: For longer incubation periods, consider refreshing the media with fresh this compound.[6]
-
-
Mycoplasma Contamination: Mycoplasma can significantly alter cellular responses and metabolism.
-
Solution: Regularly test your cell cultures for mycoplasma contamination.
-
Issue 2: No Significant Effect of this compound on Cell Viability
Question: We do not observe the expected anti-proliferative effect of this compound in our cell line. What should we investigate?
Answer:
A lack of response to this compound is often linked to the specifics of the cell line and experimental conditions:
-
Low SSTR2/SSTR5 Expression: The primary targets of this compound are SSTR2 and SSTR5. If your cell line has low or no expression of these receptors, it will likely not respond.[6][8]
-
Suboptimal Drug Concentration: The concentration range used may be too low to elicit a response.[6]
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM).[6]
-
-
Insufficient Treatment Duration: The anti-proliferative effects of this compound can be cytostatic and may require longer exposure times to become apparent.[8]
-
Solution: Increase the treatment duration (e.g., 24, 48, 72 hours or longer) and perform a time-course experiment.[6]
-
-
Peptide Degradation: Improper storage or handling may have led to the degradation of your this compound stock.[6]
-
Solution: Ensure proper storage of stock solutions at -20°C or -80°C and use freshly prepared working solutions for each experiment.[6]
-
Issue 3: Inconsistent IC50 Values in Receptor Binding Assays
Question: Our radioligand displacement assays are yielding inconsistent IC50 values for this compound. What could be the problem?
Answer:
Variability in receptor binding assays often points to issues with the assay components or procedure:
-
Radioligand Quality: The purity and specific activity of the radiolabeled ligand are critical for consistent results.
-
Solution: Verify the quality of your radioligand.
-
-
Inconsistent Membrane Preparation: Variations in the protocol for isolating cell membranes can lead to differences in receptor concentration and integrity.
-
Solution: Standardize your membrane preparation protocol to ensure consistency between batches.
-
-
Binding Not at Equilibrium: The incubation time may not be sufficient to allow the binding reaction to reach equilibrium.
-
Solution: Optimize the incubation time to ensure that equilibrium is reached.
-
-
High Non-Specific Binding: High non-specific binding can obscure the specific binding signal, leading to inaccurate IC50 values.
-
Solution: Optimize washing steps and consider using blocking agents to reduce non-specific binding.
-
-
Buffer Composition: The pH and ionic strength of the assay buffer can influence ligand binding.
-
Solution: Maintain a consistent buffer composition for all experiments.
-
Issue 4: Lack of Downstream Signaling Despite Receptor Binding
Question: We have confirmed that this compound binds to SSTR2 in our cells, but we are not observing the expected downstream effects, such as inhibition of cAMP production. Why might this be?
Answer:
This discrepancy can be due to several cellular phenomena:
-
Receptor Desensitization and Internalization: Prolonged exposure of cells to an agonist like this compound can lead to receptor desensitization, where the receptor is phosphorylated and uncoupled from its G-protein, and/or internalization, where the receptor is removed from the cell surface.[10][11]
-
Solution: Consider shorter incubation times for signaling experiments or a serum-starvation period before stimulation to reset the signaling pathways.
-
-
Cell-Type Specific Signaling Pathways: The coupling of SSTRs to downstream effectors can be cell-type specific.
-
Solution: Confirm that your cell model expresses the necessary G-proteins (primarily Gαi) and downstream effectors (e.g., specific adenylyl cyclase isoforms) for the expected signaling cascade.
-
-
Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating bypass signaling pathways, such as the PI3K/Akt/mTOR pathway, which promotes cell survival independently of SSTR signaling.[12]
Data Presentation
Table 1: Reported In Vitro Concentrations of this compound and Their Effects
| Cell Line | Cancer Type | Concentration Range | Observed Effect | Reference |
| NCI-H727 | Bronchial NET | 0.195 to 100 µM | Decreased cell viability | [7] |
| BON-1 | Pancreatic NET | 0.195 to 100 µM | Dose-dependent decrease in cell viability | [7] |
| QGP-1 | Pancreatic NET | Not specified | Decrease in cell viability and ATP expression | [7] |
Table 2: this compound Binding Affinity (IC50, nM) for Somatostatin Receptors
| Receptor Subtype | This compound (IC50, nM) |
| SSTR1 | >1000 |
| SSTR2 | 0.9 ± 0.1 |
| SSTR3 | 12.3 ± 1.1 |
| SSTR4 | >1000 |
| SSTR5 | 5.2 ± 0.6 |
| Note: These values are a synthesis of data from multiple sources and may vary depending on the specific experimental conditions.[5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general method for assessing the effect of this compound on cell viability and proliferation.
Materials:
-
Cultured cells in a 96-well plate
-
This compound acetate stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[6]
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and an untreated control.[6]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells.
Protocol 2: Radioligand Displacement Assay for SSTR Binding
This method measures the ability of unlabeled this compound to displace a radiolabeled ligand from somatostatin receptors.
Materials:
-
Cell membranes from cells expressing the human SSTR of interest (e.g., SSTR2).
-
Radioligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14).[5]
-
Unlabeled this compound.
-
Reference compound (e.g., unlabeled somatostatin-14) for determining non-specific binding.[5]
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of unlabeled this compound.
-
Reaction Setup: In a 96-well plate, add cell membranes, the radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of the reference compound (for non-specific binding), or varying concentrations of this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[5]
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[5]
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5] The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[5]
Visualizations
Caption: this compound's primary signaling pathway upon binding to SSTR2/5.
Caption: Experimental workflow for a typical MTT cell viability assay.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. grokipedia.com [grokipedia.com]
- 2. droracle.ai [droracle.ai]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of this compound in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Variability in Lanreotide Cell-Based Assays
Welcome to the technical support center for Lanreotide cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to help you navigate the complexities of working with this potent somatostatin (B550006) analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell-based assays?
This compound is a synthetic octapeptide analog of the natural hormone somatostatin.[1][2][3] Its primary mechanism of action is binding with high affinity to somatostatin receptor subtypes 2 and 5 (SSTR2 and SSTR5), which are G-protein coupled receptors (GPCRs).[1][4][5] This binding activates inhibitory G-proteins (Gαi), leading to the inhibition of adenylyl cyclase.[6] This, in turn, decreases intracellular cyclic AMP (cAMP) levels, a key second messenger involved in various cellular processes, including hormone secretion and cell proliferation.[4][6]
Q2: Which cell lines are suitable for this compound cell-based assays?
The choice of cell line is critical and depends on the expression of SSTR2 and SSTR5. Commonly used cell lines for studying neuroendocrine tumors (NETs) that respond to this compound include:
-
BON-1 and QGP-1: Human pancreatic neuroendocrine tumor cell lines.[7]
-
NCI-H720 and NCI-H727: Human bronchopulmonary neuroendocrine tumor cell lines.[7][8]
-
CHO-K1 or HEK293 cells: These can be engineered to express specific human SSTR subtypes, providing a controlled system for studying receptor-specific effects.[4]
It is crucial to regularly verify the expression levels of the target receptors in your chosen cell line, as this can vary with passage number and culture conditions.
Q3: We are observing high variability in our in vitro cell-based assays with this compound. What are the likely causes?
High variability is a common challenge in cell-based assays. Several factors can contribute to this issue when working with this compound:
-
This compound Preparation and Stability: It is highly recommended to prepare fresh solutions of this compound for each experiment, as peptides in solution can degrade. For long-term storage, lyophilized powder should be kept at -20°C. Once reconstituted, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[9]
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range for all experiments.[10]
-
Seeding Density: Ensure uniform cell seeding density across all wells of your assay plates.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can significantly alter cellular responses.
-
-
Assay Protocol Standardization:
-
Incubation Times: Adhere to consistent incubation times for both cell culture and this compound treatment.
-
Pipetting Errors: Calibrate pipettes regularly and use appropriate techniques to ensure accuracy.[10]
-
-
Receptor Desensitization: Prolonged exposure to this compound can lead to receptor desensitization and internalization, diminishing the signaling response.[11] Consider optimizing incubation times or including a serum-starvation period before stimulation.
Q4: Our receptor binding assay is yielding inconsistent IC50 values. How can we troubleshoot this?
Inconsistent IC50 values in receptor binding assays often point to issues with the assay components or procedure:
-
Radioligand Quality: If using a radiolabeled ligand, ensure its purity and specific activity are verified.
-
Membrane Preparation: Inconsistent preparation of cell membranes can lead to variability in receptor concentration.
-
Equilibration Time: Ensure the binding reaction has reached equilibrium by optimizing the incubation time.[12]
-
Non-Specific Binding: High non-specific binding can obscure the true binding signal. Ensure you are using an appropriate concentration of a competing non-labeled ligand to determine this.[10]
Q5: We have confirmed receptor binding, but we are not observing the expected downstream signaling (e.g., cAMP inhibition). What could be the issue?
A lack of downstream signaling despite confirmed receptor binding can be due to several factors:
-
Cell-Specific Signaling Pathways: The coupling of SSTRs to downstream signaling pathways can be cell-type specific. Confirm that your cell model expresses the necessary G-proteins and downstream effectors.
-
Ligand Bias: Some ligands can preferentially activate one signaling pathway over another for the same receptor.[10] It is advisable to assess compound activity across multiple signaling branches (e.g., cAMP inhibition, ERK phosphorylation, β-arrestin recruitment).[10]
-
Assay Sensitivity: The assay used to detect the downstream signal may not be sensitive enough. Ensure your assay is properly validated with positive and negative controls.
Troubleshooting Guides
Issue 1: High Variability in Cell Proliferation Assays (e.g., MTT, WST-1)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for seeding and verify cell distribution microscopically. Calibrate your cell counting method (e.g., hemocytometer, automated cell counter). |
| Edge Effects in Assay Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. Ensure even temperature distribution in the incubator. |
| Variability in Reagent Addition | Add reagents (e.g., this compound, MTT/WST-1) consistently across all wells. Be mindful of the timing of reagent addition and incubation. |
| Incomplete Solubilization of Formazan (B1609692) (MTT assay) | Ensure complete dissolution of the formazan crystals by adding the solubilization solution and incubating for a sufficient period with gentle mixing.[13] |
| Interference from this compound Formulation | If using a specific formulation, test for any direct interference with the assay chemistry by running controls without cells. |
Issue 2: Inconsistent Results in cAMP Inhibition Assays
| Potential Cause | Troubleshooting Steps |
| Suboptimal Forskolin (B1673556) Concentration | Determine the optimal concentration of forskolin (or another adenylyl cyclase activator) to stimulate cAMP production. This should ideally be a concentration that gives a robust signal without being cytotoxic.[6] |
| Cell Lysis Inefficiency | Ensure complete cell lysis to release intracellular cAMP. Follow the manufacturer's protocol for the lysis buffer provided with your cAMP assay kit.[6] |
| Standard Curve Issues | Prepare the cAMP standard curve fresh for each experiment. Ensure accurate serial dilutions of the cAMP standards. |
| Phosphodiesterase (PDE) Activity | High PDE activity in your cells can degrade cAMP, leading to a weaker signal. Consider including a PDE inhibitor (e.g., IBMX) in your assay buffer, if compatible with your cell type and assay kit. |
| Receptor Desensitization | Pre-incubation time with this compound should be optimized. Prolonged exposure can lead to receptor desensitization and a reduced inhibitory effect.[11] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies. Note that these values can vary depending on the cell line and experimental conditions.
Table 1: this compound Binding Affinity (IC50, nM) for Somatostatin Receptor Subtypes
| Receptor Subtype | Binding Affinity (IC50, nM) |
| SSTR1 | >1000[4] |
| SSTR2 | 0.9[4] |
| SSTR3 | 12.1[4] |
| SSTR4 | >1000[4] |
| SSTR5 | 8.2[4] |
Table 2: Functional Potency of this compound in Cell-Based Assays
| Assay | Cell Line | Parameter | Value |
| cAMP Inhibition | GH12C1 cells expressing SSTR2 | EC50 | ~0.6 nM[4] |
| Cell Proliferation (WST-1) | NCI-H720 and NCI-H727 | Concentration for modest inhibition | 1,000 - 10,000 nM[14] |
| Cell Viability (MTT) | BON-1, NCI-H727 | Concentration Range | 0.195 to 100 µM[7] |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
Objective: To measure the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing SSTR2 and/or SSTR5.
Materials:
-
Cells expressing the target SSTRs (e.g., CHO-SSTR2, BON-1)
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)[6]
-
Lysis buffer (provided with the kit)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.[6]
-
Pre-treatment: Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).[6]
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production (e.g., 10 µM for 15 minutes).[6]
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for the chosen cAMP assay kit.[6]
-
cAMP Measurement: Perform the cAMP measurement following the kit's instructions.[6]
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in each sample. Plot the percentage of forskolin-stimulated cAMP production as a function of this compound concentration to determine the EC50 value.[6]
Protocol 2: Cell Proliferation Assay (WST-1)
Objective: To assess the effect of this compound on cell proliferation.
Materials:
-
Neuroendocrine tumor cell line (e.g., NCI-H727, BON-1)
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
WST-1 reagent[8]
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[8]
-
Treatment: Treat cells with a range of concentrations of this compound.[8]
-
Incubation: Incubate for a specified period (e.g., 72-120 hours).[6] Note: Due to its half-life, you may need to re-apply this compound every 48 hours for longer incubation periods.[8]
-
Colorimetric Reaction: Add WST-1 reagent to each well and incubate for 0.5 to 4 hours at 37°C.[8]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[8]
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.[6]
Protocol 3: Western Blot for ERK1/2 Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation status of ERK1/2.
Materials:
-
Neuroendocrine tumor cell line
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[6]
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2[6]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency. Treat with this compound for the desired time. Lyse the cells on ice.[6]
-
Protein Quantification: Determine the protein concentration of the lysates.[8]
-
SDS-PAGE and Transfer: Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[8]
-
Immunoblotting:
-
Detection: Detect the protein bands using a chemiluminescent substrate.[8]
-
Data Analysis: Quantify the band intensities using densitometry software and express the results as the ratio of phospho-ERK to total ERK.[6]
Visualizations
Caption: this compound's primary signaling pathway.
Caption: Troubleshooting workflow for high assay variability.
References
- 1. grokipedia.com [grokipedia.com]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. abeomics.com [abeomics.com]
- 10. benchchem.com [benchchem.com]
- 11. Agonist-induced desensitization, internalization, and phosphorylation of the sst2A somatostatin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of this compound in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lanreotide Concentration for Cell Viability Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Lanreotide in cell viability experiments. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your research and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in regulating cell viability? this compound is a synthetic analog of the natural hormone somatostatin (B550006). Its principal mechanism involves binding with high affinity to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which are often overexpressed on tumor cells.[1][2][3][4] This binding event triggers a G-protein-coupled signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3][5] The reduction in cAMP has downstream antiproliferative effects, including the induction of cell cycle arrest and programmed cell death (apoptosis).[1][5][6]
Q2: What is a typical starting concentration range for this compound in in-vitro cell viability assays? The optimal concentration of this compound varies depending on the cell line, its SSTR expression level, and the duration of the treatment. Based on published studies, a general starting range to explore is between 0.1 µM and 100 µM.[1][7][8] It is critical to perform a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for your specific experimental model.[2]
Q3: How should I prepare and store a this compound stock solution? this compound is typically a solid that is slightly soluble in DMSO and methanol.[1] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the solid in sterile DMSO. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1][9] Store these aliquots at -20°C or -80°C, protected from light.[1][9] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration.
Q4: How stable is this compound in cell culture media? The stability of peptides like this compound in culture media can be affected by enzymes, pH, and temperature.[1] For experiments lasting longer than 24-48 hours, the peptide concentration may decrease. To maintain consistent exposure, consider refreshing the media with a freshly prepared this compound solution at regular intervals (e.g., every 48 hours).[1]
Q5: Can this compound interfere with the chemistry of colorimetric assays like MTT or WST-1? While less common for this compound itself, some peptides can directly reduce tetrazolium salts (like MTT or WST-1) or interfere with cellular metabolism, leading to inaccurate viability readings.[10] It is essential to run a cell-free control where this compound is incubated with the assay reagent in media alone. This will determine if the peptide directly causes a color change, which would need to be subtracted as background.[10]
Data Presentation: this compound Concentration & Effects
The following table summarizes effective this compound concentrations from in-vitro studies on various neuroendocrine tumor (NET) cell lines.
| Cell Line | Cancer Type | This compound Concentration | Observed Effect | Citation(s) |
| BON-1 | Pancreatic NET | 0.195 to 100 µM | Dose-dependent decrease in cell viability | [8] |
| NCI-H727 | Bronchial NET | 0.195 to 100 µM | Dose-dependent decrease in cell viability | [8] |
| QGP-1 | Pancreatic NET | Not specified | Decrease in cell viability and ATP expression | [8] |
| NT-3 | Pancreatic NET | 10 nM and 1 µM | Regulation of neuroendocrine gene expression | [8] |
| Human Pituitary Adenoma Cells | Pituitary Adenoma | Not specified | Inhibition of cell proliferation and Growth Hormone (GH) secretion | [8] |
Visualized Signaling and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 6. This compound | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. genscript.com [genscript.com]
- 10. benchchem.com [benchchem.com]
Lanreotide Technical Support Center: Troubleshooting Off-Target Effects in Molecular Biology Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and troubleshooting potential off-target effects of Lanreotide in molecular biology assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic somatostatin (B550006) analog that primarily exerts its effects by binding to somatostatin receptors (SSTRs), with a high affinity for SSTR2 and a moderate affinity for SSTR5.[1] The activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This ultimately results in the inhibition of hormone secretion and cell proliferation.[1]
Q2: Are there known off-target effects of this compound that could interfere with my assays?
While this compound is highly selective for SSTRs, some potential off-target effects and indirect interactions have been reported, which could lead to unexpected results in certain experimental settings. These include:
-
Crosstalk with the TGF-β Signaling Pathway: this compound can indirectly interact with the Transforming Growth Factor-β (TGF-β) signaling pathway.[2] This interaction is thought to be a significant component of its anti-proliferative effects, particularly in cells with low SSTR expression.[2] The crosstalk is bidirectional, with each pathway capable of influencing the expression and activity of the other.[2]
-
Modulation of Cytokine Expression: this compound has been shown to modulate the expression of various cytokines. For example, it has been observed to promote a Th1 cytotoxic immune-phenotype in certain neuroendocrine tumor models.[3][4] In vitro studies have shown that this compound can upregulate the production of TNFα and downregulate the expression of IL-6 and IL-10 in pancreatic-derived neuroendocrine tumor cells.[3]
Q3: We are observing unexpected anti-proliferative or pro-proliferative effects in our cell line. Could this be an off-target effect?
While an off-target effect is a possibility, it is crucial to first rule out other common experimental variables. In some cases, unexpected proliferative effects have been observed. For instance, a growth-stimulatory effect of this compound was reported in the BON cell line, which has low SSTR expression.[5][6] This highlights that the cellular context is critical.
Here are some troubleshooting steps to consider:
-
Verify SSTR2 and SSTR5 Expression: Confirm the expression of the primary targets, SSTR2 and SSTR5, in your cell line at both the mRNA and protein levels (e.g., using qPCR and Western blot). Low or absent expression of these receptors may indicate that any observed effects are indeed off-target or indirect.
-
Consider Crosstalk with TGF-β Signaling: If your cells are known to be responsive to TGF-β, consider investigating this pathway. You can assess the expression of key TGF-β pathway components (e.g., TGF-β receptors, SMADs) and their phosphorylation status in response to this compound treatment.
-
Investigate Potential Mu-Opioid Receptor Interaction: If you suspect an opioid-like effect, you can determine if your cell line expresses the mu-opioid receptor.[1] Co-treatment with a specific mu-opioid receptor antagonist, such as naloxone, can help determine if the observed effect is mediated through this receptor.[1]
Q4: Can this compound interfere with cytokine assays?
Yes, this compound has been shown to modulate cytokine expression in both in vivo and in vitro models.[3][4][7] If your research involves the measurement of cytokines, it is important to be aware that this compound treatment could directly influence their levels. It is advisable to include appropriate controls, such as vehicle-treated cells, to accurately assess the impact of this compound on your specific cytokine of interest.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell Viability/Proliferation Assays
| Potential Cause | Troubleshooting Steps |
| Low or absent SSTR2/SSTR5 expression in the cell line. | 1. Verify Receptor Expression: Confirm SSTR2 and SSTR5 expression using qPCR and Western blot. 2. Use a Positive Control: Include a cell line with known high SSTR expression as a positive control. |
| Crosstalk with the TGF-β signaling pathway. | 1. Assess TGF-β Pathway Activation: Measure the expression and phosphorylation of key TGF-β pathway proteins (e.g., SMAD2/3) via Western blot. 2. Use a TGF-β Inhibitor: Co-treat with a known inhibitor of the TGF-β pathway to see if the unexpected effect is reversed. |
| Potential interaction with the mu-opioid receptor. | 1. Check for Mu-Opioid Receptor Expression: Determine if your cell line expresses the mu-opioid receptor using qPCR or Western blot.[1] 2. Use an Antagonist: Co-treat with a specific mu-opioid receptor antagonist (e.g., naloxone) to determine if the effect is blocked.[1] |
| Reagent Instability or Improper Handling. | 1. Prepare Fresh Solutions: Prepare fresh this compound solutions for each experiment. 2. Proper Storage: Store lyophilized powder at -20°C and reconstituted aliquots at -80°C to minimize freeze-thaw cycles. |
| Inconsistent Assay Conditions. | 1. Standardize Protocols: Ensure consistent cell seeding densities, incubation times, and reagent concentrations. 2. Monitor Cell Health: Regularly check cell morphology and viability to ensure the health of your cell cultures. |
Issue 2: Discrepancies in Receptor Binding Assays
| Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding. | 1. Optimize Washing Steps: Increase the number and stringency of wash steps. 2. Use Blocking Agents: Include appropriate blocking agents in your assay buffer. |
| Radioligand Issues. | 1. Verify Radioligand Quality: Ensure the purity and specific activity of your radiolabeled ligand. 2. Determine Optimal Concentration: Perform saturation binding experiments to determine the appropriate concentration of the radioligand. |
| Assay Not Reaching Equilibrium. | 1. Optimize Incubation Time: Perform time-course experiments to determine the optimal incubation time to reach binding equilibrium. |
| Incorrect Buffer Composition. | 1. Maintain Consistent Buffer Conditions: Ensure the pH and ionic strength of the assay buffer are consistent across all experiments. |
Quantitative Data Summary
Table 1: this compound Binding Affinity for Somatostatin Receptors (SSTRs)
| Receptor Subtype | Binding Affinity (IC50/Ki, nM) |
| SSTR1 | >1000 |
| SSTR2 | 0.8 |
| SSTR3 | 100 |
| SSTR4 | >1000 |
| SSTR5 | 5.2 |
Data collated from various in vitro radioligand binding assays.
Table 2: Reported Effects of this compound on Cytokine Expression in Pancreatic NET Cell Lines
| Cytokine | Effect of this compound Treatment |
| TNFα | Upregulation |
| IL-6 | Downregulation |
| IL-10 | Downregulation |
Based on in vitro studies on pancreatic-derived neuroendocrine tumor cells.[3]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound acetate
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blot for SSTR2 and Phospho-SMAD2/3
Objective: To assess the expression of SSTR2 and the activation of the TGF-β pathway.
Materials:
-
Cells of interest
-
This compound acetate
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-SSTR2, anti-phospho-SMAD2/3, anti-total-SMAD2/3, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control.
Visualizations
References
- 1. uni-salzburg.elsevierpure.com [uni-salzburg.elsevierpure.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Differential Effects of Somatostatin, Octreotide, and this compound on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Lanreotide Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in-vitro experiments investigating Lanreotide resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cell lines?
This compound is a synthetic somatostatin (B550006) analog that primarily exerts its anti-cancer effects by binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which are often overexpressed on neuroendocrine tumor (NET) cells.[1] This binding activates inhibitory G-proteins, leading to the suppression of adenylyl cyclase activity and a decrease in intracellular cyclic AMP (cAMP) levels.[2] The downstream consequences of this signaling cascade include the inhibition of hormone secretion, induction of cell cycle arrest, and promotion of apoptosis (programmed cell death), ultimately resulting in anti-proliferative effects.[2]
Q2: My cancer cell line is showing diminished sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to this compound can develop through several mechanisms:
-
Downregulation or Alteration of SSTR2 and SSTR5 Expression: Since this compound's efficacy is contingent on the presence of its target receptors, a reduction in SSTR2 and SSTR5 expression on the cell surface can lead to a diminished drug response.[3]
-
Activation of Alternative Signaling Pathways: Cancer cells can evade the effects of this compound by activating "escape" or "bypass" signaling pathways that promote cell survival and proliferation. The most well-documented of these is the PI3K/Akt/mTOR pathway.
-
Impaired Receptor Signaling: Even with adequate SSTR expression, defects in the downstream signaling components can render the cells unresponsive to this compound.
-
Tumor Heterogeneity: A mixed population of cells within a culture, with varying levels of SSTR expression, can lead to the selection and proliferation of resistant clones over time.
Q3: How can I experimentally confirm and quantify this compound resistance in my cell line?
To confirm and quantify resistance, you should determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance. This is typically achieved using a cell viability assay, such as the MTT or WST-1 assay.
Troubleshooting Guides
Issue 1: Decreased or no response to this compound treatment in a previously sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Low or absent SSTR2/SSTR5 expression | Assess the mRNA and protein expression levels of SSTR2 and SSTR5 using qRT-PCR and Western blotting or immunocytochemistry, respectively. |
| Activation of the PI3K/Akt/mTOR escape pathway | Investigate the activation status of key proteins in this pathway (e.g., phosphorylated Akt (p-Akt), mTOR, and S6K) using Western blotting. An increased ratio of p-Akt to total Akt is indicative of pathway activation. |
| Development of a resistant subpopulation | Perform single-cell cloning to isolate and characterize individual clones from the resistant population to determine if resistance is a property of a subpopulation. |
| Incorrect drug concentration or stability | Verify the concentration of your this compound stock solution and prepare fresh dilutions for each experiment. Ensure proper storage of the stock solution at -20°C or -80°C. |
Issue 2: High variability in results between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette to minimize well-to-well variability. |
| Inaccurate pipetting | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate dispensing of this compound and assay reagents. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, or fill them with sterile PBS or media to create a humidified barrier. |
| Cell line instability | Regularly perform cell line authentication to ensure the identity and purity of your cell line. Monitor the passage number and avoid using cells that have been in continuous culture for an extended period. |
Data Presentation
Table 1: IC50 Values of this compound in Neuroendocrine Tumor Cell Lines
| Cell Line | Tumor Type | Treatment | IC50 (nM) | Reference |
| NCI-H720 | Bronchopulmonary NET | This compound alone | >10,000 | [4] |
| NCI-H720 | Bronchopulmonary NET | This compound + BYL719 (1 µM) + Everolimus (1 nM) | 108.1 | [4] |
| NCI-H727 | Bronchopulmonary NET | This compound alone | >10,000 | [4] |
| NCI-H727 | Bronchopulmonary NET | This compound + BYL719 (1 µM) + Everolimus (1 nM) | 13.14 | [4] |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., treatment duration, assay used).
Table 2: Changes in Gene and Protein Expression in this compound Resistance
| Marker | Change in Resistant Cells | Method of Detection |
| SSTR2 mRNA | Downregulation | qRT-PCR |
| SSTR5 mRNA | Downregulation/Variable | qRT-PCR |
| SSTR2 Protein | Decreased cell surface expression | Western Blot, Immunocytochemistry, Flow Cytometry |
| p-Akt/Total Akt Ratio | Upregulation | Western Blot |
Note: The fold change in expression can vary between cell lines and the method used to induce resistance.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to escalating concentrations of this compound.
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a standard cell viability assay (see Protocol 2).
-
Initial Exposure: Begin by treating the parental cells with this compound at a concentration equal to the IC50.
-
Culture and Recovery: Culture the cells in the presence of the drug. A significant portion of the cells will die, but a small population may survive and form colonies. Allow these colonies to grow until the culture reaches approximately 80% confluency.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat Cycles: Repeat the process of treatment, recovery, and dose escalation for several months.
-
Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the treated cell population and compare it to the parental cell line. A significant and stable increase in the IC50 value (e.g., >5-10 fold) indicates the establishment of a resistant cell line.
-
Cryopreservation: It is advisable to cryopreserve cells at different stages of resistance development.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and replace it with 100 µL of the medium containing the different drug concentrations. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle control and plot the cell viability against the drug concentration to determine the IC50 value.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for SSTR2 and SSTR5 Expression
This protocol outlines the steps to quantify the mRNA expression levels of SSTR2 and SSTR5.
-
RNA Extraction: Extract total RNA from both the parental and resistant cell lines using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan-based assays with primers specific for SSTR2, SSTR5, and a reference gene (e.g., GAPDH, ACTB). A typical thermal cycling protocol is: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in SSTR2 and SSTR5 expression in the resistant cells compared to the parental cells, normalized to the reference gene.
Protocol 4: Western Blot Analysis of SSTR2 and p-Akt
This protocol provides a general workflow for detecting SSTR2 and phosphorylated Akt (p-Akt) protein levels.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for SSTR2, p-Akt (Ser473), and total Akt overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the SSTR2 and p-Akt signals to the loading control and the total Akt signal, respectively.
Visualizations
Caption: Canonical signaling pathway of this compound.
Caption: PI3K/Akt/mTOR escape pathway in this compound resistance.
Caption: Experimental workflow for studying this compound resistance.
References
- 1. aiom.it [aiom.it]
- 2. benchchem.com [benchchem.com]
- 3. Differential Effects of Somatostatin, Octreotide, and this compound on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of this compound in bronchopulmonary neuroendocrine tumor cells [frontiersin.org]
Technical Support Center: Improving Lanreotide Solubility for In Vitro Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of lanreotide for in vitro studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound acetate (B1210297)?
A1: this compound acetate is a peptide with challenging solubility characteristics. It is described as slightly soluble in water but is freely soluble in glacial acetic acid.[1][2] Its solubility is significantly influenced by pH.[1] At high concentrations in water (e.g., 24.6% w/w), it can form a supersaturated gel-like depot, which is the basis of its long-acting formulation.[1][3]
Q2: My this compound acetate powder is not dissolving in sterile water. What should I do?
A2: Direct dissolution of this compound acetate in neutral water can be difficult.[1] The most effective approach is to first dissolve the peptide in a dilute solution of aqueous acetic acid (e.g., 1% acetic acid) before diluting it further with your desired aqueous buffer.[1] The pH of the final solution is a critical factor in maintaining solubility.[1]
Q3: I am observing gel formation at a concentration much lower than the depot formulation. How can I prevent this?
A3: Unintended gel formation can occur due to the self-assembly properties of this compound, which are dependent on concentration, temperature, and the ionic composition of the solution.[1] To prevent this, consider the following:
-
Work at lower concentrations: If your experimental design permits, using a more dilute solution can prevent self-assembly.[1]
-
Control the pH: Maintaining a sufficiently acidic pH can inhibit the self-assembly process that leads to gelation. The concentration of acetic acid is a critical factor in modulating this aggregation.[1][4]
-
Consider co-solvents: For certain applications, hydrosoluble co-solvents like polyethylene (B3416737) glycol (PEG) or glycofurol may improve solubility and prevent aggregation. However, the compatibility of these co-solvents with your experimental system must be considered.[1]
Q4: What is the optimal pH for dissolving and maintaining this compound acetate in solution?
A4: An acidic pH is generally required to ensure the solubility and stability of this compound acetate.[1] Pharmaceutical compositions often have a pH ranging from 4.0 to 6.0.[1][5] For experimental stock solutions, it is recommended to maintain the pH within this acidic range, as an increase in pH can lead to a decrease in solubility.[1]
Q5: Can I use organic solvents like DMSO or methanol (B129727) to prepare a stock solution?
A5: Yes, this compound acetate is reported to be slightly soluble in DMSO and methanol.[1][6][7] These can be viable options for preparing a concentrated stock solution.[1][6] However, it is crucial to consider the tolerance of your downstream application (e.g., cell culture) to these organic solvents and to always include an appropriate vehicle control in your experiments.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound acetate powder | Incorrect solvent or pH. | Use a dilute aqueous acetic acid solution (e.g., 1%) for initial dissolution before diluting with your final buffer. Ensure the final pH is in the acidic range (4.0-6.0).[1] |
| Precipitation upon dilution in buffer or media | The pH of the final solution is too high, causing the peptide to become insoluble. | Check and adjust the pH of your final solution. A dropwise addition of the concentrated this compound solution to the buffer while gently mixing can also help.[1] |
| Inconsistent results in cell-based assays | Degradation of this compound in the culture medium or variability in SSTR expression. | Prepare fresh this compound solutions for each experiment. Minimize the duration of experiments where possible. Ensure the cell line used expresses the target somatostatin (B550006) receptors (SSTR2 and SSTR5).[8] |
| Unexpected gel formation | High concentration of this compound, neutral pH, or specific ionic composition of the solution. | Work with lower concentrations of this compound if possible. Maintain an acidic pH. Consider using co-solvents like PEG or glycofurol if compatible with your assay.[1] |
Data Presentation
Table 1: Solubility of this compound Acetate in Various Solvents
| Solvent | Solubility | Reference |
| Water | Slightly Soluble (<4%) | [1][5] |
| Glacial Acetic Acid | Freely Soluble | [1] |
| Aqueous Acetic Acid | Highly Soluble | [1] |
| DMSO | Slightly Soluble / 100 mg/mL (91.21 mM) | [1][7][9] |
| Methanol | Slightly Soluble | [1][7] |
| 0.9% NaCl Solution | Poor (<4%) | [1] |
| Ethanol | 100 mg/mL (91.21 mM) | [9] |
Experimental Protocols
Protocol: Preparation of a 1 mg/mL this compound Acetate Stock Solution
This protocol describes a general method for preparing a working stock solution of this compound acetate for use in typical in vitro biological experiments.
Materials:
-
This compound acetate powder
-
Sterile deionized water
-
Glacial acetic acid
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes and pipettes
Procedure:
-
Calculate Required Mass: Determine the mass of this compound acetate powder needed to achieve a final concentration of 1 mg/mL in your desired final volume.
-
Prepare Acidified Solvent: Prepare a small volume of 1% (v/v) acetic acid in sterile deionized water. For example, add 10 µL of glacial acetic acid to 990 µL of sterile water.[1]
-
Initial Dissolution:
-
Add the calculated mass of this compound acetate powder to a sterile tube.[1]
-
Add a minimal volume of the 1% acetic acid solution to the powder to create a slurry.[1]
-
Gently vortex or triturate with a pipette tip to completely dissolve the peptide. This may initially require a volume sufficient to create a concentration of 10-20 mg/mL.[1]
-
-
Dilution: Once the peptide is fully dissolved, slowly add your desired sterile aqueous buffer (e.g., PBS, cell culture medium) dropwise while gently mixing to reach the final desired volume and concentration of 1 mg/mL.[1]
-
Check pH: After final dilution, check the pH of the solution. If necessary, adjust it carefully, keeping in mind that an increase in pH can negatively impact solubility.[1]
-
Sterile Filtration: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][6] For short-term storage, 2-8°C protected from light is also recommended.[1][2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Acetate CAS 108736-35-2, High Purity Peptide Hormone Analogue, Best Price [jigspharma.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. A New Approach to Supramolecular Structure Determination in Pharmaceutical Preparation of Self-Assembling Peptides: A Case Study of this compound Autogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2015004125A1 - Pharmaceutical composition for a sustained release of this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Lanreotide Injection in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing injection site reactions (ISRs) with lanreotide in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the experimental use of this compound and its formulations.
| Question/Issue | Potential Causes & Explanation | Recommended Solutions & Troubleshooting Steps |
| 1. What are the common macroscopic signs of injection site reactions? | Injection site reactions are a known occurrence with parenteral administration of somatostatin (B550006) analogs[1]. Common findings include erythema (redness), edema (swelling), nodules, induration (hardening), bruising, and hematoma[1]. These reactions can be caused by the formulation itself, injection volume, or administration technique[2][3]. | Macroscopic Evaluation: • Regularly observe and document the injection site for any visible changes according to a predefined scoring system (e.g., Draize scale). • Measure the size of any nodules or areas of swelling with calipers. • Rotate injection sites for subsequent administrations to minimize local irritation[2][4]. |
| 2. Why am I observing significant swelling and nodules at the injection site? | Improper Injection Technique: The injection may be too shallow. This compound Depot/Autogel is designed for deep subcutaneous injection[2][5].Cold Product: Injecting the formulation directly from the refrigerator can cause local discomfort and reactions[2].High Volume or Viscosity: Exceeding the recommended injection volume for the specific animal model and site can lead to tissue distension and irritation[2]. The high viscosity of the depot formulation requires a specific administration technique[2].Depot Formation: this compound is designed to form a drug reservoir or "depot" at the injection site from which the drug is slowly released[5][6]. This is an expected phenomenon but can present as a palpable nodule[7]. | Refine Technique: Ensure a deep subcutaneous injection into a "tent" of skin, avoiding muscle tissue. For viscous formulations, a slow and steady injection is crucial[2].Warm to Room Temperature: Allow the pre-filled syringe or reconstituted solution to sit at room temperature for at least 30 minutes before injection[2].Adjust Volume and Needle Gauge: Adhere to recommended maximum injection volumes for the animal model. Use an appropriate needle gauge to ensure smooth delivery[2].Monitor Depot: Differentiate between a normal drug depot and a severe inflammatory reaction. A depot should gradually decrease in size over the dosing interval. |
| 3. What microscopic findings are associated with this compound injection sites? | Histopathological evaluation is the gold standard for assessing local tolerability. Findings can range from minimal, procedure-related changes to more significant irritation. Common microscopic findings include inflammatory cell infiltrates (mononuclear cells, macrophages), degeneration or regeneration of myofibers (if muscle is affected), fibrosis, and in severe cases, tissue necrosis[3][8][9]. | Histopathology: • At the study endpoint, collect tissue samples from the injection sites for histopathological processing[4]. • Stain sections with Hematoxylin and Eosin (H&E) for general morphological assessment[4]. • Have a qualified pathologist evaluate the slides for signs of inflammation, tissue damage, and repair, grading the severity of the findings[3]. |
| 4. My animals are showing unexpected systemic side effects (e.g., changes in blood glucose, diarrhea). Is this related to the injection? | Yes, these are known pharmacological effects of this compound. As a somatostatin analog, this compound inhibits the secretion of insulin (B600854) and glucagon, which can lead to hyperglycemia or hypoglycemia[10][11][12]. It also affects gastrointestinal motility and secretions, which can cause side effects like diarrhea, abdominal pain, and loose stools[10][13]. | Monitor Systemic Health: • Periodically monitor blood glucose levels, especially at the beginning of the study and after any dose adjustments[2][10]. • Observe animals for clinical signs of gastrointestinal distress. Diarrhea is a known side effect and is often transient[2]. • Monitor animal body weight and overall health status regularly[2]. |
| 5. How can I differentiate between a normal depot formation and a problematic inflammatory response? | A normal drug depot is the expected mechanism of action for sustained-release this compound[5]. It should be a well-circumscribed, non-painful (upon gentle palpation) nodule that gradually resorbs. A problematic response may be accompanied by severe erythema, edema, pain, ulceration, or abscess formation, and the nodule may increase in size or fail to resorb. | Combined Assessment: • Macroscopic: Regularly score the injection site for signs of severe inflammation (see Q1). • Behavioral: Monitor for signs of pain or distress in the animal. • Microscopic: Histopathology will definitively characterize the nature of the reaction, revealing the extent of inflammation, necrosis, or fibrosis versus an encapsulated drug depot[8]. |
Quantitative Data on Injection Site Reactions
The incidence of injection site reactions can vary based on the formulation, injection technique, and species. The following table summarizes common adverse reactions reported for somatostatin analogs from a review of literature and the FDA Adverse Events Reporting System (AERS).
| Injection Site Reaction | Frequency/Comment |
| Pain | Reported in up to 76% of cases in literature reviews, with severe pain in 11%[1]. |
| Mass | 85 cases reported in AERS database review[1]. |
| Hemorrhage | 74 cases reported in AERS database review[1]. |
| Swelling | 41 cases reported in AERS database review[1]. |
| Induration | 29 cases reported in AERS database review[1]. |
| Erythema & Nodule | 28 cases each reported in AERS database review[1]. |
| Hematoma | 26 cases reported in AERS database review[1]. |
| Data is based on a review of somatostatin analogs (this compound and octreotide) and may not be specific to animal models, but provides a general overview of expected reactions.[1] |
Experimental Protocols
Protocol 1: General Subcutaneous Tolerability Study in Rats
This protocol is adapted from methodologies for evaluating the local tolerability of subcutaneous injections in rodent models[3][4].
-
Animal Model: Male Sprague-Dawley rats (6-8 weeks old) are commonly used[3].
-
Groups: Include a vehicle control group, a negative control (saline), and one or more groups for the this compound formulation. A minimum of 2-5 rats per group is recommended for initial screening[3].
-
Administration:
-
Acclimatize animals and clip the fur from the dorsal or abdominal administration site 24 hours prior to injection[3].
-
Allow the this compound formulation to reach room temperature for at least 30 minutes before dosing[2].
-
Administer a single, deep subcutaneous injection. The volume should be appropriate for the animal's weight (e.g., up to 5 mL/kg)[3].
-
For multi-dose studies, rotate injection sites using a predefined map (e.g., marked by tattoo)[4].
-
-
Macroscopic Evaluation:
-
Observe the injection sites at predefined intervals (e.g., 1, 24, 48, 72 hours) post-injection and daily thereafter.
-
Score for erythema and edema using a standardized scale (e.g., Draize scale). Note the presence of any other findings like nodules or necrosis.
-
-
Microscopic Evaluation:
-
At the study terminus (e.g., 2, 7, or 14 days post-injection), euthanize the animals.
-
Excise the skin and underlying tissue at the injection site.
-
Fix tissues in 10% neutral buffered formalin, process, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should perform a microscopic examination, grading for inflammation, hemorrhage, necrosis, fibrosis, and other relevant findings[3][4].
-
Visualizations: Pathways and Workflows
Signaling Pathway of Somatostatin Analogs
Caption: Signaling pathway for somatostatin analogs like this compound.
Experimental Workflow for ISR Assessment
Caption: Workflow for assessing injection site reactions in animal models.
Troubleshooting Logic for Unexpected Results
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. benchchem.com [benchchem.com]
- 3. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation | Somatuline® Depot (this compound) [somatulinedepot.com]
- 6. This compound Depot: An Antineoplastic Treatment of Carcinoid or Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subcutaneous this compound Depot: A Diagnostic Pitfall in Neuroendocrine Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histopathological lesions following intramuscular administration of saline in laboratory rodents and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. drugs.com [drugs.com]
Technical Support Center: Managing Unexpected Side Effects of Lanreotide in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Lanreotide in animal studies. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common and anticipated side effects of this compound in animal studies?
A1: Based on preclinical safety studies, the most common side effects observed in animal models include gastrointestinal disturbances such as diarrhea and steatorrhea (fatty stools), alterations in glucose metabolism (hyperglycemia or hypoglycemia), and local injection site reactions.[1] Gallstone formation has also been noted in chronic studies.[1]
Q2: How does this compound cause gastrointestinal side effects?
A2: this compound is a somatostatin (B550006) analogue that binds to somatostatin receptors (SSTR2 and SSTR5), which inhibits the secretion of various gastrointestinal hormones.[1][2] This can lead to decreased intestinal motility and reduced pancreatic secretions, resulting in diarrhea and malabsorption of fat.[1]
Q3: What is the mechanism behind this compound-induced changes in blood glucose?
A3: this compound's activation of somatostatin receptors inhibits the secretion of both insulin (B600854) and glucagon (B607659) from the pancreas. The resulting effect on blood glucose can be either hyperglycemia or, less commonly, hypoglycemia, depending on the balance of this hormonal inhibition and the metabolic state of the animal.[1]
Q4: Are the side effects of this compound dose-dependent?
A4: Yes, the incidence and severity of some side effects can be dose-dependent. For instance, higher doses of this compound may be associated with a greater incidence of gastrointestinal side effects.[1]
Q5: Do the side effects of this compound diminish over time with continued treatment?
A5: In clinical settings, some side effects, particularly gastrointestinal issues, have been observed to decrease in severity or resolve over time as the body adapts. This phenomenon may also be observed in long-term animal studies.[1]
Troubleshooting Guides
Issue 1: Unexpected Severe Diarrhea and Steatorrhea
-
Symptoms:
-
Loose, watery, or frequent stools.
-
Greasy, foul-smelling stools (steatorrhea).
-
Weight loss despite adequate food intake.
-
Dehydration (skin tenting, reduced urine output).
-
-
Potential Causes:
-
High dose of this compound.
-
Individual animal sensitivity.
-
Underlying gastrointestinal conditions in the animal model.
-
-
Troubleshooting & Mitigation Strategies:
-
Dose Adjustment: If severe gastrointestinal distress occurs, consider a dose reduction of this compound.
-
Dietary Modification: Provide a low-fat diet to animals with steatorrhea to reduce the fat content in their stool. Ensure the diet still meets all nutritional requirements for the species.
-
Hydration Support: Administer subcutaneous fluids to animals with severe diarrhea to prevent dehydration.
-
Pancreatic Enzyme Supplementation: For persistent steatorrhea, consider oral administration of pancreatic enzyme supplements with meals to aid in fat digestion.
-
Issue 2: Significant Hyperglycemia or Hypoglycemia
-
Symptoms:
-
Hyperglycemia: Elevated blood glucose levels, increased water intake, and increased urination.
-
Hypoglycemia: Lethargy, tremors, and in severe cases, seizures.
-
-
Potential Causes:
-
This compound's inhibitory effect on insulin and glucagon secretion.[1]
-
The metabolic state of the animal model.
-
-
Troubleshooting & Mitigation Strategies:
-
Regular Blood Glucose Monitoring: Establish baseline blood glucose levels before starting this compound treatment. Monitor blood glucose at regular intervals, especially at the beginning of the study.
-
Dose Adjustment: If significant and persistent hyperglycemia or symptomatic hypoglycemia occurs, consider a dose reduction.
-
Management of Hyperglycemia: In cases of severe, persistent hyperglycemia, consultation with a veterinarian regarding the use of insulin or other hypoglycemic agents may be necessary.[3]
-
Issue 3: Severe Injection Site Reactions
-
Symptoms:
-
Large nodules or granulomas at the injection site.
-
Signs of pain, inflammation, or abscess formation.
-
-
Potential Causes:
-
Improper injection technique (e.g., injection is too shallow).
-
High injection volume for the animal model.
-
Contamination during injection.
-
-
Troubleshooting & Mitigation Strategies:
-
Refine Injection Technique: Ensure deep subcutaneous injection into a "tent" of skin, avoiding muscle tissue. For viscous formulations, a slow and steady injection is crucial.
-
Rotate Injection Sites: Alternate between the left and right sides for subsequent injections to allow tissue to recover.
-
Adhere to Volume Limits: Follow recommended maximum injection volumes for the specific animal model and site.
-
Maintain Sterility: Use sterile syringes, needles, and aseptic technique for all injections.
-
Data Presentation
Table 1: Summary of Preclinical Safety Findings for this compound
| Animal Model | Study Type | Key Findings | Reference(s) |
| Rats, Guinea Pigs, Rabbits | Safety & Toxicity | Good safety profile; no significant local skin irritation or muscle stimulation observed. | [1] |
| Beagle Dogs | Acute & Chronic Toxicity | No significant acute or chronic toxicity observed at dosages up to 22 mg/kg. | [1] |
| Rats & Rabbits | Reproductive Toxicity | Reduced female fecundity; not found to be teratogenic. | [1] |
| Rats | Intestinal Secretion | This compound reduced prostaglandin- and cholera toxin-stimulated intestinal fluid secretion. | [1] |
Note: Specific quantitative data on the incidence of side effects in preclinical animal models is scarce in publicly available literature. The information presented is a summary of qualitative findings.
Experimental Protocols
Protocol 1: Administration of Pancreatic Enzyme Supplementation for Steatorrhea in Rodents
-
Enzyme Selection: Choose a commercially available pancreatic enzyme supplement (e.g., pancrelipase) in a powder or bead-filled capsule form.
-
Dosage Calculation: The appropriate dosage will depend on the severity of the steatorrhea and the specific product's enzyme concentration. A starting point for rodents can be extrapolated from canine and feline guidelines, adjusting for body weight. It is recommended to consult with a laboratory animal veterinarian.
-
Preparation of Diet Mixture:
-
Thoroughly mix the powdered enzymes or the contents of the capsules with a small portion of the animal's daily food ration.
-
If using a pelleted diet, the food can be ground and mixed with the enzymes and a small amount of water to form a palatable mash.
-
-
Administration:
-
Provide the enzyme-food mixture to the animal immediately before or concurrently with their main meal.
-
Ensure the entire dose is consumed.
-
-
Monitoring:
-
Visually inspect the feces for any changes in consistency and color.
-
Monitor the animal's body weight and food intake daily.
-
Fecal fat analysis can be performed to quantitatively assess the effectiveness of the treatment.
-
Protocol 2: Histological Examination of Injection Site Reactions
-
Tissue Collection: At the desired time point post-injection, euthanize the animal and carefully excise the skin and underlying subcutaneous tissue at the injection site.
-
Fixation: Immediately fix the tissue sample in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Embedding: Process the fixed tissue through a series of graded alcohols and xylene, and then embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin block using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphological assessment of inflammation, necrosis, and fibrosis.
-
Masson's Trichrome: To specifically visualize collagen deposition and fibrosis (collagen stains blue).
-
Immunohistochemistry (IHC): Use antibodies against specific cell markers (e.g., CD68 for macrophages) to characterize the inflammatory infiltrate.
-
-
Microscopic Examination: Examine the stained sections under a light microscope to evaluate the severity and nature of the tissue reaction, including the presence of granulomas, inflammatory cell types, and the extent of fibrosis.
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound upon binding to SSTR2 and SSTR5.
Experimental Workflow for Troubleshooting Side Effects
Caption: A logical workflow for troubleshooting unexpected side effects in animal studies.
References
Technical Support Center: Protocol Refinement for Long-Term Lanreotide Treatment In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lanreotide in long-term in vitro experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments with this compound in a question-and-answer format.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or lower-than-expected bioactivity of this compound. | 1. Degradation of this compound: The peptide may degrade in the cell culture medium over time, especially in the presence of serum.[1] 2. Adsorption to plasticware: this compound may bind to the surfaces of culture plates or tubes.[1] 3. Incorrect concentration: Errors in stock solution preparation or dilution.[1] 4. Cell line responsiveness: The cell line may have low or no expression of the target somatostatin (B550006) receptors (primarily SSTR2 and SSTR5).[1][2] | 1. Minimize the duration of experiments where possible. Prepare fresh this compound solutions for each experiment. For long-term studies, refresh the media with freshly prepared this compound at regular intervals. Consider reducing the serum concentration if experimentally feasible.[1][2] 2. Use low-protein-binding plates and tubes.[1] 3. Verify calculations and ensure accurate pipetting. Prepare fresh stock solutions regularly.[1] 4. Verify the expression of SSTR2 and SSTR5 in your cell line using techniques like qPCR, Western blotting, or flow cytometry.[2] |
| High variability in cell-based assay results. | 1. Uneven cell seeding: Inconsistent cell numbers across wells.[1] 2. Edge effects in multi-well plates: Evaporation from wells on the perimeter of the plate can concentrate media components.[1] 3. Inconsistent this compound concentration: Due to degradation or adsorption. | 1. Ensure thorough mixing of the cell suspension before and during plating.[1] 2. Avoid using the outer wells of the plate for critical experiments or fill them with sterile PBS to minimize evaporation.[2] 3. Follow the solutions for maintaining consistent this compound concentration mentioned above. |
| Difficulty dissolving this compound acetate (B1210297). | 1. Incorrect solvent: The chosen solvent may not be optimal. 2. Low temperature: The solvent may be too cold, reducing solubility.[2] | 1. Use sterile water, DMSO, or methanol. For cell-based assays, sterile water is preferred. If using DMSO, ensure the final concentration is low (<0.1%).[3] 2. Allow the solvent to reach room temperature before dissolving the peptide. Gentle warming or brief sonication can aid dissolution.[2] |
| No significant effect of this compound on cell viability observed. | 1. Suboptimal concentration: The concentration used may be too low.[2] 2. Low SSTR expression: The target cells may have low or no expression of SSTR2 and SSTR5.[2] 3. Short treatment duration: The incubation time may be insufficient to observe an effect.[2] | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM).[2] 2. Confirm SSTR2 and SSTR5 expression in your cell line.[2] 3. Increase the treatment duration (e.g., 24, 48, 72 hours or longer) and perform a time-course experiment.[2] For long-term studies, continuous exposure with regular media changes is necessary. |
| Precipitation of this compound in cell culture medium. | 1. Final concentration exceeds solubility. 2. Improperly dissolved stock solution. | 1. Prepare a fresh stock solution, ensuring the powder is fully dissolved. Perform a serial dilution to reach the final concentration.[3] 2. Consider using a different vehicle if solubility issues persist.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in regulating cell viability?
A1: this compound acetate is a synthetic analog of somatostatin.[2] Its primary mechanism involves binding to somatostatin receptors (SSTRs), with a high affinity for subtypes SSTR2 and SSTR5.[2][4][5] This binding triggers a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, which leads to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4] The reduction in cAMP has several downstream effects, including the inhibition of hormone secretion and antiproliferative actions. In tumor cells, this compound can inhibit cell proliferation and induce apoptosis by interfering with growth factor signaling pathways and causing cell cycle arrest.[2]
Q2: What is a typical starting concentration range for this compound in in-vitro cell viability assays?
A2: The optimal concentration of this compound can vary significantly depending on the cell line and the experimental endpoint.[2] Based on published studies, a general starting range to consider is between 0.1 µM and 100 µM.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[2]
Q3: How should I prepare and store a stock solution of this compound acetate?
A3: this compound acetate is a solid that can be dissolved in sterile water, DMSO, or methanol.[3] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in a sterile solvent (e.g., sterile water or DMSO) and then dilute it to the final working concentration in the cell culture medium. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[2][3]
Q4: How stable is this compound in cell culture media for long-term experiments?
A4: The stability of this compound in cell culture media is influenced by factors such as media composition, temperature, pH, and the presence of serum enzymes.[1] While this compound is designed for enhanced stability compared to native somatostatin, degradation can occur over time, especially in the presence of serum proteases.[1] For long-term experiments, it is advisable to refresh the media with freshly diluted this compound at regular intervals (e.g., every 48-72 hours) to maintain a consistent concentration.[2][6] One study showed that this compound is highly stable in human serum, with only 4% degradation after 24 hours at 37°C.[1][7]
Q5: My cells show initial responsiveness to this compound, but the effect diminishes over time in a long-term study. What could be the reason?
A5: This could be due to receptor desensitization or downregulation. Prolonged exposure of cells to this compound can lead to a diminished signaling response. To mitigate this, consider intermittent treatment schedules or a serum-starvation period before stimulation in your experimental design.
Data Presentation
This compound Binding Affinity
The binding affinity of this compound to somatostatin receptor subtypes is crucial for its biological activity.
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference(s) |
| SSTR1 | >1000 | [8][9] |
| SSTR2 | 0.8 - 1.2 | [8][10] |
| SSTR3 | ~100 | [8] |
| SSTR4 | >1000 | [8] |
| SSTR5 | 3.5 - 5.2 | [8][10] |
In Vitro Antiproliferative Effects of this compound
The half-maximal inhibitory concentration (IC₅₀) values demonstrate the potency of this compound in inhibiting cell proliferation in various cell lines.
| Cell Line | Tumor Type | IC₅₀ | Experimental Conditions | Reference(s) |
| NCI-H720 | Atypical Bronchopulmonary NET | ~1000-10,000 nM (modest inhibition) | 120-hour treatment | [11] |
| NCI-H727 | Typical Bronchopulmonary NET | ~10,000 nM (modest inhibition) | 120-hour treatment | [11] |
| BON-1 | Pancreatic NET | >25 µM | 24, 48, and 72-hour treatment | [12] |
| H727 | Bronchopulmonary NET | 13.4 nM | In combination with BYL719 and everolimus | [6] |
| H720 | Bronchopulmonary NET | 108.1 nM | In combination with BYL719 and everolimus | [6] |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assessment using MTT Assay
Objective: To determine the long-term effect of this compound on cell proliferation.
Materials:
-
Cultured cells in a 96-well plate
-
This compound acetate stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.[2]
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control.[2]
-
Long-Term Incubation and Media Refreshment: Incubate the cells for the desired long-term period (e.g., 7, 14, or 21 days). Every 48-72 hours, carefully aspirate the medium and replace it with fresh medium containing the respective concentrations of this compound to maintain its stability and activity.
-
MTT Assay: At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours.[11]
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.[2][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.[2]
Protocol 2: Radioligand Binding Assay for Receptor Affinity Determination
Objective: To determine the binding affinity (Kᵢ or IC₅₀) of this compound for somatostatin receptor subtypes.[11]
Materials:
-
Cell lines expressing a specific human SSTR subtype
-
Radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]-SRIF-14)
-
Unlabeled this compound acetate
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the SSTR of interest. Homogenize the cells and centrifuge to pellet the cell membranes.[11]
-
Competitive Binding Assay: In a 96-well plate, add a fixed concentration of the radiolabeled ligand, increasing concentrations of unlabeled this compound, and the membrane preparation to each well.[11]
-
Incubation: Incubate at room temperature to reach equilibrium.[11]
-
Filtration and Washing: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration to determine the IC₅₀ value. The Kᵢ value can be calculated using the Cheng-Prusoff equation.[8]
Mandatory Visualization
Caption: this compound signaling pathway upon binding to SSTR2/5.
Caption: General workflow for long-term in vitro this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. On-resin synthesis of this compound epimers and studies of their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: Lanreotide vs. Octreotide in Cancer Models
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Lanreotide and Octreotide (B344500), two prominent somatostatin (B550006) analogs, have been instrumental in the management of neuroendocrine tumors (NETs) and other cancers. Both mimic the natural hormone somatostatin to exert their antitumor effects, primarily through binding to somatostatin receptors (SSTRs) on cancer cells. This guide provides a detailed preclinical comparison of this compound and Octreotide, focusing on their receptor binding profiles, in vitro efficacy, and the methodologies behind these findings. While direct head-to-head in vivo preclinical studies are limited, this guide consolidates available data to offer a comprehensive overview for research and drug development.
At a Glance: Key Preclinical Characteristics
| Feature | This compound | Octreotide |
| Primary SSTR Affinity | SSTR2 | SSTR2 |
| Other SSTR Affinities | Moderate affinity for SSTR5 | Moderate affinity for SSTR5 |
| In Vitro Proliferation | Dose-dependent inhibition in some cell lines; paradoxical growth stimulation in others. | Generally inhibitory, though some cell lines show resistance. |
| Signaling Pathway | Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP. | Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP. |
Somatostatin Receptor Binding Affinity: A Quantitative Comparison
The therapeutic efficacy of this compound and Octreotide is intrinsically linked to their binding affinity for the five subtypes of somatostatin receptors. Both are first-generation somatostatin analogs with a high affinity for SSTR2 and a moderate affinity for SSTR5.[1] Their affinity for SSTR1, SSTR3, and SSTR4 is considered low to negligible.[1]
The following table summarizes the in vitro receptor binding affinities (IC50 in nM) of this compound and Octreotide for the five human somatostatin receptor subtypes. Lower IC50 values indicate a higher binding affinity.
Table 1: Somatostatin Receptor Binding Affinities (IC50, nM)
| Somatostatin Analog | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound | >1000 | 1.3 | 33 | >1000 | 9.5 |
| Octreotide | >1000 | 0.8 | 25 | >1000 | 6.3 |
Note: IC50 values are compiled from various sources and may exhibit slight variations between different studies. These values should be considered representative.
In Vitro Efficacy: A Direct Comparison in Pancreatic Neuroendocrine Tumor Cell Lines
A key study directly compared the effects of this compound and Octreotide on the proliferation of pancreatic neuroendocrine tumor (panNET) cell lines, BON-1 and QGP-1. The results, summarized below, highlight the nuanced and sometimes contradictory effects of these analogs in vitro.
Table 2: In Vitro Effects on Pancreatic Neuroendocrine Tumor Cell Proliferation
| Cell Line | Treatment (72h) | Effect on Cell Number (% of Control) | Key Finding |
| BON-1 | This compound (1 µM) | 126.9 ± 3.2% | Unexpectedly increased cell proliferation[2] |
| Octreotide (1 µM) | No significant change | Did not inhibit proliferation[2] | |
| QGP-1 | This compound (1 µM) | 89.05 ± 5.46% | Reduced cell proliferation[2] |
| Octreotide (1 µM) | No significant change | Did not inhibit proliferation[2] |
These findings suggest that the in vitro response to this compound and Octreotide can be cell line-dependent, with this compound demonstrating both growth-inhibitory and, paradoxically, growth-stimulatory effects.[2]
Signaling Pathways and Experimental Workflows
The antitumor effects of both this compound and Octreotide are primarily mediated through their binding to SSTR2, which initiates a cascade of intracellular events.
Figure 1. Simplified signaling pathway of this compound and Octreotide via SSTR2.
The experimental workflow for assessing the in vivo antitumor efficacy of these compounds typically involves xenograft models.
Figure 2. General experimental workflow for a preclinical in vivo xenograft study.
Experimental Protocols
Somatostatin Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of this compound and Octreotide to human somatostatin receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing individual human SSTR subtypes (SSTR1-5) are used.
-
Radioligand: A radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-SST-14 or 125I-[Leu8, D-Trp22, Tyr25]-SST-28) is used as the tracer.
-
Competitive Binding: Increasing concentrations of unlabeled this compound or Octreotide are incubated with the cell membranes and the radioligand.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using a gamma counter.
-
Data Analysis: The IC50 values are calculated by nonlinear regression analysis of the competition binding curves.
In Vitro Cell Proliferation Assay
Objective: To assess the direct antiproliferative effects of this compound and Octreotide on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., BON-1, QGP-1) are cultured in appropriate media.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound, Octreotide, or vehicle control for a specified duration (e.g., 72 hours).
-
Cell Viability/Proliferation Measurement: Cell proliferation is assessed using methods such as the WST-1 assay, which measures the metabolic activity of viable cells, or by direct cell counting.
-
Data Analysis: The percentage of cell proliferation in treated wells is calculated relative to the vehicle control.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of this compound and Octreotide.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and receive regular administrations of this compound, Octreotide, or a vehicle control.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volumes in the treatment groups to the control group.
Conclusion
References
Lanreotide vs. Pasireotide: A Comparative Analysis of Somatostatin Receptor Binding Affinity
A detailed guide for researchers and drug development professionals on the binding characteristics and signaling pathways of two prominent somatostatin (B550006) analogs.
In the landscape of therapeutic somatostatin analogs, Lanreotide and Pasireotide stand out for their clinical efficacy in treating neuroendocrine tumors and acromegaly. Their therapeutic actions are fundamentally governed by their differential binding affinities to the family of five somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). This guide provides a comprehensive comparison of this compound and Pasireotide, focusing on their receptor binding profiles, the experimental methods used to determine these affinities, and the subsequent intracellular signaling cascades.
Comparative Binding Affinity
The primary distinction between this compound and Pasireotide lies in their receptor binding profiles. This compound, a first-generation somatostatin analog, exhibits high affinity primarily for SSTR2 and a moderate affinity for SSTR5.[1][2] In contrast, Pasireotide, a second-generation analog, demonstrates a broader binding profile, with high affinity for SSTR1, SSTR2, SSTR3, and notably the highest affinity for SSTR5 among the compared analogs.[1][2][3] This multi-receptor targeting of Pasireotide may offer therapeutic advantages in conditions where a wider range of SSTRs are expressed.[2]
| Somatostatin Analog | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) |
| This compound | >1000 | 1.3 | 33 | >1000 | 9.5 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
Note: The IC50 values presented are compiled from various sources and may exhibit slight variations between different studies. A lower IC50 value indicates a higher binding affinity.[2]
Experimental Protocols: Radioligand Binding Assay
The binding affinities of this compound and Pasireotide to somatostatin receptors are typically determined using in vitro radioligand binding assays. This technique quantifies the interaction between a ligand and its receptor with high sensitivity.[1]
Objective: To determine the binding affinity (IC50 or Ki) of a non-radiolabeled somatostatin analog (the "competitor," e.g., this compound or Pasireotide) by measuring its ability to displace a radiolabeled ligand with known high affinity for a specific SSTR subtype.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1 or HEK293) stably expressing a single subtype of the human somatostatin receptor.[1]
-
Radioligand: A radioactively labeled ligand that binds with high affinity to the SSTR subtype of interest (e.g., 125I-Somatostatin-14).[4]
-
Unlabeled Competitor: The somatostatin analog being tested (this compound or Pasireotide).
-
Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).[5]
-
Instrumentation: Filtration apparatus with glass fiber filters and a scintillation counter.[5]
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the target SSTR subtype in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a specific protein concentration.[5]
-
-
Assay Setup:
-
In a series of tubes or a microplate, add a fixed concentration of the radioligand.
-
Add increasing concentrations of the unlabeled competitor (this compound or Pasireotide).
-
Include control tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand to saturate all specific binding sites).[5]
-
Add the prepared cell membranes to initiate the binding reaction.[6]
-
-
Incubation:
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.[6]
-
-
Data Analysis:
-
The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor.
-
The IC50 value, which is the concentration of the unlabeled competitor that inhibits 50% of the specific binding of the radioligand, is determined using non-linear regression analysis.[2]
-
Signaling Pathways
Both this compound and Pasireotide exert their cellular effects by binding to SSTRs, which are G-protein coupled receptors (GPCRs). The predominant signaling pathway initiated by both analogs upon binding to their respective SSTRs is mediated by the inhibitory G-protein subunit, Gαi.[7] This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This reduction in cAMP has downstream effects, including the inhibition of hormone secretion.[7][8]
Beyond this canonical pathway, somatostatin analogs can also modulate other signaling cascades that contribute to their anti-proliferative effects. These can include the activation of phosphotyrosine phosphatases (PTPs) and modulation of the MAPK and PI3K/Akt pathways.[7][9] The broader receptor binding profile of Pasireotide suggests it may engage a wider array of these signaling pathways compared to the more SSTR2-selective this compound.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 4. High-throughput receptor-binding methods for somatostatin receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
Validating the Anti-Proliferative Effects of Lanreotide In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of Lanreotide, a long-acting synthetic analog of somatostatin (B550006), against alternative therapies.[1][2] this compound is a cornerstone in the management of acromegaly and neuroendocrine tumors (NETs).[1][2] Beyond its established anti-secretory functions, a significant body of evidence demonstrates its direct anti-proliferative effects, positioning it as a key cytostatic agent in oncology.[1] These effects are primarily mediated through its high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which are often overexpressed on the surface of tumor cells.[1][2][3]
Mechanism of Action: SSTR-Mediated Anti-Proliferative Signaling
This compound exerts its anti-tumor effects by activating a cascade of intracellular signaling events following its binding to SSTR2 and SSTR5.[2][3] This interaction with G-protein coupled receptors triggers several key pathways:
-
Inhibition of Adenylyl Cyclase : The primary mechanism involves the activation of inhibitory G-proteins (Gi), which in turn inhibit adenylyl cyclase.[4][5] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, subsequently reducing the activity of downstream effectors like Protein Kinase A (PKA).[2][4]
-
Activation of Phosphotyrosine Phosphatases (PTPs) : SSTR activation stimulates PTPs, such as SHP-1.[2][3][6] These phosphatases can dephosphorylate and inactivate key signaling molecules in growth factor pathways like PI3K/Akt and MAPK, leading to cell cycle arrest.[2][5][6]
-
Induction of Apoptosis : The culmination of these signaling events can lead to the induction of programmed cell death (apoptosis), further contributing to the inhibition of tumor proliferation.[2][4] SSTR2 and SSTR3 activation, in particular, have been linked to mediating apoptosis.[7][8]
Quantitative Data on Anti-Proliferative Effects
In vitro studies have demonstrated that this compound can inhibit cell proliferation in a dose-dependent manner across various cancer cell lines, particularly those of neuroendocrine origin. However, the effects are often modest in established cell lines, which may have lower SSTR expression compared to clinical tumors.[2]
| Cell Line | Cancer Type | Assay | This compound Concentration (nM) | Observed Effect | Reference |
| NCI-H727 | Bronchopulmonary NET | WST-1 | 10,000 | Modest inhibition of proliferation. | [2][9] |
| MTT | 25,000 - 100,000 | 17-23% reduction in cell viability. | [10] | ||
| NCI-H720 | Bronchopulmonary NET | WST-1 | 1,000 - 10,000 | Modest inhibition of proliferation. | [9] |
| QGP-1 | Pancreatic NET | Cell Counting | 1,000 | Cell numbers reduced to ~89% of control after 72h. | [2] |
| BON-1 | Pancreatic NET | Cell Counting | 1,000 | Unexpected increase in cell numbers to ~127% of control. | [2] |
| MTT | 100,000 | 21% reduction in viability. | [10] |
Synergistic Effects with Other Therapies
The anti-proliferative efficacy of this compound can be significantly enhanced when combined with inhibitors of parallel survival pathways, such as the PI3K/mTOR pathway.[11]
| Cell Line | Combination Therapy | This compound Concentration (nM) | Observed Effect | Reference |
| NCI-H720 | Pre-treatment with BYL719 (PI3K inhibitor) & Everolimus (mTOR inhibitor) | 10 - 10,000 | Additive or synergistic dose-dependent decrease in proliferation (20-70% reduction in living cells vs. 1-23% with this compound alone). | [1][9] |
| NCI-H727 | Pre-treatment with BYL719 (PI3K inhibitor) & Everolimus (mTOR inhibitor) | 10 - 10,000 | Additive or synergistic dose-dependent decrease in proliferation. | [1][9] |
Comparison with Alternative Somatostatin Analogs
The primary alternative to this compound in clinical practice is Octreotide. Both are long-acting somatostatin analogs with similar high-affinity binding to SSTR2.[2] Pasireotide is a second-generation analog with a broader binding profile.
| Parameter | This compound Acetate | Octreotide | Pasireotide (Second-Gen) |
| SSTR2 Binding Affinity (IC50, nM) | 0.9 - 2.5 | 0.6 - 1.9 | 1.0 - 2.5 |
| SSTR5 Binding Affinity (IC50, nM) | 6.1 | 5.1 | 0.16 - 0.4 |
| Key Clinical Trial (Anti-Proliferative) | CLARINET | PROMID | COOPERATE-2 |
| Primary Indication (Anti-Proliferative) | GEP-NETs | Midgut NETs | NETs (broader SSTR profile) |
| General Conclusion | Comparable anti-proliferative efficacy to Octreotide in clinical settings.[2] | Comparable anti-proliferative efficacy to this compound in clinical settings.[2] | Broader receptor profile may offer advantages in tumors with varied SSTR expression.[2] |
Data compiled from multiple sources.[2]
Experimental Protocols
Proliferation Assay (WST-1 Method)
This protocol is adapted from studies evaluating this compound's effects on bronchopulmonary neuroendocrine tumor cells.[2]
-
Cell Seeding : Seed NCI-H727 or NCI-H720 cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[2]
-
Drug Treatment : Treat the cells with varying concentrations of this compound (e.g., 10 nM to 10,000 nM) or a vehicle control. For combination studies, pre-treat cells with other inhibitors (e.g., BYL719, everolimus) for a specified duration (e.g., 48 hours) before adding this compound.[9]
-
Incubation : Incubate the treated cells for a defined period (e.g., 120 hours).[2][9]
-
WST-1 Reagent Addition : Add WST-1 reagent to each well and incubate for a further 1-4 hours. The reagent is converted to a colored formazan (B1609692) product by metabolically active cells.
-
Data Acquisition : Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically ~450 nm).[2]
-
Analysis : Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability or proliferation inhibition.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Signal transduction of somatostatin receptors negatively controlling cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of this compound in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Lanreotide's Receptor Footprint: A Comparative Analysis of Cross-Reactivity with Other Somatostatin Analogs
A detailed guide for researchers and drug development professionals on the comparative binding affinities, signaling pathways, and experimental evaluation of lanreotide and other key somatostatin (B550006) analogs.
In the landscape of neuroendocrine tumor and acromegaly treatment, the efficacy of somatostatin analogs is intrinsically linked to their binding characteristics with the family of five somatostatin receptors (SSTR1-SSTR5). This guide provides an in-depth comparison of this compound's cross-reactivity with other prominent somatostatin analogs, octreotide (B344500) and pasireotide (B1678482). We present a quantitative analysis of their binding affinities, a detailed protocol for assessing these interactions, and a visualization of the downstream signaling cascades they trigger.
Comparative Binding Affinity of Somatostatin Analogs
The therapeutic utility of somatostatin analogs is largely dictated by their affinity for the different SSTR subtypes. This compound and octreotide are classified as first-generation somatostatin analogs, while pasireotide represents a second-generation compound with a broader receptor binding profile.
First-generation analogs such as this compound and octreotide demonstrate a high affinity primarily for SSTR2 and a moderate affinity for SSTR5.[1][2] In contrast, pasireotide, a multi-receptor-targeted analog, binds with high affinity to SSTR1, SSTR2, SSTR3, and SSTR5.[1][3][4] Specifically, when compared to octreotide, pasireotide shows a markedly higher binding affinity for SSTR1 (30-fold), SSTR3 (5-fold), and SSTR5 (39-fold).[1] Similarly, pasireotide exhibits a higher affinity for SSTR1 (19-fold), SSTR3 (9-fold), and SSTR5 when compared to this compound.[1]
The following table summarizes the in vitro binding affinities (IC50 in nM) of this compound, octreotide, and pasireotide for the five human somatostatin receptor subtypes. Lower IC50 values indicate a higher binding affinity.
| Somatostatin Analog | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) |
| This compound | >1000 | 1.3 | 33 | >1000 | 9.5 |
| Octreotide | >1000 | 0.8 | 25 | >1000 | 6.3 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
Note: The IC50 values presented are compiled from various sources and may exhibit slight variations between different studies. These values should be considered representative.[3][5]
Experimental Protocol: Radioligand Binding Assay
The binding affinities of somatostatin analogs are typically determined using in vitro competitive radioligand binding assays. This method quantifies the interaction between a ligand and its receptor with high sensitivity and robustness.[1][6]
Objective: To determine the binding affinity (IC50 or Ki) of a non-radiolabeled somatostatin analog (the "competitor," e.g., this compound, octreotide, or pasireotide) by measuring its ability to displace a radiolabeled ligand with known high affinity for a specific SSTR subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled somatostatin analog (e.g., [125I]-Tyr11-SRIF-14 or [111In-DTPA]-octreotide).
-
Unlabeled somatostatin analogs (this compound, octreotide, pasireotide) at a range of concentrations.
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 5 mM MgCl2, 1% BSA, and protease inhibitors).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Plate Setup: Design a 96-well plate map to include wells for total binding (radioligand only), non-specific binding (radioligand plus a high concentration of unlabeled ligand), and competitive binding (radioligand plus a range of concentrations of the test compound).
-
Reagent Preparation: Prepare serial dilutions of the unlabeled competitor somatostatin analogs in binding buffer.
-
Incubation: To each well of the microplate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and either binding buffer (for total binding), a saturating concentration of an unlabeled ligand (for non-specific binding), or the various concentrations of the competitor analog.
-
Equilibrium: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.[3]
-
Separation: Rapidly separate the bound from the free radioligand by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.
-
References
Predicting Lanreotide Response: A Comparative Guide to Biomarkers in Research Models
For Immediate Release
Cambridge, MA – December 12, 2025 – For researchers and drug development professionals investigating the therapeutic potential of Lanreotide, a long-acting somatostatin (B550006) analog, identifying reliable predictive biomarkers is paramount for successful preclinical and clinical translation. This guide provides a comprehensive comparison of key biomarkers—Somatostatin Receptor 2 (SSTR2), Ki-67 proliferation index, and Chromogranin A (CgA)—used to predict this compound response in research models, supported by experimental data and detailed protocols.
This compound is a cornerstone in the management of neuroendocrine neoplasms (NENs) and acromegaly, primarily exerting its anti-proliferative and anti-secretory effects by binding to somatostatin receptors, with a high affinity for SSTR2.[1] However, response to this compound can be variable. Understanding the molecular determinants of sensitivity and resistance is crucial for optimizing its therapeutic application.
Comparative Analysis of Predictive Biomarkers
The predictive value of SSTR2 expression, tumor proliferation rate (Ki-67), and circulating levels of CgA have been extensively investigated. The following tables summarize the quantitative data supporting their role in predicting this compound efficacy.
Table 1: Somatostatin Receptor 2 (SSTR2) Expression and this compound Response
| Biomarker | Research Model | Method of Analysis | Key Findings | Reference |
| SSTR2 Expression | Patients with metastatic small intestine NET | Immunohistochemistry (IHC) | High SSTR2 expression was associated with longer progression-free and overall survival in patients treated with somatostatin analogs. | [2] |
| SSTR2 Expression | Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) | PET/CT Imaging and IHC | A significant correlation was observed between SSTR2 expression levels determined by IHC and the standardized uptake values (SUVmax and SUVmean) on SSTR-based PET/CT. | [3] |
| SSTR2 Expression | Bronchopulmonary Neuroendocrine Tumor (BP-NET) cell lines (NCI-H720) | Immunocytochemistry, Gene Expression Analysis | Pre-treatment with a PI3K inhibitor (BYL719) upregulated SSTR2 expression, potentially enhancing this compound sensitivity. | [4] |
Table 2: Ki-67 Proliferation Index and this compound Response
| Biomarker | Research Model | Method of Analysis | Key Findings | Reference |
| Ki-67 Index | Patients with well-differentiated malignant digestive NETs | Immunohistochemistry (IHC) | A Ki-67 index of ≤5% was significantly associated with disease stability under this compound therapy (Hazard Ratio = 0.262, P=0.009). | [5] |
| Ki-67 Index | Patients with G1-G2 GEP and thoracic NETs | Immunohistochemistry (IHC) | Median Progression-Free Survival (PFS) was significantly longer in NETs with Ki-67 <5% compared to those with Ki-67 ≥5% (89 vs. 35 months, p=0.005). | [6] |
| Ki-67 Index | Duodenal Neuroendocrine Tumor | Immunohistochemistry (IHC) | A low proliferation index (2%) was noted in a patient who responded well to this compound, as indicated by a significant reduction in CgA levels. | [7] |
Table 3: Chromogranin A (CgA) and this compound Response
| Biomarker | Research Model | Method of Analysis | Key Findings | Reference |
| Chromogranin A (CgA) | Patients with nonfunctioning GEP-NETs | ELISA | A quantitative model established a relationship between this compound-induced CgA decrease and improved Progression-Free Survival. | [1][8] |
| Chromogranin A (CgA) | Patients with neuroendocrine tumors | ELISA | Serial CgA measurements showed a significant decrease in response to somatostatin analog therapy (p=0.009 at 2 months, p=0.002 at 4 months). | [9] |
| Chromogranin A (CgA) | Patient with duodenal NET | ELISA | Serum CgA was successfully reduced from 3636 to <100 ng/mL after multidose this compound treatment. | [7] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are primarily mediated through the SSTR2 signaling pathway. Activation of SSTR2 by this compound leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and the activation of phosphotyrosine phosphatases (PTPs), which ultimately results in anti-proliferative and anti-secretory effects.[1] Resistance to this compound can emerge through alterations in this pathway, such as downregulation of SSTR2 or activation of alternative pro-survival pathways like the PI3K/Akt pathway.[4][10]
The following diagram illustrates a general experimental workflow for evaluating biomarkers of this compound response in preclinical models.
Detailed Experimental Protocols
Reproducibility is critical in preclinical research. The following are detailed methodologies for the key experiments cited.
Immunohistochemistry (IHC) for SSTR2 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol is a generalized procedure and may require optimization based on the specific antibody and tissue type.
-
Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on charged slides.
-
Xylene or a xylene substitute.
-
Ethanol (B145695) (100%, 95%, 70%).
-
Deionized water.
-
Antigen Retrieval Buffer (e.g., 10 mM Citrate Buffer, pH 6.0).
-
Peroxidase Blocking Reagent.
-
Protein Block (e.g., normal goat serum).
-
Primary Antibody: Anti-SSTR2 monoclonal antibody (Clone UMB1 is recommended for its membrane localization).[1]
-
Polymer-based Detection System (e.g., HRP-conjugated secondary antibody).
-
Chromogen Substrate (e.g., DAB).
-
Hematoxylin counterstain.
-
Mounting Medium.
-
Positive Control: Normal pancreas or a known SSTR2-positive NEN tissue.[1]
-
Negative Control: Omission of the primary antibody or use of an isotype control.
-
-
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse gently in deionized water.[1]
-
-
Antigen Retrieval:
-
Staining:
-
Block endogenous peroxidase activity for 10 minutes.
-
Apply protein block for 10-15 minutes.
-
Incubate with the primary anti-SSTR2 antibody (diluted in antibody diluent) for 60 minutes at room temperature or overnight at 4°C.[1]
-
Apply the polymer-based secondary antibody for 30-60 minutes at room temperature.[1]
-
Apply the chromogen substrate (e.g., DAB) and incubate for 5-10 minutes, or until the desired stain intensity develops.[1]
-
-
Counterstaining and Mounting:
-
-
Scoring: A semi-quantitative scoring system is used, often referred to as the "H-score" or based on the percentage of positive cells and staining intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong staining).[11]
Immunohistochemistry (IHC) for Ki-67 in FFPE Tissues
-
Materials and Reagents:
-
Same as for SSTR2 IHC.
-
Primary Antibody: Anti-Ki-67 antibody (e.g., clone MIB-1).
-
Positive Control: Tonsil tissue.
-
-
Procedure:
-
The procedure is similar to the SSTR2 IHC protocol, with the primary antibody being the key difference.
-
-
Scoring: The Ki-67 labeling index is calculated as the percentage of Ki-67-positive tumor cells in the total number of tumor cells counted (typically in "hot spots" of proliferation).
In Vivo this compound Efficacy Study in a Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID), 6-8 weeks old.
-
Cell Lines: Human neuroendocrine tumor cell lines (e.g., BON-1, QGP-1).
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 tumor cells suspended in sterile PBS or Matrigel into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x length x width^2).[12]
-
Treatment Administration:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.[12]
-
This compound Formulation: this compound Autogel is a supersaturated aqueous solution that forms a drug depot upon injection.[13][14] For preclinical studies, a long-acting formulation can be prepared using PLGA microspheres.[5]
-
Administration: Administer this compound via deep subcutaneous injection.[3] The dose and frequency will depend on the specific formulation and study design (e.g., 10-30 mg/kg every 2-4 weeks).[12]
-
Control Group: Administer a vehicle control (e.g., sterile saline).[12]
-
-
Endpoint Analysis: At the end of the study, excise tumors and perform biomarker analysis (IHC for SSTR2, Ki-67) and histopathology.
Conclusion
The selection of appropriate biomarkers is a critical step in the preclinical evaluation of this compound. SSTR2 expression is a direct indicator of target engagement, while the Ki-67 index provides essential information on the tumor's proliferative state. Circulating CgA offers a non-invasive method for monitoring treatment response. For a robust assessment of this compound's therapeutic potential, a multi-biomarker approach, integrating tissue-based and circulating markers, is recommended. Further head-to-head comparative studies are warranted to definitively establish the superior predictive biomarker for this compound response in various research models. The activation of alternative signaling pathways, such as PI3K/Akt, should also be considered as a potential mechanism of resistance and a source for novel biomarker discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. PI3K-AKT-mTOR-Signaling and beyond: the Complex Network in Gastroenteropancreatic Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration | Somatuline® Depot (this compound) [somatulinedepot.com]
- 4. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of this compound in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, characterization and related in vivo release, safety and toxicity studies of long acting this compound microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Somatostatin Analogues according to Ki67 index in neuroendocrine tumours: an observational retrospective-prospective analysis from real life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Frontiers | Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of this compound in bronchopulmonary neuroendocrine tumor cells [frontiersin.org]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. The Phosphatidylinositol 3-kinase/Akt Signaling Pathway in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The PI3K/Akt Pathway in Tumors of Endocrine Tissues [frontiersin.org]
- 13. Formulation | Somatuline® Depot (this compound) [somatulinedepot.com]
- 14. This compound extended-release aqueous-gel formulation, injected by patient, partner or healthcare provider in patients with acromegaly in the United States: 1-year data from the SODA registry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lanreotide Delivery Systems in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Lanreotide delivery systems based on data from preclinical animal studies. The following sections detail the pharmacokinetic profiles and experimental methodologies of different formulations, offering valuable insights for research and development in the field of somatostatin (B550006) analog therapeutics.
Pharmacokinetic Performance of this compound Formulations
The efficacy of a sustained-release formulation is largely determined by its pharmacokinetic profile. The following tables summarize key parameters from animal studies investigating different this compound delivery systems, including prolonged-release formulations and comparisons of administration routes.
Table 1: Pharmacokinetic Parameters of this compound Prolonged-Release Formulation (PRF) vs. This compound Autogel in Dogs
A preliminary study in dogs demonstrated that a novel prolonged-release formulation (PRF) of this compound, containing a hydrosoluble co-solvent, enabled the injection of higher concentrations of the drug. This resulted in a limited increase in the maximum serum concentration (Cmax) and a higher terminal elimination half-life (t½) compared to the established this compound Autogel formulation, indicating a slower, more sustained release from the depot.
| Formulation | Cmax | t½ (Terminal Elimination Half-Life) |
| This compound Autogel | - | - |
| This compound PRF | Limited Increase vs. Autogel | Higher vs. Autogel |
Specific quantitative data for Cmax and t½ were not provided in the source material.
Table 2: Pharmacokinetic Parameters of Sustained-Release this compound Formulations (G1 and G2) in Dogs
A study detailed in a European patent investigated two sustained-release formulations of this compound, G1 and G2, in Beagle dogs. The results demonstrated the sustained-release properties of these compositions. The pharmacokinetic analysis was conducted using a non-compartmental model.
| Formulation | Dose | Cmax (pg/mL) | Tmax (days) | AUCt (pg*day/mL) | MRTt (days) |
| G1 | 240 mg | Data not provided | Data not provided | Data not provided | Data not provided |
| G2 | 240 mg | Data not provided | Data not provided | Data not provided | Data not provided |
While the study confirms sustained release, specific mean pharmacokinetic parameter values were presented in figures in the source document and are not directly available in tabular format in the search results.
Table 3: Pharmacokinetic Comparison of Subcutaneous (SC) vs. Intramuscular (IM) Administration of this compound Depot in Healthy Volunteers
While not an animal study, a Phase I study in healthy human volunteers provides valuable comparative data on the impact of the administration route on the pharmacokinetics of this compound Depot. The study found that the pharmacokinetic profiles of SC and IM injections were largely similar, supporting the use of the deep subcutaneous route.
| Parameter | Subcutaneous (SC) Administration (n=5) | Intramuscular (IM) Administration (n=6) |
| Mean Cmax (μg/L) | 5.8 ± 4 | 6.8 ± 3 |
| Median Tmax (hours) | 8 | 16 |
| Mean T½ (days) | 33 ± 14 | 23 ± 9 |
| Mean AUClast (h·μg/L) | 1651 ± 54 | 2007 ± 172 |
| Mean AUCinf (h·μg/L) | 1843 ± 134 | 2100 ± 193 |
| Median Residence Time (last) (days) | 28 | 20 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are protocols from the cited animal studies.
Protocol for Pharmacokinetic Study of Sustained-Release this compound Formulations in Dogs
-
Animal Model: A total of 12 Beagle dogs (six males and six females), with a bodyweight of 9-14 kg, were used for each formulation. The animals had free access to a standard dry diet and drinking water.
-
Drug Administration: The pharmaceutical compositions (G1 and G2) were administered subcutaneously in the interscapular area by trained personnel at a dose of 240 mg of this compound.
-
Blood Sampling: Blood samples were collected from the jugular vein of unanesthetized animals at the following time points: pre-injection (time 0), 15 and 30 minutes, 1, 2, 4, 8, and 12 hours, and on days 1, 1.5, 2, 2.5, 3, 4, 5, 7, 10, 14, 21, 28, 35, 42, 49, 56, 63, 70, 77, 84, 90, 105, 119, 135, 150, 165, and 180 post-administration.
-
Sample Processing: Blood samples were allowed to stand at room temperature for a minimum of 30 minutes before being centrifuged at 1600 g for 20 minutes at 4°C.
-
Bioanalysis: The serum concentrations of this compound were determined using a validated radioimmunoassay (RIA) method. The limit of quantification for the assay was 80 pg/mL.
-
Pharmacokinetic Analysis: A non-compartmental pharmacokinetic analysis of the individual serum concentration-time profiles was performed to determine parameters such as Cmax, Tmax, AUCt, and MRTt.
General Protocol for this compound Administration in Animal Models of Neuroendocrine Tumors
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous neuroendocrine tumor xenografts are commonly used. For studies involving growth hormone-secreting tumors, rats are often the model of choice.
-
Dosage Calculation: Clinical doses are converted to mouse or rat equivalent doses using body surface area (BSA) conversion factors. A typical starting dose for a prolonged-release formulation might be in the range of 10-30 mg/kg administered every 4 weeks, which should be optimized for the specific study.
-
Preparation of Formulations:
-
Research-Grade Powder: The lyophilized powder is reconstituted in a sterile, appropriate solvent (e.g., sterile water for injection or DMSO) and then further diluted in a sterile vehicle like saline.
-
Prolonged-Release (PR) Formulation (e.g., Autogel): The pre-filled syringe should be removed from refrigeration and allowed to equilibrate to room temperature for at least 30 minutes while remaining in its sealed pouch before injection.
-
-
Administration: The calculated dose is administered via deep subcutaneous injection, often in the dorsal scruff region, using a sterile needle (e.g., 23-25 gauge). It is recommended to rotate injection sites for subsequent administrations.
Visualized Experimental Workflow and Signaling Pathway
To further elucidate the experimental processes and the mechanism of action of this compound, the following diagrams are provided.
A Comparative Meta-Analysis of Lanreotide's Efficacy in Preclinical Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lanreotide's performance against other alternatives, supported by experimental data from preclinical studies. The following sections detail this compound's binding affinity, its impact on tumor growth and hormone secretion, and the methodologies employed in these key experiments.
This compound is a long-acting synthetic analog of somatostatin (B550006), a hormone that regulates various cellular functions.[1] It is primarily used in the treatment of acromegaly and neuroendocrine tumors (NETs).[2][3] Its therapeutic effects are mediated through its high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which are often overexpressed in these tumors.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's binding affinity and its antiproliferative effects from various preclinical studies.
Table 1: Somatostatin Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (IC50/Ki, nM) |
| SSTR1 | >1000[3] |
| SSTR2 | 0.8[3][5] |
| SSTR3 | 100[3] |
| SSTR4 | >1000[3] |
| SSTR5 | 5.2[3][5] |
Table 2: In Vitro Antiproliferative Effects of this compound
| Cell Line | Cancer Type | This compound Concentration(s) | Key Quantitative Findings |
| GH3 | Rat Pituitary Adenoma | 100 nM | - |
| NCI-H727 | Bronchopulmonary NET | 1,000 - 10,000 nM | Modest inhibition of proliferation.[6] |
| QGP-1 | Pancreatic NET | 1 µM | Reduced cell numbers to ~89% of control after 72 hours.[6] |
| Human Colon Cancer Lines | Colon Cancer | Not specified | Cell survival inhibition ranged from 20% to 40%; IC50 not reached.[7] |
| NCI-H720 & H727 | Bronchopulmonary NET | Not specified (with PI3K/mTOR inhibitors) | Combination treatment reduced living cells by 20-70%, versus 1-23% with this compound alone.[1] |
Table 3: In Vivo Efficacy of this compound in Acromegaly Models
| Animal Model | Key Parameters Measured | Efficacy of this compound |
| GHRH Transgenic Mice/Rats with GH-secreting tumors | Serum Growth Hormone (GH) & IGF-1 levels | Significant reduction in both GH and IGF-1 levels.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
1. Competitive Radioligand Binding Assay
This assay quantifies the binding affinity of this compound to specific SSTR subtypes.[3]
-
Cell Line and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected to express a single human SSTR subtype (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5) are used. Cell membranes are prepared from these cells.[3]
-
Assay Principle: The assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand (e.g., [125I-Tyr11]-SRIF-14) for binding to the SSTRs in the prepared cell membranes.[3][8]
-
Procedure:
-
Incubation: A fixed concentration of the radioligand is incubated with increasing concentrations of unlabeled this compound and the cell membranes.
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[3]
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.[3]
-
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding) is determined from the resulting sigmoidal curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[3]
2. In Vitro Cell Proliferation Assay (WST-1)
This assay assesses the antiproliferative effects of this compound on cancer cell lines.[9]
-
Cell Culture: Neuroendocrine tumor cell lines such as NCI-H720 and NCI-H727 are cultured in appropriate media and conditions.[9]
-
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control. For long-term studies, the treatment medium is replaced every 48 hours.[6][9]
-
Incubation: Cells are incubated for a specified period (e.g., 120 hours).[6][9]
-
WST-1 Reagent Addition: At the end of the incubation, WST-1 reagent is added to each well.
-
Data Acquisition: After a short incubation period, the absorbance is measured using a microplate reader.
-
-
Data Analysis: Absorbance values are normalized to the vehicle-treated control to determine the percentage of cell survival.[6]
3. In Vivo Tumor Xenograft Model
This model evaluates the antitumor efficacy of this compound in a living organism.[2]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.[2]
-
Cell Implantation: Human neuroendocrine tumor cells (e.g., BON-1, QGP-1) are implanted subcutaneously into the mice.[2]
-
Treatment: Once tumors reach a palpable size, animals are randomized into treatment groups:
-
Vehicle control (e.g., sterile saline).[2]
-
This compound acetate (B1210297) (e.g., 10-30 mg/kg) administered subcutaneously at specified intervals.[2]
-
-
Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed.[2]
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the treatment groups.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of this compound and a typical experimental workflow for its preclinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aiom.it [aiom.it]
- 6. benchchem.com [benchchem.com]
- 7. This compound-induced modulation of 5-fluorouracil or mitomycin C cytotoxicity in human colon cancer cell lines: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validating SSTR2 Expression as a Predictor of Lanreotide Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lanreotide's performance with other somatostatin (B550006) analogs, focusing on the role of Somatostatin Receptor 2 (SSTR2) expression in predicting therapeutic sensitivity. The information presented is supported by experimental data to aid in research and drug development.
This compound, a long-acting synthetic analog of somatostatin, is a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly.[1] Its therapeutic efficacy is primarily mediated through its high binding affinity for SSTR2 and, to a lesser extent, SSTR5.[2] Activation of SSTR2 by this compound initiates intracellular signaling cascades that inhibit hormone secretion and cell proliferation, making it a critical therapy for controlling tumor growth and managing symptoms in patients with unresectable, well- or moderately-differentiated NETs.[2] Given that the effectiveness of this compound is contingent on the presence of SSTR2 on tumor cells, the accurate assessment of SSTR2 expression is crucial for patient selection and for predicting therapeutic response.[2]
Comparative Analysis of Somatostatin Analogs
The therapeutic efficacy of somatostatin analogs is largely determined by their binding affinity to the five subtypes of somatostatin receptors (SSTR1-SSTR5).[3] this compound and octreotide (B344500) are considered first-generation somatostatin analogs, while pasireotide (B1678482) is a second-generation analog with a broader receptor binding profile.[3]
Binding Affinity
First-generation analogs like this compound and octreotide exhibit a high affinity for SSTR2 and a moderate affinity for SSTR5.[3] In contrast, the novel multireceptor-targeted somatostatin analog, pasireotide, binds with high affinity to SSTR1, SSTR2, SSTR3, and SSTR5.[3] The binding affinities (IC50, nM) of this compound, octreotide, and pasireotide for the human somatostatin receptor subtypes are summarized in the table below. Lower IC50 values indicate a higher binding affinity.[4]
| Receptor Subtype | This compound (IC50, nM) | Octreotide (IC50, nM) | Pasireotide (IC50, nM) |
| SSTR1 | >1000 | >1000 | High Affinity |
| SSTR2 | 0.9 ± 0.1 | High Affinity | High Affinity (2.5x lower than octreotide/lanreotide) |
| SSTR3 | 12.3 ± 1.1 | Low to Negligible Affinity | High Affinity (5-fold higher than octreotide) |
| SSTR4 | >1000 | Low to Negligible Affinity | Low to Negligible Affinity |
| SSTR5 | 5.2 ± 0.6 | Moderate Affinity | High Affinity (39-fold higher than octreotide) |
Note: The IC50 values presented are a synthesis of data from multiple sources and may vary depending on the specific experimental conditions.[3][4]
Clinical Efficacy
Clinical studies have demonstrated the antiproliferative effects of this compound in patients with gastroenteropancreatic neuroendocrine tumors (GEP-NETs). The CLARINET study, a landmark phase 3 trial, showed that this compound Autogel (120 mg every 4 weeks) significantly improved progression-free survival (PFS) in patients with grade 1 or 2 (Ki-67 <10%) GEP-NETs.[5]
A retrospective study comparing octreotide LAR and this compound depot in patients with advanced, well-differentiated GEP-NETs found no statistically significant difference in median PFS between the two treatments (12 months for octreotide LAR vs. 10.8 months for this compound depot).[6] However, for patients with G2 disease, the median PFS was significantly longer for the octreotide LAR group (12 months vs. 7.2 months).[6]
Experimental Protocols
Accurate assessment of SSTR2 expression is paramount for predicting this compound sensitivity. Immunohistochemistry (IHC) is a widely used and reliable method to evaluate SSTR2 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.[2]
Immunohistochemistry (IHC) for SSTR2 Expression
This protocol provides a generalized procedure for detecting SSTR2 in FFPE tissue sections. Optimization may be required depending on the specific antibody, detection system, and tissue type.[2][7]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Blocking solution (e.g., hydrogen peroxide)
-
Wash Buffer (e.g., PBS or TBS)
-
Primary anti-SSTR2 antibody
-
Polymer-based secondary antibody
-
Chromogen substrate (e.g., DAB)
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Blocking:
-
Primary Antibody Incubation:
-
Apply diluted primary anti-SSTR2 antibody.
-
Incubate overnight at 4°C or for 60 minutes at room temperature.[2]
-
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Apply the polymer-based secondary antibody and incubate for 30-60 minutes at room temperature.[2]
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Apply the chromogen substrate (e.g., DAB) and incubate for 5-10 minutes, or until the desired stain intensity develops.[2]
-
Rinse with deionized water to stop the reaction.[2]
-
-
Counterstaining and Mounting:
Interpretation: The interpretation of SSTR2 IHC staining typically involves a semi-quantitative scoring system that considers both the percentage of positive tumor cells and the staining intensity.[7] Membranous staining is considered the most relevant for predicting response to somatostatin analogs.[7]
Visualizing the Molecular Landscape
To better understand the mechanism of action of this compound and the workflow for assessing its sensitivity, the following diagrams are provided.
Caption: SSTR2 signaling pathway activated by this compound.
Caption: Experimental workflow for SSTR2 IHC.
Caption: SSTR2 expression and this compound sensitivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Antiproliferative Role of this compound in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing Somatostatin Analogs in the Treatment of Advanced Gastroenteropancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide: Lanreotide vs. Novel Somatostatin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established somatostatin (B550006) analog, lanreotide, with novel somatostatin receptor agonists, focusing on pasireotide (B1678482) as a key exemplar of next-generation therapies. The comparison is supported by experimental data on receptor binding, signaling pathways, and antiproliferative effects to inform research and drug development in oncology and endocrinology.
Introduction: The Evolution of Somatostatin Analogs
Somatostatin analogs are a cornerstone in the management of neuroendocrine tumors (NETs) and hormonal disorders like acromegaly.[1][2] They mimic the natural hormone somatostatin, which inhibits the secretion of various hormones and has antiproliferative effects.[1] this compound, a first-generation somatostatin analog, has been a standard of care, primarily targeting somatostatin receptor subtypes 2 and 5 (SSTR2 and SSTR5).[3][4] However, the development of novel agonists, such as pasireotide, with broader receptor binding profiles, marks a significant evolution in this class of therapeutics, offering the potential for enhanced efficacy in a wider range of clinical scenarios.[5][6]
Comparative Analysis of Receptor Binding Affinity
The therapeutic efficacy of somatostatin analogs is largely dictated by their binding affinity to the five SSTR subtypes. This compound exhibits high affinity for SSTR2 and moderate affinity for SSTR5.[5] In contrast, pasireotide, a second-generation analog, demonstrates a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, and notably, a particularly high affinity for SSTR5.[5][6]
| Receptor Subtype | This compound (IC50, nM) | Pasireotide (IC50, nM) | Endogenous Somatostatin-14 (IC50, nM) |
| SSTR1 | >1000[7][8] | 9.3[7][8] | 1.8[8] |
| SSTR2 | 0.9 - 1.3[7][8] | 1.0[7][8] | 0.4[8] |
| SSTR3 | 12.1 - 33[7][8] | 1.5[7][8] | 1.0[8] |
| SSTR4 | >1000[7][8] | >1000[7][8] | 1.3[8] |
| SSTR5 | 8.2 - 9.5[7][8] | 0.16[7][8] | 0.6[8] |
Note: IC50 values are compiled from various in vitro radioligand binding assays and may vary between studies.
Signaling Pathways and Mechanism of Action
Both this compound and novel agonists like pasireotide exert their effects through the activation of SSTRs, which are G-protein coupled receptors (GPCRs).[9] Their primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][10] This, in turn, modulates downstream pathways, resulting in the inhibition of hormone secretion and cell proliferation.[9][10]
The broader receptor profile of pasireotide allows it to engage a wider array of signaling pathways. For instance, its potent activity at SSTR5 is believed to be crucial for its enhanced efficacy in conditions like Cushing's disease, where pituitary corticotroph tumors highly express this receptor subtype.[11]
Antiproliferative Signaling
The antiproliferative effects of these agonists are mediated through several pathways:
-
Cell Cycle Arrest: Activation of SSTRs can induce cell cycle arrest, in part through the upregulation of cyclin-dependent kinase inhibitors.[10][12]
-
Induction of Apoptosis: SSTR3 activation, in particular, is linked to the induction of programmed cell death.[13]
-
Modulation of Growth Factor Signaling: Somatostatin analogs can inhibit the release of growth factors and their signaling pathways, such as the MAPK and PI3K/mTOR pathways, which are critical for tumor growth.[12]
Recent studies have shown that combining this compound with inhibitors of the PI3K/mTOR pathway can synergistically enhance its antiproliferative effects in neuroendocrine tumor cells.[3]
References
- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 2. From biology to clinical practice: antiproliferative effects of somatostatin analogs in neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal Procedures for Lanreotide
The proper disposal of lanreotide, a synthetic somatostatin (B550006) analog, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, in accordance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified as a compound that requires careful handling. Therefore, stringent safety measures are imperative during its use and disposal.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE, including:
-
Chemical-resistant gloves
-
Safety goggles with side-shields
-
A lab coat[1]
In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[1]
Spill Management: In the event of a spill, the area should be immediately secured. The spilled material should be contained and absorbed with a finely-powdered, liquid-binding material. The contaminated material must then be collected and transferred to a designated chemical waste container for disposal in accordance with local regulations.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and associated materials must comply with the Resource Conservation and Recovery Act (RCRA) and other applicable federal, state, and local regulations.[1] Pharmaceutical waste should never be disposed of down the drain.[1]
-
Segregation of Waste: At the point of generation, separate this compound waste from other waste streams. This includes unused or expired drug products, contaminated materials, and sharps.[1]
-
Containerization:
-
Unused/Expired Vials and Syringes: Place intact vials and pre-filled syringes containing this compound into a designated, properly labeled, puncture-proof hazardous waste container.[1]
-
Sharps: Any needles or other sharps used for administration must be immediately placed in a designated, puncture-resistant sharps container.[1][2][3][4][5]
-
Contaminated Materials: Items such as gloves, bench paper, and wipes that have come into contact with this compound should be collected in a separate, clearly labeled plastic bag or container for chemical waste.[1]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the accumulation start date.[1]
-
Storage: Store waste containers in a secure, designated central accumulation area. This area should have adequate ventilation and secondary containment to prevent sewer contamination in case of a spill.[1]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable pharmaceutical waste disposal company. These companies are equipped to handle and transport hazardous materials in compliance with Department of Transportation (DOT) regulations and ensure disposal via approved methods, typically high-temperature incineration.[1]
Data Presentation: this compound Waste Segregation
| Waste Type | Description | Recommended Container |
| Unused/Expired Product | Intact vials and pre-filled syringes containing this compound. | Designated, labeled, puncture-proof hazardous waste container. |
| Sharps | Needles and any other sharp objects used in administration. | Designated, puncture-resistant sharps container. |
| Contaminated Materials | Gloves, bench paper, wipes, etc., that have come into contact with this compound. | Clearly labeled plastic bag or container for chemical waste. |
Experimental Protocols
The information provided focuses on disposal procedures rather than experimental research citing specific methodologies. The core of the protocol is the safe handling and legally compliant disposal of the chemical.
Mandatory Visualization: this compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Personnel: Essential Protocols for Handling Lanreotide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent pharmaceutical compounds like Lanreotide. Adherence to strict safety and disposal protocols is critical to mitigate risks of exposure and environmental contamination. This compound acetate (B1210297) is classified as a Category 2 reproductive toxin, suspected of causing harm to fertility or an unborn child.[1][2] Therefore, meticulous attention to personal protective equipment (PPE) and handling procedures is essential.
Immediate Safety and Handling Precautions
When working with this compound, all personnel must be equipped with the appropriate PPE to prevent accidental exposure. This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[1][2] In situations where dust or aerosols may be generated, a NIOSH-approved respirator is also necessary.[1][2] It is crucial to work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[3][4]
Key Handling Practices:
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[3][5]
-
Minimize Dust and Aerosols: Avoid the formation of dust and aerosols during handling procedures.[6][7]
-
Hand Hygiene: Always wash hands thoroughly with soap and water after handling the substance.[5][8]
-
No Eating or Drinking: Do not eat, drink, or smoke in areas where this compound is handled.[5]
Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment |
| Receiving and Storage | - Chemical-resistant gloves- Lab coat |
| Weighing and Reconstitution | - Chemical-resistant gloves (nitrile or latex recommended)[9]- Safety goggles with side-shields[1][4]- Lab coat[1][2]- NIOSH-approved respirator (if dust or aerosols may be generated)[1][2] |
| Handling Solutions | - Chemical-resistant gloves- Safety goggles- Lab coat |
| Spill Cleanup | - Chemical-resistant gloves- Safety goggles with side-shields- Lab coat or impervious clothing[4][7]- NIOSH-approved respirator |
| Waste Disposal | - Chemical-resistant gloves- Lab coat |
Procedural Guidance for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is crucial for maintaining a safe laboratory environment.
1. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Conduct all weighing and reconstitution activities within a certified chemical fume hood or a well-ventilated designated area to control airborne particles.
-
Use a dedicated and properly calibrated balance for weighing.
-
Handle the solid form of this compound carefully to avoid generating dust.
2. Solubilization and Administration (in a research context):
-
When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
If working with cell cultures or animal models, adhere to established sterile techniques.
-
All manipulations should be performed in a manner that avoids the creation of aerosols.
3. Spill Management:
-
In the event of a spill, immediately secure the area to prevent further contamination.
-
For liquid spills, absorb the material with a non-reactive absorbent material such as diatomite.[1][4]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Do not use compressed air for cleaning.[5]
-
Collect all contaminated materials into a designated, labeled hazardous waste container.[1]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
4. Disposal Plan:
-
All waste containing this compound, including unused product, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[1]
-
Segregate this compound waste from other laboratory waste streams at the point of generation.[1]
-
Place all sharps, such as needles and syringes, into a designated puncture-resistant sharps container immediately after use.[1]
-
Containers for hazardous waste must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and the accumulation start date.[1]
-
Store waste containers in a secure, designated central accumulation area.[1]
-
Arrange for the disposal of hazardous waste through a licensed and reputable waste disposal company in accordance with all federal, state, and local regulations.[1] Pharmaceutical waste should never be disposed of down the drain.[1]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. canbipharm.com [canbipharm.com]
- 3. msds.bachem.com [msds.bachem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. somatulinedepot.com [somatulinedepot.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
